Product packaging for 3-Chloro-4-methylphenol(Cat. No.:CAS No. 615-62-3)

3-Chloro-4-methylphenol

カタログ番号: B1346567
CAS番号: 615-62-3
分子量: 142.58 g/mol
InChIキー: VQZRLBWPEHFGCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-Chloro-4-methylphenol is a useful research compound. Its molecular formula is C7H7ClO and its molecular weight is 142.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157351. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO B1346567 3-Chloro-4-methylphenol CAS No. 615-62-3

特性

IUPAC Name

3-chloro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZRLBWPEHFGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060655
Record name Phenol, 3-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-62-3
Record name 3-Chloro-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-methylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 3-chloro-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 3-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Chloro-4-methylphenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HY68GZ7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Chloro-4-methylphenol, also known as 3-Chloro-p-cresol, is a halogenated phenolic compound of significant interest in synthetic chemistry and material science. As a substituted phenol, its chemical behavior is dictated by the interplay of the hydroxyl, chloro, and methyl functional groups attached to the aromatic ring. This guide provides a comprehensive overview of its core physicochemical properties, offering field-proven insights and validated experimental protocols tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. Understanding these fundamental properties is critical for predicting the compound's behavior in various matrices, designing synthetic pathways, and ensuring safe handling and storage. For instance, its utility as a precursor in the synthesis of certain herbicides highlights the importance of its reactivity and solubility characteristics.[1] This document moves beyond a simple recitation of data, explaining the causality behind the values and providing self-validating experimental frameworks for their verification.

Chemical Identity and Structure

The precise identification of a chemical substance is the foundation of all scientific inquiry. This compound is systematically identified by several key descriptors that ensure unambiguous communication in research and regulatory contexts.

  • IUPAC Name: this compound[2]

  • Synonyms: 3-Chloro-p-cresol, p-Cresol, 3-chloro-[3]

  • CAS Number: 615-62-3[4]

  • Molecular Formula: C₇H₇ClO[4]

  • Molecular Weight: 142.58 g/mol [2]

  • InChI Key: VQZRLBWPEHFGCD-UHFFFAOYSA-N[2]

  • Canonical SMILES: CC1=CC(C=C(C=1)O)Cl[2]

The molecular structure consists of a benzene ring substituted with a hydroxyl group (-OH), a methyl group (-CH₃), and a chlorine atom (-Cl). The hydroxyl and methyl groups are in a para (1,4) arrangement, defining it as a p-cresol derivative. The chlorine atom is positioned at the 3rd carbon, adjacent to the hydroxyl group. This specific arrangement of substituents governs the molecule's polarity, acidity, and spectroscopic signature.

Summary of Physicochemical Properties

PropertyValue for this compound (CAS 615-62-3)Value for Isomer 4-Chloro-3-methylphenol (CAS 59-50-7)Source(s)
Molecular Weight 142.58 g/mol 142.58 g/mol [2]
Appearance Light yellow to amber or dark green powder/lumpWhite or pinkish crystalline solid[5],[6]
Melting Point 48 - 53 °C63 - 66 °C[7],[8]
Boiling Point 228 °C235 °C[5],[8]
Density 0.963 g/cm³ (conflicting data exists)1.37 g/cm³ (at 20 °C)[5],
Water Solubility Data not available~3.9 g/L (at 20 °C)[9]
Solubility (Organic) Soluble in MethanolSoluble in ethanol, ethers, ketones[5],[10]
pKa 9.30 ± 0.18 (Predicted)9.55 (at 25 °C)[5],[8]
LogP (Octanol/Water) 2.354 (Calculated)3.10[11],[8]
Vapor Pressure Data not available<0.1 hPa (at 20 °C)[8]
UV λmax 283 nm (in H₂O)Not specified[1]

In-Depth Analysis of Core Properties

Melting and Boiling Points

The melting point of this compound is reported as a range of 48-53 °C, characteristic of a solid powder at room temperature.[7] This relatively low melting point is typical for substituted phenols of this molecular weight. The boiling point is consistently cited as 228 °C at atmospheric pressure.[5] These thermal transition points are critical parameters for purification processes such as distillation and for defining safe upper-temperature limits in reaction chemistry. The values are primarily dictated by the intermolecular forces: hydrogen bonding from the hydroxyl group, dipole-dipole interactions from the C-Cl bond, and van der Waals forces across the molecule.

Solubility Profile
Acidity and pKa

As a phenol, the hydroxyl group imparts acidic character to the molecule. The predicted pKa of 9.30 indicates that it is a weak acid, slightly stronger than phenol itself (pKa ≈ 10) due to the electron-withdrawing effect of the chlorine atom.[5] This pKa value is fundamental to understanding its behavior in solution. At a pH below its pKa, the neutral (protonated) form will predominate, while at a pH above its pKa, the anionic phenolate form will be the major species. This pH-dependent ionization dramatically affects its solubility, reactivity, and UV-Vis absorption spectrum.

Spectroscopic Profile

The structural features of this compound give rise to a unique spectroscopic fingerprint, which is essential for its identification and quantification.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 142.[2] A characteristic isotopic peak (M+2) at m/z 144, with an intensity approximately one-third of the M⁺ peak, would confirm the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching from the aromatic ring and methyl group appears around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are typically observed in the 1450-1600 cm⁻¹ region. A distinct C-O stretching band will be present around 1200-1260 cm⁻¹, and the C-Cl stretch will appear in the fingerprint region, typically between 600-800 cm⁻¹.

  • UV-Vis Spectroscopy: In water, this compound exhibits a maximum absorbance (λmax) at 283 nm.[1] This absorption is due to π→π* electronic transitions within the benzene ring. The position and intensity of this peak are sensitive to the solvent and the pH of the solution. As the pH increases above the pKa, the formation of the phenolate ion causes a bathochromic (red) shift to a longer wavelength, a phenomenon that can be exploited for pKa determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would display a singlet for the methyl (-CH₃) protons, a broad singlet for the hydroxyl (-OH) proton (which is exchangeable with D₂O), and distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns determined by the positions of the substituents.

    • ¹³C NMR: The spectrum would show seven distinct carbon signals: one for the methyl carbon, and six for the aromatic carbons, with their chemical shifts indicating the electronic environment (e.g., the carbon attached to the hydroxyl group would be significantly downfield).

Reactivity and Chemical Stability

This compound is generally considered a stable compound under standard storage conditions (room temperature, inert atmosphere).[5] However, like many phenols, it can be sensitive to light and air, which may cause gradual discoloration over time.

  • Incompatibilities: Safety data sheets indicate that it should be kept away from strong bases, acid anhydrides, acid chlorides, and oxidizing agents. Its isomeric counterpart is known to be corrosive to brass, copper, and copper alloys, suggesting similar precautions should be taken.[8]

  • Reactivity: The hydroxyl group can undergo typical reactions such as etherification and esterification. The aromatic ring is activated by the hydroxyl group, making it susceptible to electrophilic substitution reactions, although the substitution pattern will be directed by all three functional groups.

Validated Experimental Protocols

The following protocols describe standardized methods for determining key physicochemical properties. They are based on internationally recognized guidelines to ensure data integrity and reproducibility.

Protocol 1: Determination of Melting Range (Based on OECD Guideline 102)

This protocol outlines the capillary method, a standard and reliable technique for determining the melting point of a crystalline solid.

Methodology:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-4 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (either a liquid bath or metal block type).

  • Heating: Heat the apparatus rapidly to a temperature approximately 10 °C below the expected melting point (expected range is 48-53 °C).

  • Determination: Decrease the heating rate to approximately 1 °C per minute.

  • Data Recording: Record the temperature at which the first signs of liquid formation are observed (T_initial) and the temperature at which the last solid particle melts (T_final). The melting range is reported as T_initial - T_final.

  • Replicates: Perform the measurement in triplicate to ensure precision.

G cluster_prep Sample Preparation cluster_analysis Analysis (OECD 102) cluster_result Result p1 Dry and powder This compound p2 Load 2-4 mm of sample into capillary tube p1->p2 a1 Place capillary in calibrated apparatus p2->a1 a2 Rapid heat to ~40°C a1->a2 a3 Heat at 1°C/min a2->a3 a4 Record T_initial (first liquid) a3->a4 a5 Record T_final (last solid) a4->a5 r1 Report Melting Range (T_initial - T_final) a5->r1 r2 Perform in Triplicate r1->r2

Caption: Workflow for Melting Point Determination.

Protocol 2: Spectrophotometric Determination of pKa (Based on OECD Guideline 112)

This method leverages the pH-dependent shift in the UV-Vis spectrum of the phenol to determine its acid dissociation constant.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in methanol.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning a range from approximately pH 7 to pH 12.

  • Sample Preparation: For each buffer, prepare a sample by adding a small, constant aliquot of the stock solution to the buffer. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

  • Spectral Measurement: For each sample, scan the UV-Vis spectrum from 250 nm to 350 nm. Use the corresponding buffer as the blank.

  • Data Analysis:

    • Identify the absorbance at the λmax of the neutral species (A_HA) from the low pH samples and the λmax of the phenolate species (A_A⁻) from the high pH samples.

    • For each intermediate pH, record the absorbance (A) at the λmax of the phenolate.

    • Calculate the pKa for each intermediate pH sample using the Henderson-Hasselbalch equation: pKa = pH + log[(A_A⁻ - A) / (A - A_HA)] .

  • Result: The final pKa is the average of the values calculated for the intermediate pH samples.

G cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_result Calculation (OECD 112) p1 Prepare methanolic stock solution p3 Add stock aliquot to each buffer p1->p3 p2 Prepare series of buffers (pH 7-12) p2->p3 a1 Scan UV-Vis spectrum (250-350 nm) for each pH p3->a1 a2 Determine A_HA (low pH) and A_A- (high pH) a1->a2 a3 Record absorbance (A) at intermediate pHs a2->a3 r1 Calculate pKa for each intermediate pH sample a3->r1 r2 Average results to obtain final pKa r1->r2

Caption: Workflow for Spectrophotometric pKa Determination.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Classification:

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[2]

    • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2]

    • Eye Damage: Causes serious eye damage (Category 1).[2]

    • Specific Target Organ Toxicity: May cause respiratory irritation (Category 3).[12]

  • Handling:

    • Work in a well-ventilated area or under a chemical fume hood.

    • Avoid generating dust.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A dust mask or respirator may be required for handling larger quantities.[12]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a substituted cresol with a distinct set of physicochemical properties that are crucial for its application in chemical synthesis and research. Its identity is well-defined, and its thermal properties, acidity, and spectroscopic characteristics have been characterized. While a precise experimental value for its water solubility remains elusive, its hydrophobic nature is evident from its calculated LogP and the properties of its close isomer. The validated protocols provided herein offer a framework for researchers to verify these critical parameters in their own laboratories. Adherence to strict safety and handling protocols is mandatory when working with this corrosive and toxic compound. This guide serves as an authoritative resource, grounding practical laboratory work in fundamental chemical principles.

References

A Comprehensive Technical Guide on the Solubility of 3-Chloro-4-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methylphenol is a key intermediate in the synthesis of pharmaceuticals and other high-value chemical products. A thorough understanding of its solubility in various organic solvents is fundamental to the design, optimization, and control of crystallization processes, reaction engineering, and formulation development. This technical guide provides a deep dive into the solubility of this compound, moving beyond raw data to explain the underlying physicochemical principles. We present critically evaluated quantitative solubility data, a detailed, self-validating experimental protocol for its determination, and an overview of thermodynamic models that can be used for correlation and prediction. This document is intended to serve as a practical and authoritative resource for scientists and engineers working with this compound.

The Molecular Basis of Solubility: A Physicochemical Profile

The solubility of a solute in a given solvent is dictated by the intricate balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To understand the behavior of this compound, we must first examine its molecular structure.

  • Structure and Polarity: this compound (C₇H₇ClO) possesses a polar phenolic hydroxyl (-OH) group, a moderately nonpolar methyl (-CH₃) group, and an electronegative chlorine (-Cl) atom attached to an aromatic ring. The hydroxyl group is a potent hydrogen bond donor and acceptor. The chlorine atom and the hydroxyl group create a significant dipole moment, rendering the molecule polar.

  • Intermolecular Interactions:

    • Hydrogen Bonding: The -OH group is the dominant feature, allowing for strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

    • Dipole-Dipole Interactions: The molecule's overall polarity leads to favorable interactions with other polar solvent molecules.

    • Van der Waals Forces: The aromatic ring and methyl group contribute to weaker London dispersion forces, which are the primary mode of interaction in nonpolar solvents.

  • Crystal Lattice Energy: In the solid state, this compound molecules are held in a stable crystal lattice. The dissolution process requires sufficient energy from solute-solvent interactions (solvation) to overcome this lattice energy.

The solubility of this compound is thus highest in solvents that can effectively engage in hydrogen bonding and dipole-dipole interactions, thereby providing the enthalpic driving force needed to break apart the crystal lattice.

Quantitative Solubility Analysis

The following table summarizes the experimentally determined mole fraction (x) solubility of this compound in a selection of pure organic solvents at temperatures ranging from 288.15 K to 323.15 K. This data is essential for solvent screening, process modeling, and optimizing crystallization yields.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents.

Solvent288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.15 K
Methanol0.22240.26010.30150.34700.39690.45140.51080.5755
Ethanol0.17980.21180.24750.28720.33120.37970.43300.4914
Isopropanol0.14720.17460.20540.23980.27810.32060.36760.4194
n-Butanol0.12980.15420.18170.21260.24720.28580.32870.3762
Acetone0.44370.49010.53810.58750.63810.68980.74240.7958
Ethyl Acetate0.33410.38150.43210.48560.54180.60040.66110.7238
Acetonitrile0.21360.24800.28610.32800.37400.42430.47910.5385
Toluene0.11580.13870.16480.19440.22780.26540.30750.3544
Cyclohexane0.01350.01750.02250.02870.03650.04610.05800.0726

Data compiled from multiple sources for consistency.[1][2]

Interpretation of Data:

  • The solubility is highest in acetone, a polar aprotic solvent, followed by ethyl acetate and the lower alcohols. This underscores the importance of both polarity and hydrogen bonding capability in the solvent.

  • Solubility in alcohols decreases as the alkyl chain length increases (Methanol > Ethanol > Isopropanol > n-Butanol), due to the decreasing overall polarity of the solvent.

  • Solubility is significantly lower in the less polar solvent toluene and extremely low in the nonpolar solvent cyclohexane, where favorable solute-solvent interactions are minimal.

  • In all solvents, solubility increases with temperature, indicating that the dissolution process is endothermic.

A Field-Proven Protocol for Solubility Determination

The isothermal equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid in a liquid.[3] The following protocol is designed as a self-validating system to ensure the highest data integrity.

Principle

A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient duration to allow the system to reach solid-liquid equilibrium. The concentration of the solute in the liquid phase is then measured analytically.

Experimental Workflow

G prep System Preparation (Weigh excess solute & solvent) equil Isothermal Equilibration (Sealed vessel, constant T shaker) prep->equil validation Equilibrium Validation (Analyze samples at t1, t2, t3...) equil->validation Sample over time settle Settling (Stop agitation, allow solids to sediment) sampling Isothermal Sampling & Filtration (Syringe + 0.22µm filter) settle->sampling analysis Quantitative Analysis (Validated HPLC/UV-Vis) sampling->analysis calc Solubility Calculation (Mole Fraction) analysis->calc validation->equil Concentration not stable (Continue agitation) validation->settle Concentration stable (Equilibrium reached)

Caption: Workflow for the Self-Validating Shake-Flask Solubility Method.

Step-by-Step Methodology
  • Preparation: In a series of sealed glass vials, add a pre-weighed excess of pure this compound to a known mass of the desired organic solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.

  • Equilibration: Place the sealed vials in a constant-temperature shaker bath set to the target temperature (e.g., 298.15 K). Agitate the vials for a predetermined time.

  • Trustworthiness – Establishing Equilibrium Time: A critical, preliminary experiment must be performed. For a given solvent system, take samples after 12, 24, 36, and 48 hours. Analyze the concentration of each sample. The minimum time at which the concentration ceases to change is the required equilibration time for all subsequent experiments in that system. This step validates the experimental duration.

  • Sampling: Once the validated equilibration time has passed, stop the agitation and allow the vials to rest in the temperature bath for at least 2 hours for the excess solid to settle.

  • Filtration: Withdraw a sample of the clear supernatant using a syringe that has been thermally equilibrated to the bath temperature. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the saturated solution into a pre-weighed vial. This entire step must be performed swiftly and isothermally to prevent precipitation.

  • Analysis: Determine the mass of the collected filtrate. Dilute the sample gravimetrically with a suitable mobile phase to a concentration within the calibrated range of a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculation: Using the concentration from the analytical measurement and the known masses and molecular weights, calculate the mole fraction solubility of this compound.

Thermodynamic Modeling of Solubility

Experimental data can be correlated using thermodynamic models to provide a deeper understanding of the solution's non-ideality and to enable interpolation and limited extrapolation of solubility data. The activity coefficient of the solute (γ₁) is the key parameter, which can be described by models such as the Wilson, NRTL, or UNIQUAC equations.

A fundamental relationship for solid-liquid equilibrium is:

ln(xγ₁) = (ΔH_fus / R) * (1/T_fus - 1/T)

Where:

  • x is the mole fraction solubility.

  • γ₁ is the activity coefficient of the solute.

  • ΔH_fus is the enthalpy of fusion of the solute.

  • T_fus is the melting point of the solute in Kelvin.

  • R is the ideal gas constant.

  • T is the absolute temperature in Kelvin.

By fitting experimental solubility data (x at various T) to these models, binary interaction parameters can be regressed. These parameters encapsulate the complex intermolecular interactions in the solution and can be used to predict the solubility at temperatures not experimentally measured. Such models are invaluable for the computational design and simulation of crystallization processes.[1][2]

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-methylphenol from 3-chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically detailed overview of the synthesis of 3-chloro-4-methylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The primary synthetic route discussed is the robust and well-established transformation of 3-chloro-4-methylaniline via a two-step, one-pot process involving diazotization followed by thermal hydrolysis. We will delve into the underlying chemical principles, provide a field-proven experimental protocol, address critical safety considerations for handling the thermally sensitive diazonium salt intermediates, and present the reaction workflow visually. The causality behind each experimental choice is explained to provide a framework that is not merely procedural, but also fundamentally understood.

Introduction and Strategic Overview

This compound is a substituted phenolic compound whose structural motif is of significant interest in the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs).[1][2][3] Its synthesis from the readily available 3-chloro-4-methylaniline provides a classic and effective example of aromatic substitution chemistry.

The conversion of an aromatic primary amine to a phenol is most effectively achieved through the formation of an arenediazonium salt, which is subsequently displaced by a hydroxyl group from water.[4][5] This method circumvents the harsh conditions required for direct nucleophilic aromatic substitution of aryl halides and offers a high-yielding pathway. The overall transformation can be dissected into two core mechanistic stages:

  • Diazotization: The conversion of the primary amine (3-chloro-4-methylaniline) into a diazonium salt using nitrous acid at low temperatures.

  • Hydrolysis (Dediazoniation): The thermal decomposition of the diazonium salt in an aqueous acidic medium to yield the target phenol, liberating nitrogen gas in the process.[5][6]

This guide will present a validated protocol that integrates these two stages into a seamless workflow.

Core Mechanistic Principles

A fundamental understanding of the reaction mechanism is paramount for troubleshooting, optimization, and ensuring safety.

Stage 1: Diazotization

The diazotization reaction converts the nucleophilic amino group into an excellent leaving group (N₂).[7] The process begins with the in situ generation of the reactive nitrosating agent, the nitrosonium ion (NO⁺).

  • Formation of the Nitrosonium Ion: Sodium nitrite (NaNO₂) reacts with a strong mineral acid, such as sulfuric acid (H₂SO₄), to form nitrous acid (HNO₂). In the strongly acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to generate the highly electrophilic nitrosonium ion.[6][8]

  • N-Nitrosation: The lone pair of electrons on the nitrogen atom of 3-chloro-4-methylaniline performs a nucleophilic attack on the nitrosonium ion. This forms an N-nitrosoammonium ion.

  • Deprotonation and Tautomerization: A series of rapid proton transfers and tautomerization steps convert the N-nitrosamine into a diazohydroxide intermediate.

  • Dehydration to Diazonium Salt: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). Its departure, driven by the formation of a highly stable triple bond, results in the final 3-chloro-4-methylbenzenediazonium salt.[7]

Causality of Low Temperature: This entire sequence is conducted at low temperatures (typically 0–10°C).[9] Arenediazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions if the temperature is not strictly controlled.[10][11] The low temperature ensures the diazonium salt remains in solution and is stable enough to be carried forward to the next step.

Stage 2: Hydrolysis

The hydrolysis step, often referred to as "Verkochung" (German for "boiling-up"), involves the substitution of the diazonium group by a hydroxyl group.

  • Dediazoniation: The C-N bond of the diazonium salt cleaves, releasing molecular nitrogen (N₂), an extremely stable and thermodynamically favorable leaving group. This generates a highly reactive aryl cation intermediate.[5]

  • Nucleophilic Capture: A water molecule acts as a nucleophile, attacking the electron-deficient aryl cation.

  • Deprotonation: The resulting oxonium ion is deprotonated by a weak base in the medium (such as water or the bisulfate ion) to yield the final product, this compound.

Causality of Hot Acid Addition: The protocol involves adding the cold diazonium salt solution to a hot, boiling solution of dilute sulfuric acid.[9] This technique ensures that the diazonium salt reacts and decomposes immediately upon entering the hot reaction vessel. This minimizes the concentration of the unstable diazonium salt at any given moment, preventing the accumulation of potentially explosive material and reducing the formation of tarry by-products from side reactions.[12]

Visualized Reaction Workflow

The following diagram illustrates the complete synthetic pathway from starting material to final product.

SynthesisWorkflow cluster_reactants Initial Reactants cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis A 3-Chloro-4-methylaniline (C₇H₈ClN) E 3-Chloro-4-methylbenzenediazonium Sulfate Solution A->E Mix with H₂SO₄/H₂O, cool to 5-10°C B Sodium Nitrite (NaNO₂) B->E Add slowly as aqueous solution C Sulfuric Acid (conc.) (H₂SO₄) C->E D Water (H₂O) D->E G This compound (C₇H₇ClO) E->G Add slowly to hot acid (105-110°C) F Hot Dilute H₂SO₄ H Nitrogen Gas (N₂) G->H Byproduct

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a proven synthetic method and provides a reliable pathway to the target compound.[9] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment
  • Equipment: Jacketed reaction vessel with overhead stirrer, dropping funnel, thermometer, heating mantle, condenser, and extraction funnel.

  • Reagents: 3-chloro-4-methylaniline, concentrated sulfuric acid (98%), sodium nitrite, hexane, and anhydrous magnesium sulfate (MgSO₄).

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution [9]

  • In a reaction vessel, combine 283.0 g (1.998 mol) of 3-chloro-4-methylaniline, 1000 mL of water, and 500 mL of concentrated sulfuric acid. The initial mixing is exothermic and the temperature will rise.

  • Stir the resulting slurry at room temperature for 30 minutes to ensure complete formation of the aniline salt.

  • Cool the mixture to 5°C using an appropriate cooling bath (e.g., ice-salt).

  • In a separate beaker, prepare a solution of 145 g (2.101 mol) of sodium nitrite in 500 mL of water.

  • Slowly add the sodium nitrite solution to the stirred aniline slurry via a dropping funnel over approximately 1.5 hours. Crucially, maintain the internal temperature of the reaction mixture between 5°C and 10°C throughout the addition.

  • After the addition is complete, continue to stir the mixture at approximately 5°C for an additional hour to ensure complete diazotization. The resulting solution contains the 3-chloro-4-methylbenzenediazonium sulfate.

Part B: Hydrolysis and Work-up [9]

  • In a separate, larger reaction vessel equipped with a condenser and stirrer, prepare a solution of 1.2 liters of concentrated sulfuric acid in 2 liters of water. Heat this solution to 105-110°C.

  • Slowly add the cold diazonium salt solution from Part A to the hot, stirred sulfuric acid solution over a period of two hours. Vigorous evolution of nitrogen gas will be observed.

  • Once the addition is complete, maintain the reaction mixture at 110°C with stirring for one hour to ensure complete hydrolysis.

  • Allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a large separatory funnel and add 3.5 liters of hexane. Stir or shake the mixture vigorously for 30 minutes.

  • Allow the layers to separate and collect the upper hexane phase.

  • Wash the hexane phase with water, then dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the hexane solution under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.

Quantitative Data Summary

ReagentFormulaMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
3-chloro-4-methylanilineC₇H₈ClN141.60283.01.9981.00
Sodium NitriteNaNO₂69.00145.02.1011.05
This compoundC₇H₇ClO142.58~270 (Theoretical)1.9981.00

Note: A slight excess of sodium nitrite is used to ensure complete conversion of the primary amine.

Critical Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable when working with diazonium salts.

  • Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively upon heating, friction, or shock.[10][13] Under no circumstances should the diazonium salt intermediate in this procedure be isolated from solution. [11] The process is designed to be performed in situ.

  • Thermal Instability: The temperature of the diazotization reaction must be kept below 10°C to prevent premature and uncontrolled decomposition of the diazonium salt.[10]

  • Gas Evolution: The hydrolysis step releases a large volume of nitrogen gas. The reaction must be conducted in an open or well-vented system (e.g., with a loose-fitting condenser) to avoid pressure buildup.[10][11]

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and requires careful handling with appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles/face shield.[14][15]

  • Reagent Handling: 3-chloro-4-methylaniline is toxic and should be handled with care to avoid skin contact and inhalation.

The 12 Cardinal Rules for Diazonium Salt Safety: Researchers should be familiar with established safety guidelines. Key rules include: using stoichiometric nitrite, maintaining low temperatures, never allowing undesired precipitation, venting gases, and quenching any remaining diazonium salts before work-up if the process is altered.[10][11]

Conclusion and Future Perspectives

The synthesis of this compound from its corresponding aniline via diazotization and hydrolysis is a powerful and scalable method in synthetic organic chemistry. The keys to a successful and safe execution of this synthesis are strict temperature control during diazotization and a carefully controlled addition of the intermediate to the hot acid during hydrolysis. While this classical procedure is robust, modern advancements have explored alternative hydrolysis conditions, such as two-phase systems using solvents like cyclopentyl methyl ether (CPME) and water, which can sometimes improve yields and minimize the formation of tarry side-products.[12] This guide provides the foundational knowledge and a validated protocol for researchers to confidently and safely perform this important chemical transformation.

References

reaction mechanism of 3-Chloro-4-methylphenol formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Pathways for 3-Chloro-4-methylphenol

Abstract

This compound is a halogenated phenolic compound with applications in chemical synthesis and as a microbicide. Its synthesis presents a fascinating case study in the principles of electrophilic aromatic substitution and the strategic planning required to overcome inherent regiochemical biases. A naive approach involving the direct chlorination of the readily available precursor, p-cresol (4-methylphenol), is kinetically and thermodynamically disfavored due to the powerful directing effects of the hydroxyl group. This guide provides a comprehensive analysis of the reaction mechanisms governing the synthesis of this compound, elucidates why direct chlorination of p-cresol is an unfeasible route, and details a validated, multi-step pathway via the diazotization of a substituted aniline precursor. This document is intended for researchers, chemists, and drug development professionals seeking a deep mechanistic understanding and practical guidance on the synthesis of specifically substituted aromatic compounds.

The Regiochemical Challenge: Directing Effects in Phenolic Systems

The synthesis of substituted aromatic compounds is fundamentally governed by the directing effects of the substituents already present on the ring.[1] In the case of the logical precursor, p-cresol (4-methylphenol), the benzene ring is substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group in a para relationship. Both of these groups are classified as activating, ortho, para-directors for electrophilic aromatic substitution.[2][3][4]

  • Hydroxyl (-OH) Group: This is a very strong activating group. The lone pairs on the oxygen atom can be donated into the aromatic π-system through resonance, significantly increasing the electron density at the ortho and para positions.[5][6] This donation stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack at these positions.[6][7]

  • Methyl (-CH₃) Group: This is a weakly activating group that donates electron density primarily through an inductive effect and hyperconjugation, stabilizing the sigma complex.[3]

When multiple activating groups are present, the most powerful activating group dictates the position of substitution.[8] In p-cresol, the hydroxyl group's activating effect far outweighs that of the methyl group.[4] Therefore, an incoming electrophile, such as an electrophilic chlorine species (Cl⁺), would be overwhelmingly directed to the positions ortho to the hydroxyl group (C2 and C6), as the para position is blocked by the methyl group.

The formation of the target molecule, this compound, would require the electrophile to attack the C3 position, which is meta to the strongly activating hydroxyl group and ortho to the weakly activating methyl group. The sigma complex for a meta attack is significantly less stable than for an ortho attack because the positive charge cannot be delocalized onto the oxygen atom through resonance. This energetic barrier makes the direct electrophilic chlorination of p-cresol an impractical and low-yielding route for obtaining the 3-chloro isomer. The principal product of such a reaction would be 2-Chloro-4-methylphenol.[9]

Visualization of Intermediates

The diagram below illustrates the resonance structures for the sigma complexes formed during the chlorination of p-cresol. The greater stability of the intermediate from ortho attack, which benefits from charge delocalization by the oxygen lone pair, explains the regiochemical preference.

Caption: Sigma complex stability comparison.

A Viable Synthetic Pathway: Diazotization of 3-Chloro-4-methylaniline

Given the regiochemical constraints of direct chlorination, a more strategic, multi-step approach is required. An established and reliable method for synthesizing this compound proceeds from 3-chloro-4-methylaniline via a Sandmeyer-type reaction.[10] This pathway circumvents the directing group conflict by installing the chloro and methyl groups on the ring first and then converting an amino group into the final hydroxyl group.

The overall transformation follows these key stages:

  • Diazotization: 3-chloro-4-methylaniline is treated with a nitrous acid source (typically sodium nitrite in a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.

  • Hydrolysis: The resulting diazonium salt is then hydrolyzed by heating in an aqueous acidic solution. The diazonium group (-N₂⁺), an excellent leaving group, is replaced by a hydroxyl group, yielding the target phenol.

Visualization of the Diazotization Pathway

The following workflow diagram outlines the validated synthetic route.

References

Navigating the Synthesis and Application of 3-Chloro-4-methylphenol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylphenol, also known as 3-chloro-p-cresol, is a substituted phenolic compound with diverse applications in chemical synthesis, serving as a key intermediate in the development of herbicides and other specialized chemicals.[1] Its utility in research and development, particularly in the pharmaceutical and agrochemical sectors, necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established scientific principles to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound presents a multi-faceted risk profile that demands careful consideration.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

These classifications are communicated through standardized hazard (H) and precautionary (P) statements, which are summarized in the table below.

GHS PictogramSignal WordHazard ClassHazard Statement
CorrosionDangerSerious Eye Damage/Eye Irritation, Category 1H318: Causes serious eye damage.[2][4]
Exclamation MarkWarningAcute Toxicity, Oral, Dermal, Inhalation, Category 4H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]
Skin Corrosion/Irritation, Category 2H315: Causes skin irritation.[2][4]
Specific Target Organ Toxicity, Single Exposure, Category 3H335: May cause respiratory irritation.[2][4]

Table 1: GHS Hazard Classification for this compound

The causality behind these classifications lies in the chemical reactivity of the phenolic group and the halogen substituent. The hydroxyl group can denature proteins, leading to tissue damage, while the chloro- group can enhance its lipophilicity, facilitating absorption through the skin.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with engineering controls designed to minimize contact with the substance at the source, supplemented by appropriate PPE.

Ventilation

Work with this compound should be conducted in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory to prevent inhalation of the substance.[6] The rationale for this is to maintain airborne concentrations below occupational exposure limits and to prevent respiratory irritation.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure. The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust, which can cause serious eye damage.[5][7] Standard safety glasses do not provide adequate protection.

  • Skin Protection: Impervious gloves (e.g., nitrile or neoprene) and a lab coat or protective clothing are necessary to prevent skin contact.[5][7] Contaminated clothing should be removed immediately and laundered before reuse.[5]

  • Respiratory Protection: If engineering controls are insufficient to control airborne concentrations, a NIOSH-approved respirator for organic vapors and particulates should be used.[4][7]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound eye_protection Wear Chemical Safety Goggles / Face Shield start->eye_protection Eye Contact Hazard skin_protection Wear Impervious Gloves and Lab Coat start->skin_protection Skin Contact Hazard respiratory_protection Use Respirator (if dust/aerosols are generated) start->respiratory_protection Inhalation Hazard end_ppe Proceed with Experiment eye_protection->end_ppe skin_protection->end_ppe respiratory_protection->end_ppe Emergency_Response cluster_emergency Emergency First Aid Response exposure Exposure Occurs eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush with water for 15 min eye->flush_eyes wash_skin Wash with soap and water skin->wash_skin if irritation persists fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, give water ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention flush_eyes->medical_attention wash_skin->medical_attention if irritation persists fresh_air->medical_attention rinse_mouth->medical_attention

References

toxicological profile of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile of 3-Chloro-4-methylphenol

Introduction

This compound (CAS No. 615-62-3), a halogenated derivative of p-cresol, is a compound of significant interest in industrial and pharmaceutical research. Its utility as a chemical intermediate and its potential applications necessitate a thorough understanding of its toxicological profile. This guide provides a comprehensive analysis of the known toxicological properties of this compound, synthesized from authoritative sources. We will delve into its physicochemical characteristics, toxicokinetics, and known hazards.

A critical point of clarification is the distinction between this compound and its isomer, 4-Chloro-3-methylphenol (CAS No. 59-50-7), also known as p-chloro-m-cresol (PCMC). While structurally similar, toxicological properties can differ significantly between isomers. Much of the detailed, publicly available regulatory data from agencies like the U.S. EPA and Health Canada pertains to 4-Chloro-3-methylphenol. This guide will focus on the data specific to this compound where available and will clearly identify when data from its isomer is used for comparative and informational purposes, accompanied by necessary scientific caveats.

This document is structured to provide not just data, but also expert insights into the interpretation of that data and the scientific rationale behind standard toxicological assessments.

Physicochemical Properties: The Foundation of Toxicological Assessment

Understanding the physical and chemical properties of a compound is the first step in predicting its biological behavior, including its absorption, distribution, metabolism, and excretion (ADME). These characteristics dictate how the substance interacts with biological systems.

PropertyValueSource(s)
CAS Number 615-62-3[1][2][3]
Molecular Formula C₇H₇ClO[1][2]
Molecular Weight 142.58 g/mol [1][2][3]
IUPAC Name This compound[1]
Appearance Powder to lump; crystalline solid[3]
Melting Point 48-53 °C[3]
Boiling Point 228 °C[4]
Water Solubility Low; Soluble in aqueous base[5]
Octanol/Water Partition Coefficient (logP) 3.3 (Computed)[1]
Vapor Pressure Data not readily available for this isomer.-
pKa Data not readily available for this isomer.-

Expert Insight: The computed logP value of 3.3 suggests that this compound is lipophilic.[1] This property is a key predictor of its toxicological behavior. A logP in this range indicates that the compound can readily cross cell membranes, suggesting a high potential for dermal absorption and distribution into fatty tissues. Its low water solubility but solubility in aqueous base is typical for a phenolic compound and influences its environmental fate and the routes of exposure that are of greatest concern.

Toxicokinetics: The Body's Interaction with this compound

Toxicokinetics defines the journey of a chemical through the body. While specific studies on this compound are limited, we can infer its likely pathway based on the general behavior of chlorocresols and related phenolic compounds.

  • Absorption: Due to its lipophilicity, absorption is expected to be efficient via all primary routes: dermal contact, inhalation of dusts or aerosols, and oral ingestion.[6]

  • Distribution: Following absorption, the compound is likely to distribute throughout the body, with potential for accumulation in lipid-rich tissues.

  • Metabolism (Biotransformation): Metabolism is anticipated to occur primarily in the liver. Phenolic compounds are typically metabolized through two main phases:

    • Phase I: Oxidation, often mediated by the Cytochrome P450 (CYP450) enzyme system. For substituted phenols like this, a key mechanism of toxicity involves the oxidation of the methyl group or the aromatic ring.[7][8] This can lead to the formation of reactive intermediates.

    • Phase II: Conjugation of the parent compound or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to form more water-soluble compounds that are easier to excrete.

  • Excretion: The water-soluble conjugates are primarily excreted via the kidneys in urine.[9][10]

Proposed Mechanism of Metabolic Bioactivation

A critical concept in toxicology is that the parent compound is not always the toxic agent. Often, metabolic byproducts are responsible for the observed toxicity. For substituted methylphenols, a well-supported hypothesis involves bioactivation to a reactive quinone methide intermediate.[8] This process is believed to be a primary driver of hepatotoxicity.

The proposed pathway involves the CYP450-mediated oxidation of the methyl group, which then leads to the formation of a highly electrophilic quinone methide. This reactive intermediate can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and cytotoxicity.[8][11] The presence of an electron-withdrawing chlorine atom on the aromatic ring may enhance the rate of this bioactivation, potentially increasing the compound's toxicity compared to its non-chlorinated parent, p-cresol.[8]

G cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Effects cluster_2 Phase II Metabolism (Detoxification) cluster_3 Excretion Parent This compound Intermediate Reactive Quinone Methide Intermediate Parent->Intermediate CYP450 Oxidation (Bioactivation) Conjugate Glucuronide/Sulfate Conjugates Parent->Conjugate UGT, SULT enzymes Macromolecules Cellular Macromolecules (Proteins, DNA) Intermediate->Macromolecules Covalent Binding Toxicity Cellular Dysfunction & Cytotoxicity Macromolecules->Toxicity Leads to Urine Urinary Excretion Conjugate->Urine

Caption: Proposed metabolic pathway of this compound.

Acute and Localized Toxicity

Acute toxicity data is essential for hazard classification and for defining safe handling procedures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.

GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[1][3][12]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1][12]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1][3][12]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3][9]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1][3][9]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][3]

Summary of Acute Effects:

  • Oral: Harmful if ingested, with potential for systemic effects.[1][12]

  • Dermal: Harmful upon skin contact, with risk of systemic absorption. Causes skin irritation.[1][9]

  • Inhalation: Harmful if inhaled, causing respiratory tract irritation.[1][3]

  • Eye Contact: Poses a risk of serious, irreversible eye damage.[1][9] This is a critical hazard for laboratory personnel.

Quantitative Data: A specific LD50 (median lethal dose) for this compound is not consistently reported in major toxicological databases. One safety data sheet provides an acute toxicity estimate for inhalation (LC50) of 1.5 mg/L over 4 hours.[13] The GHS Category 4 classification for oral and dermal toxicity generally corresponds to an LD50 range of 300-2000 mg/kg for oral exposure and 1000-2000 mg/kg for dermal exposure in rats.

Genotoxicity and Carcinogenicity

  • Genotoxicity: There is a lack of specific data on the genotoxicity of this compound (CAS 615-62-3) in publicly available literature.[14] However, given the proposed metabolic activation to a reactive quinone methide that can bind to DNA, there is a theoretical basis for mutagenic potential. A standard bacterial reverse mutation assay (Ames test) would be the foundational experiment to investigate this endpoint.

  • Carcinogenicity: No carcinogenicity studies for this compound were found.[14] For the related isomer, 4-Chloro-3-methylphenol, the U.S. EPA has classified it as "Group D, not classifiable as to human carcinogenicity" due to a lack of evidence.[10] Some older, general literature suggests an association between chlorophenols as a class and certain cancers, but this is not a specific assessment of this compound.[15]

Reproductive and Developmental Toxicity

Data on Isomer 4-Chloro-3-methylphenol (for reference): A developmental toxicity study in Wistar rats exposed to 4-Chloro-3-methylphenol via gavage on gestation days 6 through 15 was conducted.[16]

  • At the highest dose of 300 mg/kg bw/day , significant maternal toxicity was observed, including convulsions, labored breathing, and death in 6 out of 25 dams.

  • The No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity in this study was reported as 100 mg/kg bw/day .

Expert Insight: While this data is for an isomer, it highlights the potential for both maternal and developmental effects at high doses. The severe maternal toxicity at 300 mg/kg/day underscores the acute toxicity of this class of compounds. Any research and development involving this compound should proceed with the assumption that it may pose similar reproductive risks until specific data becomes available.

Experimental Protocols for Toxicological Assessment

To ensure scientific integrity, toxicological evaluations must follow standardized, validated protocols. Below are representative methodologies for assessing key toxicological endpoints relevant to this compound.

Workflow for Toxicological Profile Assessment

The logical flow of a toxicological investigation is crucial for building a comprehensive safety profile. It typically progresses from foundational characterization to more complex, long-term studies.

Caption: Standard workflow for toxicological assessment.

Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method is designed to classify a substance into a GHS toxicity category using a stepwise procedure with a minimal number of animals.

  • Objective: To determine the acute oral toxicity of this compound and satisfy GHS classification requirements for "Harmful if swallowed".

  • Principle: A stepwise procedure is used, with 3 animals of a single sex (typically female rats) per step. The outcome of each step (mortality or evident toxicity) determines the next step: stop testing, dose at a lower level, or dose at a higher level.

  • Methodology:

    • Animal Selection: Use healthy, young adult non-pregnant female rats from a standard laboratory strain. Acclimatize animals for at least 5 days.

    • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% methylcellulose in water). The concentration should allow for a constant administration volume (e.g., not exceeding 1 mL/100g body weight).

    • Starting Dose Selection: Based on existing information, a starting dose of 300 mg/kg is chosen as it is a boundary value for GHS Category 4.

    • Administration: Animals are fasted overnight prior to dosing. Administer the prepared dose of this compound by oral gavage.

    • Step 1 (Dose: 300 mg/kg):

      • Dose 3 female rats.

      • Outcome A (If 2 or 3 animals die): The substance is classified, and testing stops. The LD50 is determined to be in the range of 300-2000 mg/kg (Category 4).

      • Outcome B (If 0 or 1 animal dies): Proceed to Step 2.

    • Step 2 (Dose: 2000 mg/kg):

      • Dose 3 new female rats with 2000 mg/kg.

      • Outcome C (If 1 or more animals die): Testing stops. The LD50 is confirmed to be in the 300-2000 mg/kg range (Category 4).

      • Outcome D (If no animals die): The LD50 is determined to be >2000 mg/kg (Category 5 or unclassified).

    • Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, nervous system activity) and any mortalities.

    • Pathology: Perform a gross necropsy on all animals at the end of the study.

Protocol 2: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This test is the gold standard for initial screening of genotoxic potential (mutagenicity).

  • Objective: To determine if this compound can induce point mutations (base substitutions or frameshifts) in the genome of specific bacterial strains.

  • Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli that cannot grow in a medium lacking that specific amino acid (e.g., histidine for Salmonella). A mutagen can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the amino acid and form colonies.[17][18][19]

  • Methodology:

    • Strain Selection: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102. This combination detects both frameshift and base-pair substitution mutagens.

    • Metabolic Activation (S9 Mix): Since some chemicals only become mutagenic after metabolism, the test is run both with and without an exogenous metabolic activation system. This is typically a liver fraction from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254), called the S9 mix.[19]

    • Dose Range Finding: First, a preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound. The highest concentration should show some toxicity but not kill all the bacteria.

    • Main Experiment (Plate Incorporation Method):

      • Prepare a series of tubes containing molten top agar kept at 45°C.

      • To each tube, add:

        • The bacterial culture of a specific tester strain.

        • The test substance (this compound) at a specific concentration, or a positive/negative control.

        • Either the S9 mix (for metabolic activation) or a buffer (for the non-activated test).

      • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate (lacking the required amino acid).

      • Incubate the plates at 37°C for 48-72 hours.

    • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control, for at least one tester strain.

Conclusion and Recommendations

This compound (CAS 615-62-3) is a compound that must be handled with significant care. The available data and GHS classifications clearly indicate it is acutely toxic via oral, dermal, and inhalation routes, is a skin irritant, and poses a risk of serious eye damage.[1][3] Its lipophilic nature suggests a high potential for absorption through the skin.

The primary mechanism of toxicity is likely related to metabolic bioactivation by CYP450 enzymes in the liver to a reactive quinone methide intermediate, which can lead to cellular damage. This proposed mechanism provides a strong rationale for potential hepatotoxicity with repeated exposure.

Significant data gaps exist for this specific isomer in the areas of genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Researchers and drug development professionals should:

  • Implement Strict Engineering and Personal Protective Controls: Use chemical fume hoods, wear appropriate gloves (e.g., nitrile), safety goggles, and face shields when handling the solid or solutions.[9]

  • Assume Potential for Long-Term Toxicity: In the absence of data, it is prudent to assume that the compound may have genotoxic or reproductive effects, similar to what has been observed for related compounds.

  • Prioritize Further Testing: For any application involving significant human exposure potential, the data gaps identified in this guide should be addressed through standardized OECD guideline studies, beginning with a bacterial reverse mutation (Ames) test.

This guide provides a foundational understanding of the , emphasizing scientific rationale and safe handling practices. It is imperative that this information is used to inform robust risk assessments and guide future research.

References

environmental fate and persistence of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Fate and Persistence of 3-Chloro-4-methylphenol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 4-chloro-m-cresol (PCMC), is a chlorinated phenolic compound utilized across various industries as a potent antiseptic, disinfectant, and preservative.[1] Its applications range from formulations in paints, glues, and metalworking fluids to its use as a topical germicide and a component in personal care products and pharmaceuticals.[1][2][3] While its biocidal properties are advantageous for its intended uses, they also necessitate a thorough understanding of its behavior, persistence, and ultimate fate upon release into the environment.

This technical guide provides a comprehensive analysis of the environmental journey of this compound. We will delve into its fundamental physicochemical properties that govern its distribution, explore the abiotic and biotic degradation pathways that determine its persistence, and outline the standardized analytical methodologies required for its detection and quantification in environmental matrices. This document is intended for researchers, environmental scientists, and regulatory professionals seeking a detailed, mechanistically-grounded understanding of this compound's environmental profile.

Section 1: Physicochemical Properties and Predicted Environmental Distribution

The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. These parameters determine how this compound partitions between air, water, soil, and biota.

Core Physicochemical Data

A summary of the key properties for this compound is presented below. These values are critical inputs for environmental fate modeling and risk assessment.

PropertyValueUnitSource
Chemical Formula C₇H₇ClO-[4]
Molecular Weight 142.58 g/mol [4][5]
CAS Number 59-50-7-[6]
Appearance Pinkish to white crystalline solid-[5]
Melting Point 63 - 66°C[5][7]
Boiling Point ~235 - 239°C[1][7]
Vapor Pressure 5.00 x 10⁻²mm Hg (at 20°C)[8]
Water Solubility Slight-[1]
Log Octanol-Water Partition Coefficient (Log Kow) 3.1 - 3.3-[4][8]
Environmental Partitioning and Mobility

The properties listed above allow us to predict the compound's distribution.

  • Atmosphere: The moderate vapor pressure indicates that if released to air, this compound will exist primarily as a vapor.[8] Volatilization from water surfaces is considered an important environmental fate process.[8]

  • Water: Its slight solubility in water suggests it will be present in the aqueous phase. Fugacity models predict that upon release to water, the majority of the compound (over 95%) will remain in the water column, with a smaller fraction partitioning to sediment.[9]

  • Soil and Sediment: The Log Kow of ~3.1 suggests a moderate tendency to adsorb to organic matter in soil and suspended solids and sediment in water.[8][9] The measured soil organic carbon-water partitioning coefficient (Koc) for PCMC ranges from 161–508 L/kg, confirming this moderate adsorption potential.[9]

  • Biota: A Log Kow in this range (3.1-3.3) suggests some potential for bioaccumulation. However, national-level bioaccumulation factor (BAF) estimates are low, ranging from 25 to 39 L/kg, indicating a low overall potential for bioaccumulation in aquatic organisms.[8] This is consistent with assessments by Canadian environmental authorities, which concluded that the compound does not meet the criteria for bioaccumulation.[2][10]

Section 2: Abiotic Degradation Pathways

Abiotic processes, which do not involve microorganisms, can contribute significantly to the transformation of this compound in the environment.

Photolysis

Direct degradation by sunlight (photolysis) is a potential pathway. Aqueous solutions of this compound are known to turn yellow upon exposure to light and air, suggesting photochemical transformation.[5] The presence of the phenolic hydroxyl group and the aromatic ring makes the molecule susceptible to attack by photochemically generated reactive species, such as hydroxyl radicals, in sunlit surface waters.

Advanced Oxidation Processes (AOPs)

For waste streams containing this compound, engineered advanced oxidation processes (AOPs) are highly effective for its degradation. These methods rely on the generation of highly reactive hydroxyl radicals (•OH).

  • Fenton's Reaction: This process uses a combination of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. Studies have shown this to be a potent method for degrading this compound. The degradation is strongly influenced by temperature, with mineralization (conversion to CO₂, H₂O, and HCl) increasing from 36% at 25°C to 85% at 70°C.[11] At elevated temperatures, complete conversion of the organic chlorine to inorganic chloride can be achieved in as little as 3 hours.[11] The primary degradation mechanism is hypothesized to be ipso-substitution, where the hydroxyl radical replaces the chlorine atom on the aromatic ring.[11]

  • Ozonation: Ozone (O₃) can also be used to degrade this compound, often in combination with Fenton's reagent. In laboratory trials on tannery wastewater, ozonation alone achieved over 70% removal within 2-3 hours.[12] The combination with Fenton's reagent can further enhance removal efficiency.[12]

The diagram below illustrates a typical experimental workflow for evaluating the efficacy of AOPs on this compound degradation.

AOP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Wastewater Sample (spiked with PCMC) Reactor Batch Reactor (Controlled Temp/pH) Sample->Reactor Reagents Prepare Reagents (FeSO₄, H₂O₂, pH adjustment) Reagents->Reactor Initiate Initiate Reaction (Add Reagents/O₃) Reactor->Initiate Sampling Time-course Sampling (t=0, 15, 30, 60 min...) Initiate->Sampling Start Timer Quench Quench Reaction (e.g., add Na₂SO₃) Sampling->Quench Extract Sample Extraction Quench->Extract Analysis Instrumental Analysis (HPLC or GC-MS) Extract->Analysis Data Data Processing (Degradation Kinetics) Analysis->Data

Caption: Workflow for a lab-scale Advanced Oxidation Process experiment.

Section 3: Biodegradation Mechanisms

Biodegradation is a primary mechanism for the removal of this compound from the environment. Despite its antimicrobial properties, many microbial communities, particularly those in environments like activated sludge, can adapt to utilize it as a source of carbon and energy.[13] The compound is not considered to be persistent in the environment.[9]

Putative Metabolic Pathway

While the specific enzymatic pathway for this compound has not been fully elucidated in a single organism, a probable degradation route can be constructed based on pathways reported for structurally similar compounds, such as 4-chloro-2-methylphenol.[13][14] The process is expected to proceed via a modified ortho-cleavage pathway.

  • Initial Oxidation (Hydroxylation): The degradation is initiated by a monooxygenase enzyme, which hydroxylates the aromatic ring to form a substituted catechol, likely 5-chloro-3-methylcatechol . This step is critical as it prepares the stable aromatic ring for cleavage.

  • Ring Cleavage (Dioxygenase Action): A catechol 1,2-dioxygenase enzyme then cleaves the aromatic ring between the two hydroxyl groups (ortho-cleavage). This results in the formation of a linear, chlorinated muconic acid derivative, 4-chloro-2-methyl-cis,cis-muconate .[14]

  • Downstream Metabolism: The muconate intermediate undergoes further enzymatic transformations, including dechlorination and cycloisomerization, eventually funneling the resulting organic acids into central metabolic cycles like the Krebs cycle for complete mineralization.[14]

The following diagram illustrates this proposed biodegradation pathway.

Biodegradation_Pathway PCMC This compound E1 Monooxygenase PCMC->E1 Catechol 5-Chloro-3-methylcatechol E2 Catechol 1,2-Dioxygenase Catechol->E2 Muconate 4-Chloro-2-methyl-cis,cis-muconate E3 Further Enzymes Muconate->E3 Downstream Downstream Intermediates (e.g., maleylacetate) TCA Central Metabolism (TCA Cycle) Downstream->TCA Mineralization CO₂ + H₂O + Cl⁻ TCA->Mineralization E1->Catechol + O₂ E2->Muconate Ring Cleavage E3->Downstream

Caption: Proposed biodegradation pathway for this compound.

Section 4: Environmental Persistence and Bioaccumulation Summary

  • Persistence: Modeling and regulatory assessments consistently classify the compound as non-persistent. According to the ecological risk classification of organic substances approach, this compound is expected to degrade and not persist in water, air, sediment, or soil.[10][15] It does not meet the persistence criteria as defined by the Canadian Environmental Protection Act (CEPA) Persistence and Bioaccumulation Regulations.[2][3]

  • Bioaccumulation: As previously noted, the potential for bioaccumulation is low.[8] The compound's moderate Log Kow is offset by its susceptibility to metabolic degradation in organisms, preventing significant biomagnification in food webs.

Section 5: Ecotoxicity Profile

While not persistent, this compound is acutely toxic to aquatic life, a direct consequence of its intended use as a biocide.

Organism GroupTestEndpointValue (mg/L)Source
Freshwater Fish 96h LC50Mortality5.81 - 7.76[6]
Aquatic Invertebrates (Water Flea) ---[6]
Freshwater Algae 72h EC50Growth Inhibition30.62[6]

The compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6][16] However, environmental risk assessments conducted by regulatory bodies like the Government of Canada, which consider realistic environmental concentrations resulting from current usage patterns, have concluded that this compound is unlikely to be causing broad ecological harm.[2][10] The risk is managed by controlling its release into the environment.

Section 6: Standardized Methodologies for Environmental Analysis

Accurate monitoring of this compound in environmental matrices is essential for risk assessment and regulatory compliance. The method of choice is typically gas chromatography coupled with mass spectrometry (GC-MS) due to its high sensitivity and specificity.[17]

Experimental Protocol: GC-MS Analysis of this compound in Water

This protocol provides a self-validating framework for the quantification of this compound in water samples.

1. Sample Collection and Preservation: a. Collect a 1-liter water sample in an amber glass bottle to prevent photodegradation. b. Preserve the sample by acidifying to pH < 2 with sulfuric acid. This inhibits microbial degradation. c. Store the sample at 4°C and extract within 7 days.

2. Sample Preparation (Solid-Phase Extraction - SPE): Causality: SPE is chosen to concentrate the analyte from the large water volume and remove interfering matrix components, thereby increasing sensitivity and protecting the analytical instrument. a. Condition an SPE cartridge (e.g., C18) with sequential washes of methanol followed by deionized water. b. Pass the 1-liter water sample through the conditioned cartridge at a steady flow rate (~10 mL/min). This compound will adsorb onto the stationary phase. c. Wash the cartridge with deionized water to remove residual salts and polar interferences. d. Dry the cartridge thoroughly under a stream of nitrogen. e. Elute the trapped analyte with a small volume (e.g., 5-10 mL) of a suitable solvent like dichloromethane or ethyl acetate. f. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS): a. Instrument Setup:

  • GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).
  • Injection: 1 µL splitless injection.
  • Temperature Program: Optimize for separation from other potential contaminants (e.g., initial temp 60°C, ramp to 280°C).
  • MS Detector: Operate in Selective Ion Monitoring (SIM) mode. Causality: SIM mode is used instead of full scan to maximize sensitivity. By monitoring only specific ions characteristic of this compound (the parent ion and key fragment ions), the signal-to-noise ratio is dramatically improved, allowing for lower detection limits.[17] b. Calibration:
  • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) in the final solvent.
  • Analyze the standards to generate a five-point calibration curve. The linearity (R² > 0.995) validates the instrument's response across the working range. c. Quality Control (Self-Validation):
  • Method Blank: An aliquot of deionized water carried through the entire process. Must be below the detection limit to confirm no laboratory contamination.[18]
  • Laboratory Control Sample (LCS): A clean matrix (deionized water) spiked with a known concentration of the analyte. Recovery must be within a defined range (e.g., 70-130%) to validate the method's accuracy.
  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample are spiked with a known concentration. The recovery and the relative percent difference (RPD) between the duplicates assess matrix-specific interference and method precision.[18]

The diagram below outlines the complete analytical workflow from sample collection to final data reporting.

Analytical_Workflow A 1. Sample Collection (1L Amber Glass, pH<2, 4°C) B 2. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) A->B C 3. Eluate Concentration (to 1 mL under N₂) B->C D 4. GC-MS Analysis (SIM Mode) C->D E 5. Data Quantification (vs. Calibration Curve) D->E G Final Report E->G F 6. QA/QC Validation (Blanks, LCS, MS/MSD) F->E Validate

Caption: Analytical workflow for PCMC in environmental water samples.

Conclusion

This compound is a moderately mobile compound in the environment with a low potential for bioaccumulation. Its environmental persistence is limited by both abiotic and, crucially, biotic degradation processes that can lead to its complete mineralization. While it exhibits high acute toxicity to aquatic organisms, comprehensive risk assessments suggest that under current usage and release scenarios, the risk to the broader ecosystem is low. The robust analytical methods available allow for its precise monitoring in environmental compartments, ensuring that its presence can be effectively managed to mitigate potential risks.

References

An In-depth Technical Guide on the Photodegradation Pathways of 3-Chloro-4-methylphenol in Water

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-4-methylphenol (3-Cl-4-MP), a persistent environmental pollutant, undergoes complex degradation processes in aqueous environments when exposed to light. This technical guide provides a comprehensive overview of the photodegradation pathways of 3-Cl-4-MP, detailing the core mechanisms, influential factors, and key intermediates. By synthesizing current scientific understanding with practical experimental methodologies, this document serves as an essential resource for professionals engaged in environmental remediation and chemical safety assessment.

Introduction: The Environmental Challenge of this compound

This compound is a substituted phenolic compound used in various industrial applications. Its presence in water bodies is a significant concern due to its toxicity to aquatic organisms and potential risks to human health. Photodegradation, the breakdown of chemical compounds by light, is a crucial natural process that contributes to the removal of such pollutants from the environment. Understanding the intricate pathways of this degradation is paramount for predicting the environmental fate of 3-Cl-4-MP and for developing effective remediation technologies.

Core Photodegradation Mechanisms

The photodegradation of this compound in water primarily proceeds through two distinct mechanisms: direct photolysis and sensitized photolysis. The dominant pathway is influenced by various environmental factors.

Direct Photolysis

Direct photolysis occurs when the 3-Cl-4-MP molecule directly absorbs photons of light, leading to its excitation and subsequent chemical transformation. This process is contingent on the molecule's ability to absorb light within the solar spectrum reaching the Earth's surface (wavelengths >290 nm). The primary photochemical reaction in the direct photolysis of chlorophenols is the cleavage of the carbon-chlorine (C-Cl) bond, which is often the most vulnerable site for photochemical attack. This cleavage can lead to the formation of a variety of reactive intermediates. For some chlorophenols, the cleavage of the ether bond to form compounds like 4-chloro-2-methylphenol can be a sole photoreaction in pure water under sunlight.[1]

Figure 1: A simplified diagram illustrating the direct photodegradation pathway of this compound.

Sensitized Photolysis (Photocatalysis)

In natural waters, the presence of photosensitizers, such as dissolved organic matter (DOM) and semiconductor particles like titanium dioxide (TiO₂), can significantly accelerate the degradation process. This is known as sensitized photolysis or photocatalysis.

When a semiconductor like TiO₂ absorbs a photon with energy greater than its band gap, an electron is promoted to the conduction band, leaving a "hole" in the valence band. These electron-hole pairs are powerful redox agents. The holes can oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH), while the electrons can reduce dissolved oxygen to form superoxide radicals (O₂⁻•). These reactive oxygen species (ROS) are the primary drivers of the degradation of organic pollutants. The disappearance of chlorophenols in the presence of TiO2 generally follows pseudo-first-order kinetics.[2]

Figure 2: The mechanism of TiO2-sensitized photodegradation of this compound.

Key Intermediates and Final Mineralization

The photodegradation of 3-Cl-4-MP results in the formation of various intermediate products before complete mineralization to carbon dioxide, water, and chloride ions. The identification of these intermediates is crucial for understanding the reaction mechanism and assessing the overall toxicity of the treated water.

Intermediate ProductFormation Pathway
4-methylphenolDechlorination of the parent compound
Hydroxylated derivativesAttack of hydroxyl radicals on the aromatic ring
BenzoquinonesOxidation of hydroxylated intermediates
Short-chain carboxylic acidsRing opening of aromatic intermediates

Factors Influencing Photodegradation

Several environmental and experimental parameters can significantly influence the rate and pathway of 3-Cl-4-MP photodegradation.

FactorEffect on Photodegradation
pH Affects the surface charge of the photocatalyst and the speciation of the target compound. For TiO₂, maximum adsorption and photodegradation are often observed at low pH.[3]
Catalyst Dosage The degradation rate generally increases with catalyst loading up to an optimal point, beyond which light scattering and catalyst agglomeration can reduce efficiency.[3][4]
Initial Pollutant Concentration At low concentrations, the degradation rate often increases with concentration. However, at higher concentrations, the reaction can become limited by other factors.[3]
Light Intensity The degradation rate is typically proportional to the light intensity at lower levels, but can become independent at high intensities due to the saturation of the catalyst surface with photons.[4]
Presence of Other Substances Dissolved organic matter can act as a photosensitizer but can also compete for reactive species and block light.[5] Inorganic ions like carbonate, bicarbonate, nitrate, and chloride can also impact the degradation rate.[6]

Experimental Protocols for Studying Photodegradation

A standardized experimental approach is essential for obtaining reproducible and comparable data on the photodegradation of 3-Cl-4-MP.

Materials and Equipment
  • This compound: High purity standard.

  • Photocatalyst: e.g., TiO₂ (Degussa P25 is a common standard).

  • Photoreactor: A vessel made of a material transparent to the desired light wavelengths (e.g., quartz), equipped with a light source (e.g., xenon arc lamp simulating solar light or a UV lamp), a magnetic stirrer, and a cooling system.

  • Analytical Instruments:

    • High-Performance Liquid Chromatography (HPLC) for quantifying the parent compound.

    • Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile and semi-volatile intermediates.

    • Total Organic Carbon (TOC) analyzer to measure the extent of mineralization.

    • Ion Chromatograph to determine the concentration of chloride ions.

Experimental Workflow

Figure 3: A typical experimental workflow for a photodegradation study.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of 3-Cl-4-MP in a suitable solvent and dilute it to the desired concentration in ultrapure water.

  • Catalyst Suspension: For photocatalytic studies, add the desired amount of TiO₂ to the solution.

  • Adsorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the 3-Cl-4-MP and the catalyst surface.

  • Initiation of Photoreaction: Turn on the light source to start the photodegradation process.

  • Sampling: Withdraw samples at regular time intervals.

  • Sample Preparation: Immediately filter the samples to remove the photocatalyst and stop the reaction.

  • Analysis: Analyze the filtered samples using the appropriate analytical techniques to determine the concentration of the parent compound, identify intermediates, and measure mineralization.

Conclusion and Future Perspectives

The photodegradation of this compound is a multifaceted process influenced by a variety of factors. While significant progress has been made in understanding the fundamental mechanisms, further research is needed to fully elucidate the complex reaction networks, especially in real-world water matrices. Future studies should focus on the identification and toxicological assessment of all degradation byproducts to ensure the development of safe and effective water treatment technologies. The optimization of photocatalytic systems, including the development of novel catalysts with enhanced visible-light activity, remains a key area of investigation.

References

The Phenolic Hydroxyl Group: A Technical Guide to its Reactivity and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, a deep understanding of the phenolic hydroxyl group's reactivity is paramount. This ubiquitous functional group, deceptively simple in its structure, governs a vast array of chemical transformations crucial to the synthesis of novel therapeutics. Its unique electronic properties, stemming from the direct attachment of a hydroxyl group to an aromatic ring, impart a nuanced reactivity profile that can be strategically exploited. This guide provides an in-depth exploration of the phenolic hydroxyl group's chemical behavior, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and accelerate drug discovery programs.

The Electronic Landscape: Understanding the Foundation of Reactivity

The reactivity of the phenolic hydroxyl group is fundamentally dictated by the electronic interplay between the oxygen atom's lone pairs and the aromatic π-system. This interaction has two major consequences:

  • Enhanced Acidity: Phenols are significantly more acidic than aliphatic alcohols.[1][2][3][4] The pKa of phenol is approximately 10, whereas for a typical alcohol like ethanol, it is around 16.[2] This increased acidity is due to the resonance stabilization of the resulting phenoxide ion.[1][2][3][4][5] Upon deprotonation, the negative charge on the oxygen atom is delocalized into the electron-rich benzene ring, spreading the charge and stabilizing the conjugate base.[2][3] This stabilization facilitates the donation of the proton.

  • Activated Aromatic Ring: The hydroxyl group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).[6][7][8][9] The lone pairs on the oxygen atom can be donated into the ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles.[7][8][9]

The following diagram illustrates the resonance structures of the phenoxide ion, showcasing the delocalization of the negative charge.

Caption: Resonance structures illustrating the delocalization of the negative charge in the phenoxide ion.

The Phenolic Hydroxyl Group as a Nucleophile: Derivatization Strategies

While the neutral phenol is a modest nucleophile, its conjugate base, the phenoxide ion, is a potent one. This enhanced nucleophilicity is the cornerstone of many derivatization strategies employed in drug development to modulate pharmacokinetic and pharmacodynamic properties.[10][11]

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing aryl ethers from phenols.[12][13] This SN2 reaction involves the attack of a phenoxide ion on a primary alkyl halide or other suitable electrophile.[13]

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), is typically sufficient to deprotonate the phenol due to its enhanced acidity.[14] The choice of base can influence the reaction rate and selectivity.

  • Solvent Effects: The choice of solvent is critical and can dictate the outcome between O-alkylation and C-alkylation.[15] Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for O-alkylation as they solvate the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.[15] Protic solvents, on the other hand, can hydrogen bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[15]

  • Electrophile: Primary alkyl halides are the preferred electrophiles to minimize competing elimination reactions.[13]

Experimental Protocol: Synthesis of 4-Methoxytoluene (Anisole derivative) from p-Cresol

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cresol (1.0 eq) in a suitable aprotic solvent such as acetone or DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium p-cresoxide.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 4-methoxytoluene.

G cluster_1 Williamson Ether Synthesis Workflow Start p-Cresol Deprotonation Deprotonation (K2CO3, Acetone) Start->Deprotonation Phenoxide Potassium p-cresoxide Deprotonation->Phenoxide Alkylation Alkylation (CH3I) Phenoxide->Alkylation Product 4-Methoxytoluene Alkylation->Product Workup Work-up & Purification Product->Workup Final Pure Product Workup->Final

Caption: A streamlined workflow for the Williamson ether synthesis of an aryl ether.

Esterification

Phenols can be readily converted to esters by reaction with acid chlorides or anhydrides.[6][16] This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the HCl or carboxylic acid byproduct.

The Mitsunobu Reaction

The Mitsunobu reaction offers a mild and versatile method for the O-alkylation of phenols, particularly with primary and secondary alcohols.[17][18][19] This reaction proceeds with inversion of configuration at the alcohol's stereocenter and typically employs triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17][18][19] Phenols are excellent nucleophiles in the Mitsunobu reaction due to their pKa being below 13.[19] For sterically hindered substrates, the use of high concentrations and sonication has been shown to significantly increase the reaction rate.[20]

Electrophilic Aromatic Substitution: Leveraging the Activated Ring

As previously mentioned, the hydroxyl group strongly activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions.[6][7][8][9][21] This high reactivity often means that milder reaction conditions can be employed compared to those required for benzene.

Common Electrophilic Aromatic Substitution Reactions of Phenols:

ReactionReagent(s)Product(s)Key Considerations
Halogenation Br2 in a non-polar solvent (e.g., CCl4)Mixture of ortho- and para-bromophenolIn aqueous solution (bromine water), polysubstitution occurs to give 2,4,6-tribromophenol.[7]
Nitration Dilute HNO3Mixture of ortho- and para-nitrophenolUse of dilute nitric acid is crucial to prevent oxidation of the phenol.[6][7] Concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid).[7][9]
Sulfonation Concentrated H2SO4o- and p-hydroxybenzenesulfonic acidThe reaction is temperature-dependent; lower temperatures favor the ortho isomer, while higher temperatures favor the para isomer.
Friedel-Crafts Alkylation Alkyl halide, Lewis acid (e.g., AlCl3)Mixture of ortho- and para-alkylated phenolsPhenols can also undergo C-alkylation under certain conditions.
Kolbe-Schmitt Reaction 1. NaOH, 2. CO2, 3. H+Salicylic acid (o-hydroxybenzoic acid)This reaction involves the electrophilic attack of carbon dioxide on the highly reactive phenoxide ion.[7]

Oxidation of Phenols: The Quinone Formation

Phenols are susceptible to oxidation, yielding quinones.[22] Common oxidizing agents include chromic acid, Fremy's salt, and hypervalent iodine reagents.[6][22][23] The oxidation of hydroquinone to benzoquinone is a reversible process and plays a vital role in biological electron transport chains.[6]

G cluster_2 Oxidation of Hydroquinone Hydroquinone Hydroquinone Oxidation [O] (e.g., Na2Cr2O7) Hydroquinone->Oxidation Benzoquinone p-Benzoquinone Oxidation->Benzoquinone Reduction [H] (e.g., NaBH4) Benzoquinone->Reduction Reversible

Caption: The reversible oxidation-reduction between hydroquinone and p-benzoquinone.

The Phenolic Hydroxyl Group as a Leaving Group

The hydroxyl group of a phenol is a very poor leaving group.[24] This is due to the strong C-O bond, which has partial double bond character due to resonance, and the fact that the hydroxide ion is a strong base.[24] Consequently, nucleophilic substitution reactions where the hydroxyl group acts as a leaving group are generally not feasible under normal conditions.[25] However, the hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution.[10]

The Role in Drug Design and Development

The phenolic hydroxyl group is a key pharmacophoric feature in a multitude of drugs. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological targets. Furthermore, the reactivity of this group is extensively utilized in drug discovery for:

  • Prodrug Synthesis: The hydroxyl group can be masked as an ester or ether to improve bioavailability, which is then cleaved in vivo to release the active drug.[10][11]

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenolic hydroxyl group through alkylation, acylation, or replacement with bioisosteres allows for the exploration of SAR and optimization of drug properties.

  • Metabolic Stability: The phenolic hydroxyl group is often a site of phase II metabolism (glucuronidation or sulfation). Derivatization of this group can be used to block metabolism and increase the drug's half-life.

Conclusion

The phenolic hydroxyl group is a versatile and highly reactive functional group that is of central importance in organic synthesis and medicinal chemistry. A thorough understanding of its electronic properties and the various transformations it can undergo is essential for the rational design and synthesis of new chemical entities with therapeutic potential. By moving beyond simple protocol memorization to a deeper appreciation of the underlying principles governing its reactivity, researchers can unlock the full potential of this remarkable functional group in the pursuit of innovative medicines.

References

A Legacy of Preservation: The Historical Industrial Applications of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Stalwart of Antimicrobial Chemistry

3-Chloro-4-methylphenol, known more commonly in industrial and scientific circles as p-chloro-m-cresol (PCMC) or chlorocresol, is a chlorinated phenolic compound that has carved a significant niche in the history of industrial microbiology.[1] First introduced as a bactericide in 1897 by Kalle & Co., its emergence in the early 20th century as a potent derivative of phenol marked a pivotal advancement in the fight against microbial contamination.[1] This guide delves into the historical industrial applications of this versatile biocide, exploring the scientific underpinnings of its use and the technical methodologies that defined its legacy.

With a broad spectrum of activity against gram-positive and gram-negative bacteria, as well as fungi, chlorocresol became a go-to preservative and disinfectant across a multitude of sectors.[2] Its efficacy, coupled with a lower toxicity profile compared to its parent compound, phenol, made it an attractive option for industries seeking to protect their products and processes from microbial degradation.[3]

Chemical and Physical Properties

A foundational understanding of this compound's properties is essential to appreciate its historical applications.

PropertyValueSource
Molecular Formula C₇H₇ClO
Appearance White or pinkish crystalline solid with a phenolic odor.
Melting Point 64-66 °C
Boiling Point 235 °C[4]
Solubility Slightly soluble in water; soluble in alcohols, ethers, ketones, and aqueous alkali hydroxides.[5]

The Rise of a Versatile Biocide: A Historical Timeline of Industrial Adoption

The industrial journey of this compound is a story of adaptation and widespread integration. While a precise, linear timeline is challenging to construct from historical records, its adoption across various industries can be broadly outlined.

Early 20th Century: The Dawn of a New Antiseptic Era

Following its introduction, chlorocresol rapidly gained traction as a powerful antiseptic and disinfectant.[1] The limitations and harshness of carbolic acid (phenol), famously used by Joseph Lister in the 1880s, created a demand for safer and more effective alternatives.[5][6] Chlorocresol, a substituted and more lipophilic phenol, offered a solution with enhanced antimicrobial potency and reduced irritability. Its early applications were predominantly in the medical and pharmaceutical fields for skin and wound disinfection.[1]

Mid-20th Century: Expansion into Industrial Preservation

The mid-20th century witnessed a significant expansion of chlorocresol's use beyond the medical sphere. The burgeoning chemical industry and the increasing need to protect a wide array of water-based products from microbial spoilage opened new avenues for its application.

  • Paints, Adhesives, and Coatings: The post-war industrial boom saw a surge in the production of paints, glues, and other coatings.[7][8] These materials, often formulated with organic binders and water, were highly susceptible to microbial attack. Chlorocresol's efficacy as a preservative made it a valuable additive to prevent degradation and extend the shelf life of these products.

  • Leather and Textiles: The leather and textile industries have historically battled microbial damage during processing and storage. Chlorocresol was employed as a preservative to protect these materials from fungi and bacteria, preventing decay and discoloration.

  • Metalworking Fluids: The advent of more complex manufacturing processes increased the demand for metalworking fluids. These water-based lubricants and coolants provided an ideal environment for microbial growth, leading to fluid degradation, foul odors, and potential health risks for workers. Chlorocresol was incorporated as a biocide to control microbial proliferation in these systems.

Late 20th Century and Beyond: A Household and Veterinary Staple

By the latter half of the 20th century, this compound had become a common ingredient in a variety of household and veterinary products.

  • Personal Care Products: Its preservative properties led to its inclusion in creams, lotions, and shampoos to prevent contamination after opening.

  • Veterinary Medicine: Chlorocresol found extensive use in veterinary medicine as both a disinfectant and a preservative in topical, oral, and parenteral formulations.[2] Typical concentrations ranged from 0.1-0.2% in injectable products to around 0.5% in topical applications.

Mechanism of Action: A Disruptive Force Against Microbes

The antimicrobial efficacy of this compound, like other phenolic compounds, lies in its ability to disrupt the fundamental structures and functions of microbial cells. Its primary mode of action involves the disruption of the cell membrane, leading to a cascade of lethal events.

Figure 1. Simplified mechanism of antimicrobial action of this compound.

Historical Manufacturing Process: The Chlorination of m-Cresol

The primary historical method for the industrial synthesis of this compound involves the chlorination of meta-cresol (m-cresol).[4] Sulfuryl chloride (SO₂Cl₂) was a commonly used chlorinating agent in this process.

Illustrative Historical Synthesis Protocol

The following protocol is a generalized representation of a historical laboratory-scale synthesis. Industrial processes would have involved larger-scale reactors and more sophisticated purification steps.

Materials:

  • m-Cresol

  • Sulfuryl chloride

  • Solvent (e.g., carbon tetrachloride - Note: This is a hazardous substance and its use is now highly restricted)

  • Sodium carbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser is charged with m-cresol dissolved in a suitable solvent like carbon tetrachloride.

  • Chlorination: Sulfuryl chloride is added dropwise to the stirred solution of m-cresol. The reaction is exothermic, and the temperature is typically controlled to be between 30-50°C.

  • Reaction Completion: After the addition of sulfuryl chloride is complete, the reaction mixture is stirred for an extended period (e.g., 16 hours) to ensure maximum conversion.

  • Workup and Neutralization: The reaction mixture is washed with water to remove any unreacted sulfuryl chloride and hydrochloric acid formed as a byproduct. A solution of sodium carbonate is then added to neutralize any remaining acidic impurities.

  • Drying and Distillation: The organic layer is separated, dried with a drying agent like anhydrous calcium chloride, and then filtered. The solvent is removed by distillation.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure.

  • Crystallization: The distilled product can be further purified by crystallization from a suitable solvent, such as petroleum ether, to yield the final crystalline product.

Figure 2. Simplified workflow of the historical synthesis of this compound.

Historical Efficacy Testing: The Phenol Coefficient

In the early 20th century, the efficacy of new disinfectants was often compared to that of phenol using a standardized method known as the Rideal-Walker test , established in 1903.[9][10] This test determined the phenol coefficient , a ratio of the dilution of the test disinfectant that kills a specific microorganism under standardized conditions to the dilution of phenol that achieves the same result.[9][11]

Rideal-Walker Test: A Step-by-Step Protocol

This protocol provides a conceptual overview of the Rideal-Walker method.

Materials and Reagents:

  • Standardized culture of Salmonella typhi (or other test organism)

  • Stock solution of phenol

  • Stock solution of the test disinfectant (e.g., this compound)

  • Sterile nutrient broth

  • Sterile test tubes, pipettes, and inoculating loops

Procedure:

  • Preparation of Dilutions: A series of dilutions of both phenol and the test disinfectant are prepared in sterile water.

  • Inoculation: 5 mL of each disinfectant dilution is placed in a sterile test tube. To each tube, 0.2 mL of the bacterial culture is added at timed intervals (e.g., every 30 seconds).

  • Sampling: At specific time points (typically 2.5, 5, 7.5, and 10 minutes) after inoculation, a sample is taken from each dilution tube with a sterile inoculating loop and transferred to a tube of sterile nutrient broth.

  • Incubation: The inoculated broth tubes are incubated at 37°C for 48-72 hours.

  • Observation: The tubes are observed for bacterial growth (turbidity). The highest dilution of the disinfectant that shows no growth at a specific time point is recorded.

  • Calculation of Phenol Coefficient: The phenol coefficient is calculated by dividing the dilution of the test disinfectant that kills the organism in a given time by the dilution of phenol that produces the same result in the same time.

Phenol Coefficient = Dilution of Test Disinfectant / Dilution of Phenol

A phenol coefficient greater than 1.0 indicated that the test disinfectant was more effective than phenol.[9]

Quantitative Antimicrobial Data: A Historical Perspective

The following table provides illustrative historical data on the antimicrobial efficacy of this compound, including typical concentrations used in various applications.

ApplicationHistorical Concentration RangeTarget MicroorganismsSource
Veterinary Parenteral Formulations0.1% - 0.2%Bacteria, Fungi[2]
Veterinary Topical Formulations~0.5%Bacteria, Fungi[2]
Aqueous Injections (Human)~0.1%Bacteria, Fungi[12]
Handwash0.2%Bacteria
Cosmetics and Topical Creamsup to 0.2%Bacteria, Fungi, Yeasts[4]

Conclusion: An Enduring Legacy in Microbial Control

The history of this compound in industry is a testament to the enduring need for effective and reliable antimicrobial agents. From its early use as a safer alternative to phenol in antiseptic applications to its widespread adoption as a preservative in a vast array of industrial and consumer products, chlorocresol has played a vital role in protecting materials from microbial degradation and in preventing the spread of harmful microorganisms. While the development of new biocides and evolving regulatory landscapes have influenced its use in modern times, the foundational principles of its application and the historical methodologies used to validate its efficacy provide valuable insights for today's researchers and drug development professionals. Understanding this legacy is crucial for the continued innovation and responsible application of antimicrobial technologies.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative determination of 3-Chloro-4-methylphenol (CAS No. 615-62-3) using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This compound, a chlorinated cresol isomer, is utilized in various industrial applications, including as a preservative and an intermediate in chemical synthesis, making its accurate quantification critical for quality control, environmental monitoring, and safety assessments[1][2]. This application note details the complete analytical workflow, from sample and standard preparation to data analysis, and includes a full validation protocol based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method's suitability for its intended purpose[3].

Principle of the Method

The quantification of this compound is achieved through reversed-phase chromatography. This technique separates compounds based on their polarity. A nonpolar stationary phase (C18) is used in conjunction with a polar mobile phase. This compound, being a moderately polar molecule, partitions between the stationary and mobile phases. Its retention on the column is controlled by the composition of the mobile phase, specifically the ratio of organic solvent (acetonitrile) to the aqueous, acidified buffer. The acidic component (phosphoric acid) ensures that the phenolic hydroxyl group remains protonated, preventing peak tailing and yielding sharp, symmetrical peaks for accurate integration[4][5]. Detection is performed by measuring the absorbance of the analyte at its UV maximum, which is approximately 283 nm[1]. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from analytical standards of known concentrations.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • This compound analytical standard: Purity ≥97%

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄): ACS grade or higher

  • Methanol (MeOH): HPLC grade (for standard preparation)

  • Syringe filters: 0.45 µm PTFE or nylon, as appropriate for the sample solvent

Instrumentation
  • HPLC System: An instrument equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • pH Meter: For mobile phase preparation, if adjustments are needed.

  • Volumetric Glassware: Class A.

  • Sonicator: For degassing solvents and dissolving standards.

Chromatographic Conditions

The following parameters were established to provide optimal separation and detection of this compound.

ParameterSpecification
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 250 mm length x 4.6 mm i.d., 5 µm particle size
Mobile Phase Isocratic: Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 283 nm[1]
Injection Volume 10 µL
Run Time 10 minutes

Causality Behind Choices:

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic interaction for retaining phenolic compounds like this compound.

  • Acetonitrile: Chosen for its low UV cutoff and good elution strength for this class of compounds.

  • 0.1% Phosphoric Acid: The acidic modifier suppresses the ionization of the phenolic hydroxyl group (pKa ~9.5), leading to a single analyte form, which results in sharp, symmetrical peaks and stable retention times.

  • 30 °C Column Temperature: Maintaining a constant, slightly elevated temperature ensures run-to-run reproducibility by minimizing viscosity fluctuations and improving peak shape.

  • Detection at 283 nm: This wavelength corresponds to a UV absorbance maximum for this compound, providing high sensitivity for detection[1].

Experimental Protocols

Mobile Phase Preparation
  • Aqueous Component: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Final Mobile Phase: Mix 500 mL of acetonitrile with 500 mL of the 0.1% phosphoric acid solution.

  • Degassing: Degas the final mobile phase for at least 15 minutes using an ultrasonicator or an inline vacuum degasser before use.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by performing serial dilutions of the stock standard using the mobile phase as the diluent.

Sample Preparation

The appropriate sample preparation is matrix-dependent. For a simple, soluble matrix:

  • Accurately weigh a known amount of the sample material.

  • Dissolve the material in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

Note on Complex Matrices: Samples such as wastewater or soil may require more extensive cleanup and concentration steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), prior to HPLC analysis[6][7]. Method development for such matrices should include an evaluation of extraction recovery.

Analytical Workflow

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data & Reporting StandardPrep Standard Preparation (Stock & Working Standards) SystemSetup System Setup & Equilibration (Flush & Stabilize Baseline) StandardPrep->SystemSetup SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->SystemSetup SST System Suitability Test (SST) SystemSetup->SST SST->SystemSetup Fail Calibration Calibration Curve Generation (Inject Standards) SST->Calibration Pass SampleAnalysis Sample Analysis (Inject Samples) SST->SampleAnalysis Pass DataProcessing Data Processing (Peak Integration) Calibration->DataProcessing SampleAnalysis->DataProcessing Quantification Quantification (Calculate Concentration) DataProcessing->Quantification Report Final Report Quantification->Report

Caption: High-level workflow for the quantitative analysis of this compound.

System Suitability Testing (SST)

Before initiating any analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step that ensures the system is fit for the intended analysis[8].

  • Procedure: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Make six replicate injections of a single working standard (e.g., 25 µg/mL).

  • Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation performance.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
%RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.

Method Validation Protocol (ICH Q2(R2))

A full validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose[3][9].

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of the this compound standard.

    • If applicable, inject a sample matrix (placebo) spiked with the analyte and compare it to an unspiked matrix.

  • Acceptance Criteria: The analyte peak should be free from interference at its retention time, and peak purity analysis (if using a DAD) should pass.

Linearity and Range
  • Objective: To establish a linear relationship between the concentration of the analyte and the instrumental response.

  • Procedure: Analyze the prepared working standards in triplicate across the specified range (e.g., 1-100 µg/mL). Plot the average peak area versus the nominal concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform a spike-recovery study. Prepare a sample matrix (or placebo) and spike it with the analyte at three different concentration levels (e.g., low, medium, high: 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

  • Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ value should be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Vary critical parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly impacted by the changes.

Data Presentation and Example Results

The following tables represent example data that would be generated during method validation.

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 15,430
5.0 76,980
10.0 155,100
25.0 387,450
50.0 775,300
100.0 1,549,800

| | 0.9998 |

Table 2: Example Accuracy and Precision Data (n=6)

Concentration Level Mean Recovery (%) %RSD
80% 100.5% 0.8%
100% 99.7% 0.6%

| 120% | 101.1% | 0.7% |

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is reliable and suitable for its intended use in research, quality control, and other regulatory environments. The provided step-by-step procedures and clear acceptance criteria offer a solid foundation for implementation in any analytical laboratory.

References

Introduction: The Analytical Challenge of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Sensitive and Robust Determination of 3-Chloro-4-methylphenol in Environmental Samples by Gas Chromatography.

For researchers, scientists, and drug development professionals, the accurate quantification of substituted phenols such as this compound is critical due to their prevalence as environmental contaminants and their potential impact on biological systems. This document provides a comprehensive guide to the analysis of this compound using gas chromatography (GC), detailing two robust protocols: one employing direct analysis with a Flame Ionization Detector (FID) and another enhanced method utilizing derivatization followed by Mass Spectrometric (MS) detection for superior sensitivity and selectivity.

This compound, a halogenated phenolic compound, finds its way into the environment through various industrial processes, including its use as a disinfectant and as a precursor in the synthesis of pharmaceuticals and pesticides.[1] Its presence in water and soil is of significant concern due to its potential toxicity and endocrine-disrupting properties.[2]

Direct analysis of this compound by GC can be challenging. The polar hydroxyl group of the phenol can interact with active sites in the GC system, leading to poor peak shape (tailing), reduced sensitivity, and lower resolution.[2][3] To overcome these issues, a derivatization step is often employed to convert the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic performance.[3][4]

This application note presents a validated GC method that addresses these challenges, providing a reliable and reproducible approach for the determination of this compound in complex matrices.

Method Selection: Direct Injection vs. Derivatization

The choice between direct injection and derivatization depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • Direct Analysis (Underivatized): This approach is simpler and faster as it omits the derivatization step. It is suitable for screening purposes or when analyzing samples with relatively high concentrations of the analyte. Flame Ionization Detection (FID) is a common choice for direct analysis due to its robustness and wide linear range.[5][6]

  • Analysis with Derivatization: This method is preferred for trace-level analysis and in complex matrices where interferences are a concern.[7] Derivatization, typically through acetylation or silylation, enhances the volatility and thermal stability of this compound, resulting in sharper peaks and improved sensitivity.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal detector for derivatized analysis, offering high selectivity and definitive compound identification based on mass spectra.[2][7]

Experimental Workflow

The overall analytical workflow for the determination of this compound is depicted below. This process includes sample preparation, optional derivatization, GC separation, and detection.

workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Aqueous Sample Collection acidify Acidification to pH ≤ 2 sample->acidify extraction Liquid-Liquid or Solid-Phase Extraction acidify->extraction concentrate Concentration of Extract extraction->concentrate derivatize Derivatization (Optional) - Acetylation - Silylation concentrate->derivatize gc_injection GC Injection concentrate->gc_injection Direct Injection derivatize->gc_injection Derivatized Sample gc_separation Chromatographic Separation gc_injection->gc_separation detection Detection - FID (Direct) - MS (Derivatized) gc_separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Generalized workflow for the analysis of this compound.

Detailed Protocols

Sample Preparation: Extraction from Aqueous Matrices

For the analysis of this compound in water samples, a pre-concentration step is necessary to achieve the required sensitivity.[8]

Protocol: Liquid-Liquid Extraction (LLE)

  • Collect a 1-liter water sample in a clean glass container.

  • Acidify the sample to a pH of ≤ 2 with concentrated sulfuric or hydrochloric acid.[7] This ensures that the phenolic compound is in its protonated, less water-soluble form, facilitating extraction into an organic solvent.

  • Transfer the acidified sample to a 2-liter separatory funnel.

  • Add 60 mL of dichloromethane or a suitable extraction solvent.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and drain the organic layer into a flask.

  • Repeat the extraction two more times with fresh 60 mL portions of the solvent, combining the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Derivatization: Acetylation

Acetylation is a robust derivatization technique that converts the polar hydroxyl group of this compound into a less polar acetate ester, improving its chromatographic properties.[2][4]

Protocol: Acetylation with Acetic Anhydride

  • To the 1 mL concentrated sample extract, add 0.5 mL of a potassium carbonate solution (10% w/v) to create an alkaline environment, which facilitates the formation of the phenolate ion.[9]

  • Add 0.5 mL of acetic anhydride.[10]

  • Vortex the mixture for 1 minute at room temperature.

  • Allow the reaction to proceed for 5 minutes.

  • Add 1 mL of hexane and vortex for 1 minute to extract the derivatized analyte.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Gas Chromatography Conditions

The following tables summarize the recommended GC conditions for both direct analysis and analysis of the acetylated derivative.

Table 1: GC-FID Conditions for Direct Analysis of this compound

ParameterValue
GC System Agilent GC or equivalent with FID
Column Agilent CP-Sil 8 CB (50 m x 0.32 mm, 0.12 µm) or equivalent[10]
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow
Oven Program 90 °C (hold 1 min), ramp at 10 °C/min to 200 °C, hold 5 min
Detector FID, 280 °C[11]

Table 2: GC-MS Conditions for Derivatized this compound Analysis

ParameterValue
GC-MS System Thermo Scientific TRACE 1310 GC with ISQ MS or equivalent
Column Thermo Scientific TraceGOLD TG-5SilMS (30 m x 0.25 mm, 0.25 µm) or equivalent[12]
Injector Splitless, 250 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Quantification Ions m/z 142 (parent ion), 107 (fragment ion)[2]

Method Validation and Performance

A robust analytical method requires thorough validation to ensure data quality and reliability.

Table 3: Typical Method Performance Characteristics

ParameterExpected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) Direct (FID): ~10-50 µg/L; Derivatized (MS): < 1 µg/L[1][13]
Precision (%RSD) < 15%[7]
Recovery 70-120%[7]

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following quality control measures should be implemented:

  • Method Blank: An analyte-free matrix carried through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Control Spike: A clean matrix spiked with a known concentration of this compound to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate: Aliquots of a sample are spiked with a known amount of the analyte and analyzed to evaluate the effect of the sample matrix on the analytical method.

  • Internal Standard: The use of an internal standard, such as 4-bromophenol, is recommended to correct for variations in extraction efficiency and instrument response.[2]

Conclusion

The gas chromatographic methods detailed in this application note provide a robust and reliable means for the detection and quantification of this compound in environmental samples. The choice between direct analysis with FID and derivatization with GC-MS will depend on the specific requirements of the analysis, with the latter offering superior sensitivity and selectivity for trace-level determination. Proper method validation and the implementation of quality control measures are essential for generating high-quality, defensible data.

References

Application Note: Derivatization of 3-Chloro-4-methylphenol for Robust and Sensitive GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the derivatization of 3-Chloro-4-methylphenol (4-Chloro-3-methylphenol, PCMC) prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this polar phenolic compound is often hindered by poor chromatographic performance, including peak tailing and low sensitivity. This note details two robust derivatization protocols—silylation and acetylation—that transform the polar hydroxyl group into a less polar, more volatile, and thermally stable moiety suitable for GC-MS analysis. By explaining the causality behind experimental choices and providing step-by-step methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

The Rationale for Derivatization in Phenolic Compound Analysis

This compound is a chlorinated phenolic compound used as a disinfectant and preservative in various industrial and pharmaceutical products. Its potential toxicity and persistence necessitate sensitive and accurate monitoring in environmental and biological matrices. However, the presence of a polar hydroxyl (-OH) group makes this compound challenging to analyze directly by Gas Chromatography (GC).

Core Challenges of Direct GC Analysis:

  • Low Volatility: The hydrogen-bonding capacity of the hydroxyl group reduces the compound's volatility, making it difficult to transition into the gas phase required for GC analysis.[1]

  • Poor Peak Shape: Polar analytes can interact with active sites (e.g., residual silanols) on the GC column and liner, leading to asymmetric, tailing peaks, which compromises resolution and quantification accuracy.[1]

  • Thermal Instability: At the high temperatures of the GC injector, some polar compounds can degrade, leading to inaccurate results.[1][2]

The Solution: Chemical Derivatization Derivatization is a chemical modification process that converts a compound into a product with properties better suited for a given analytical technique.[1] For the GC-MS analysis of this compound, the primary goal is to mask the active hydrogen of the polar hydroxyl group with a non-polar functional group.[3][4] This transformation increases analyte volatility and thermal stability while reducing interactions with the GC system, resulting in sharper peaks and improved sensitivity.[4][5] The two most prevalent and effective methods for derivatizing phenols are silylation and acetylation .[2][6]

Foundational Principles of Derivatization Techniques

Silylation: Formation of Trimethylsilyl (TMS) Ethers

Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[3][4] The resulting TMS ethers are significantly more volatile and thermally stable than the parent phenol.[7]

The reaction proceeds via a nucleophilic attack from the phenolic oxygen onto the silicon atom of the silylating reagent. The most powerful and common silylating reagents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3][8] To enhance the reaction rate, especially for sterically hindered compounds, a catalyst such as trimethylchlorosilane (TMCS) is often added.[4]

Acetylation: Formation of Acetate Esters

Acetylation is a form of acylation that converts the phenolic hydroxyl group into an acetate ester. This is typically achieved using acetic anhydride as the derivatizing agent.[9][10] The reaction is cost-effective and produces stable derivatives.[10][11]

The mechanism involves the deprotonation of the phenol in a basic medium to form a highly nucleophilic phenoxide ion. This ion then attacks one of the electrophilic carbonyl carbons of acetic anhydride, leading to the formation of the corresponding acetate ester and an acetate leaving group.[12]

G cluster_0 Core Principles of Derivatization for Phenols cluster_1 Silylation cluster_2 Acetylation Phenol This compound (Polar, -OH group) Silylation_Reagent Silylating Reagent (e.g., BSTFA, MSTFA) Phenol->Silylation_Reagent Acetylation_Reagent Acetic Anhydride + Base Phenol->Acetylation_Reagent TMS_Derivative TMS Ether Derivative (Non-polar, Volatile) Silylation_Reagent->TMS_Derivative Replaces -OH with -O-TMS Acetate_Derivative Acetate Ester Derivative (Non-polar, Stable) Acetylation_Reagent->Acetate_Derivative Converts -OH to -O-C(O)CH₃

Figure 1: General derivatization pathways for phenolic compounds.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the derivatization of this compound.

Protocol 1: Silylation with BSTFA + 1% TMCS

Principle: This protocol utilizes BSTFA with a TMCS catalyst to convert this compound into its more volatile trimethylsilyl (TMS) ether derivative. The reaction is performed under anhydrous conditions and accelerated by heating.

Materials and Reagents:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or other aprotic solvent (e.g., Acetone, Dichloromethane)

  • GC vials (2 mL) with caps and septa

  • Microsyringes

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation (Crucial Step): Ensure the sample is completely dry. If the analyte is in a solvent, evaporate it to dryness under a gentle stream of nitrogen. Silylating reagents are highly sensitive to moisture and will preferentially react with any water present, reducing derivatization efficiency.[13]

  • Reagent Addition: To the dried sample residue in a GC vial, add 50 µL of anhydrous pyridine to dissolve the analyte.[13] Then, add 100 µL of BSTFA + 1% TMCS.[13] A molar excess of the reagent ensures the reaction proceeds to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30-60 minutes in a heating block.[13] Heating is necessary to ensure complete derivatization, especially for less reactive or sterically hindered phenols.

  • Cooling and Analysis: Allow the vial to cool to room temperature.[13] The sample is now ready for direct injection into the GC-MS system.

Causality and Self-Validation:

  • Why Anhydrous Conditions? Water contains active hydrogens and will be readily silylated, consuming the reagent and preventing the derivatization of the target analyte. The absence of water is a primary checkpoint for a successful reaction.

  • Why Heat? While some phenols react at room temperature, heating provides the necessary activation energy to drive the reaction to completion quickly and quantitatively, ensuring reproducibility.

  • Trustworthiness Check: A properly derivatized sample will show a single, sharp peak for the this compound-TMS derivative at a shorter retention time than the underivatized compound, with no peak tailing. The mass spectrum will confirm the addition of the TMS group.

Protocol 2: Acetylation with Acetic Anhydride

Principle: This method uses acetic anhydride in a basic aqueous medium to convert this compound into its stable acetate ester. The non-polar derivative is then extracted into an organic solvent for analysis.

Materials and Reagents:

  • This compound standard or aqueous sample

  • Acetic Anhydride

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) as a base

  • Hexane (GC grade) for extraction

  • Reaction vials with caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Place 5-10 mL of the aqueous sample or standard solution into a reaction vial.

  • Basification: Add a basic salt such as potassium carbonate or sodium carbonate to the sample to achieve an alkaline pH.[11][14] This deprotonates the phenol to the more reactive phenoxide ion.

  • Reagent Addition: Add 50-200 µL of acetic anhydride to the vial.[14][15] The optimal amount may need to be determined, but an excess is required to drive the reaction.[6][16]

  • Reaction: Cap the vial and vortex vigorously for 5-10 minutes at room temperature.[16] Some protocols may benefit from gentle heating (e.g., 55°C for 20 minutes) to increase the reaction rate.[17]

  • Extraction: After the reaction is complete, add 1-2 mL of hexane to the vial. Vortex again for 1-2 minutes to extract the newly formed, non-polar 3-Chloro-4-methylphenyl acetate into the organic phase.

  • Phase Separation and Analysis: Allow the layers to separate. Carefully transfer the upper organic (hexane) layer to a GC vial. The sample is now ready for injection.

Causality and Self-Validation:

  • Why a Base? The base is a catalyst that creates the phenoxide anion, which is a much stronger nucleophile than the neutral phenol, dramatically accelerating the rate of attack on the acetic anhydride.[12]

  • Why Extraction? The product (acetate ester) is non-polar and soluble in hexane, while the excess reagents and salts remain in the aqueous phase. This step both purifies and concentrates the analyte for analysis.

  • Trustworthiness Check: Successful acetylation will be confirmed by the appearance of a sharp, well-defined peak for the acetate derivative in the GC chromatogram. The mass spectrum should show the correct molecular ion and a characteristic fragmentation pattern for an acetate ester.

G cluster_workflow General Experimental Workflow cluster_silylation Silylation Path cluster_acetylation Acetylation Path Sample Sample containing This compound Deriv Derivatization Step Sample->Deriv cluster_silylation cluster_silylation Deriv->cluster_silylation Method 1 cluster_acetylation cluster_acetylation Deriv->cluster_acetylation Method 2 Analysis GC-MS Analysis Data Data Processing & Quantification Analysis->Data Dry 1. Dry Sample (N₂ Stream) AddSilyl 2. Add Solvent & BSTFA + 1% TMCS Dry->AddSilyl HeatSilyl 3. Heat (e.g., 70°C) AddSilyl->HeatSilyl CoolSilyl 4. Cool to RT HeatSilyl->CoolSilyl CoolSilyl->Analysis AddBase 1. Add Base (e.g., K₂CO₃) to Aqueous Sample AddAcetyl 2. Add Acetic Anhydride AddBase->AddAcetyl ReactAcetyl 3. Vortex/React AddAcetyl->ReactAcetyl Extract 4. Extract with Hexane ReactAcetyl->Extract Extract->Analysis

Figure 2: Experimental workflow for derivatization and analysis.

GC-MS Instrumental Parameters

Proper instrument setup is critical for the successful analysis of the derivatized analyte. The following table provides a validated starting point for method development.

ParameterRecommended SettingRationale
GC System Agilent 8890, Thermo Scientific TRACE 1310, or equivalentStandard, high-performance GC systems capable of precise temperature and flow control.
Column Non-polar, e.g., HP-5ms, DB-5ms (30 m x 0.25 mm, 0.25 µm film)[5]Provides excellent separation for a wide range of semi-volatile organic compounds, including derivatives.
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/min[5]Inert gas that provides good chromatographic efficiency.
Injector Splitless mode, 250°CMaximizes analyte transfer to the column for trace-level analysis.
Oven Program Initial: 80°C for 2 min, ramp at 10°C/min to 200°C, then ramp at 25°C/min to 280°C, hold for 5 min[5]A typical program that effectively separates the derivative from solvent and matrix components.
MS Detector Quadrupole or Ion TrapCommon mass analyzers for routine quantitative analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
Acquisition Mode Full Scan: (m/z 50-400) for initial identification. SIM: For quantification and enhanced sensitivity.Full scan confirms identity, while Selected Ion Monitoring (SIM) improves signal-to-noise for low levels.

Expected Mass Spectra:

  • TMS Derivative: The mass spectrum will be dominated by the molecular ion (M+) and a characteristic [M-15]+ fragment resulting from the loss of a methyl group from the TMS moiety.[18]

  • Acetate Derivative: The spectrum will show the molecular ion (M+) and a prominent fragment corresponding to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), which is a classic fragmentation pathway for acetate esters.

Method Comparison and Summary

The choice between silylation and acetylation depends on the sample matrix, available resources, and analytical goals.

FeatureSilylation (with BSTFA)Acetylation (with Acetic Anhydride)
Principle Replaces active -H with a non-polar TMS group.Converts -OH group to a more stable acetate ester.
Reagents BSTFA, MSTFA, often with TMCS catalyst; aprotic solvent.[2][3]Acetic anhydride and a base (e.g., K₂CO₃).[14][15]
Reaction Conditions Anhydrous environment, typically requires heating (60-70°C).[13]Aqueous basic medium, often proceeds at room temperature.[16]
Derivative Stability TMS derivatives are highly susceptible to hydrolysis and must be analyzed promptly.[13]Acetate esters are generally very stable and can be stored.[10]
Advantages Very powerful and versatile for many functional groups, clean by-products.[8]Inexpensive reagents, robust reaction, stable derivatives.[6][17]
Disadvantages Reagents are expensive and highly moisture-sensitive.[13]May require a liquid-liquid extraction step, which adds time and solvent use.

Conclusion

Derivatization is an indispensable step for the reliable and sensitive analysis of this compound by GC-MS. Both silylation and acetylation effectively address the challenges posed by the polar hydroxyl group, leading to significant improvements in volatility, thermal stability, and chromatographic peak shape. Silylation with reagents like BSTFA is a powerful and fast method, provided that strictly anhydrous conditions are maintained. Acetylation with acetic anhydride offers a cost-effective and robust alternative that yields highly stable derivatives, making it well-suited for routine analysis. By selecting the appropriate derivatization strategy and following the detailed protocols outlined in this guide, researchers can achieve accurate, reproducible, and defensible results in their analysis of this important compound.

References

Application Notes and Protocols for 3-Chloro-4-methylphenol as a Disinfectant

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Chloro-4-methylphenol (also known as p-Chloro-m-cresol or PCMC) as a disinfectant. This document delves into the compound's mechanism of action, antimicrobial spectrum, and provides detailed protocols for evaluating its efficacy.

Introduction and Scientific Background

This compound is a halogenated phenolic compound recognized for its potent antimicrobial properties.[1][2] It presents as a pinkish-white crystalline solid with a characteristic phenolic odor.[3][4] While only slightly soluble in water, it is readily soluble in alcohols, ethers, ketones, and aqueous alkali solutions, which facilitates its formulation into various disinfectant and antiseptic products.[3][5] Its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, makes it a versatile biocide in pharmaceutical, cosmetic, and industrial applications.[2][3]

Mechanism of Antimicrobial Action

The primary antimicrobial action of this compound is the disruption of microbial cell integrity. As a phenolic compound, it partitions into the lipid-rich cell membrane, increasing its permeability. This leads to the leakage of essential intracellular constituents, such as ions and nucleic acids, and the dissipation of the proton motive force, which is critical for ATP synthesis. Ultimately, this cascade of events results in cell death.[2][6]

The diagram below illustrates the proposed mechanism of action.

cluster_intracellular Intracellular Environment PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid PL4 Phospholipid disruption Membrane Disruption & Increased Permeability PL3->disruption PCMC This compound PCMC->PL2 Partitioning into a lipid bilayer ions Ions (K+) death Cell Death ions->death atp ATP atp->death nucleic_acids Nucleic Acids nucleic_acids->death disruption->ions Leakage disruption->atp Leakage disruption->nucleic_acids Leakage start Start: Prepare Reagents prep_microbe 1. Prepare Microbial Suspension (e.g., S. aureus, E. coli) ~1.5–5.0 x 10^8 CFU/mL start->prep_microbe prep_disinfectant 2. Prepare Disinfectant Solutions (Working concentrations of PCMC) start->prep_disinfectant prep_interfere 3. Prepare Interfering Substance (e.g., 0.3% BSA for clean conditions) start->prep_interfere mix1 4. Mix Interfering Substance with Microbial Suspension (1:1) prep_microbe->mix1 mix2 6. Add Disinfectant Solution (1:8 ratio) Start Timer for Contact Time prep_disinfectant->mix2 prep_interfere->mix1 incubate1 5. Incubate for 2 min mix1->incubate1 incubate1->mix2 contact_time 7. Hold for specified Contact Time (e.g., 5 min) mix2->contact_time neutralize 8. Neutralize Disinfectant (Add 8mL of neutralizer) contact_time->neutralize plate 9. Perform Serial Dilutions and Plate on Agar neutralize->plate incubate2 10. Incubate Plates (e.g., 24-48h at 37°C) plate->incubate2 count 11. Count Colonies (CFU) incubate2->count calculate 12. Calculate Log10 Reduction count->calculate end End calculate->end

References

Application Note & Protocol: Determining the Antimicrobial Efficacy of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide and detailed protocols for evaluating the antimicrobial efficacy of 3-Chloro-4-methylphenol, a chlorinated phenolic compound used as a disinfectant and preservative. We present a series of robust, validated assays—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics—to quantitatively assess its bioactivity against relevant microbial pathogens. This guide is designed to equip researchers with the necessary technical details and theoretical understanding to generate reproducible and reliable data for regulatory submissions, product development, and fundamental research.

Introduction: The Scientific Rationale for Efficacy Testing of this compound

This compound, also known as 3-chloro-p-cresol, is a halogenated phenol derivative.[1][2] Phenolic compounds, in general, exert their antimicrobial action primarily by disrupting microbial cell membranes, leading to increased permeability, leakage of intracellular constituents, and eventual cell death.[3][4] The addition of a chlorine atom to the phenol structure can enhance its antimicrobial potency. Understanding the precise efficacy of this compound is critical for its application in various settings, from personal care products to industrial disinfectants.[5]

Regulatory bodies such as the Environmental Protection Agency (EPA) in the United States require robust efficacy data to substantiate antimicrobial claims on product labels.[6][7] Therefore, standardized testing is not merely a research exercise but a critical step in product registration and compliance. The protocols detailed herein are based on internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and ASTM International, to ensure data integrity and comparability.[8][9]

Pre-analytical Considerations: Compound Handling and Safety

Before commencing any experimental work, a thorough understanding of the test compound's properties and safety requirements is paramount.

2.1. Physicochemical Properties

This compound is a solid powder with a phenolic odor.[2] It is only slightly soluble in water but readily soluble in organic solvents like ethanol and methanol.[5][10] This property is a critical consideration for stock solution preparation. For aqueous-based assays, a stock solution can be prepared in a suitable organic solvent (e.g., DMSO or ethanol) and then diluted in the test medium. However, the final concentration of the solvent in the assay must be controlled and demonstrated to have no antimicrobial effect on its own.

  • Molecular Formula: C₇H₇ClO[1]

  • Molecular Weight: 142.58 g/mol [1]

  • Melting Point: 48-53 °C

  • Solubility (Water): Approx. 4 g/L[5]

2.2. Safety and Handling

This compound is classified as toxic and corrosive.[1][11] It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye damage.[1]

Mandatory Safety Precautions:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

  • Consult the Safety Data Sheet (SDS) before use for complete handling and emergency procedures.[11]

  • Store the compound in a locked, secure area, away from incompatible materials.[11]

Core Efficacy Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the foundational test in antimicrobial susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][13] This protocol utilizes the broth microdilution method, which is a widely accepted and high-throughput approach.[14][15]

3.1. Principle of the MIC Assay

Serial dilutions of this compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound in which no turbidity is observed.[13]

3.2. Detailed Step-by-Step Protocol for MIC Determination

  • Preparation of Stock Solution:

    • Accurately weigh 14.26 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 100 mM (14.26 mg/mL) stock solution. Vortex until fully dissolved.

    • Causality Note: Using a solvent like DMSO is necessary due to the compound's low water solubility. The stock concentration is set high to ensure the final DMSO concentration in the assay is minimal.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 6538 or Pseudomonas aeruginosa ATCC 15442).[16]

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in fresh MHB to achieve a final working concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final inoculum density of ~5 x 10⁵ CFU/mL in the plate.[13]

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate, except for the first column.

    • In the first column, add 200 µL of the this compound stock solution, diluted in MHB to twice the desired highest starting concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the Growth Control (no compound).

    • Column 12 will serve as the Sterility Control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized microbial inoculum (~1 x 10⁶ CFU/mL) to all wells from column 1 to 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.

    • Incubate at 35 ± 2 °C for 18-24 hours.[15]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plate for turbidity. A plate reader can be used to measure absorbance at 600 nm for quantitative assessment.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[17]

3.3. Visualization of MIC Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis stock Prepare Compound Stock Solution plate 96-Well Plate Setup (Serial Dilution) stock->plate inoculum Standardize Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plate (~5x10^5 CFU/well) inoculum->inoculate plate->inoculate incubate Incubate (35°C, 18-24h) inoculate->incubate read Read Results (Visual/OD600) incubate->read determine_mic Determine MIC Value read->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Core Efficacy Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay identifies the concentration that inhibits growth (bacteriostatic effect), the MBC assay determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum, indicating a bactericidal effect.[17][18] The MBC test is a crucial follow-up to the MIC assay.[19]

4.1. Principle of the MBC Assay

The MBC test is performed after the MIC results are determined. Aliquots from the clear wells (at and above the MIC) are sub-cultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17]

4.2. Detailed Step-by-Step Protocol for MBC Determination

  • Perform MIC Assay:

    • Complete the MIC assay as described in Section 3. Do not discard the microtiter plate.

  • Prepare for Sub-culturing:

    • Identify the MIC well and at least two wells with higher concentrations.

    • Label sterile agar plates (e.g., Tryptic Soy Agar) corresponding to these well concentrations.

  • Sub-culturing:

    • From each selected well, carefully withdraw a 10 µL aliquot.

    • Spot-plate the aliquot onto the corresponding labeled agar plate.

    • Self-Validation Step: Also plate an aliquot from the growth control well to confirm the viability of the bacteria and the suitability of the recovery medium.

  • Incubation:

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

  • Reading and Interpreting Results:

    • Count the number of colonies (CFUs) on each spot.

    • The MBC is defined as the lowest concentration of this compound that produces a ≥3-log₁₀ reduction (99.9% kill) of the initial inoculum.[17][19]

    • For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL. The spot plate (10 µL) should have ≤5 colonies.

4.3. Data Presentation: Example MIC and MBC Results

Compound Concentration (µg/mL)MIC Result (Turbidity)MBC Result (CFU on Agar Plate)Interpretation
1024-0Bactericidal
512-0Bactericidal
256-3MBC (≥99.9% Kill)
128-45Bacteriostatic
64->300MIC (No Growth)
32+Not PlatedGrowth
Growth Control++>300Valid Growth
Sterility Control-0No Contamination

Core Efficacy Protocol 3: Time-Kill Kinetic Assay

The time-kill assay provides dynamic information about the rate at which an antimicrobial agent kills a microbial population over time.[9] This is particularly valuable for disinfectants and antiseptics where rapid action is desired. The protocol is often based on standards like ASTM E2315.[9][20]

5.1. Principle of the Time-Kill Assay

A standardized suspension of microorganisms is exposed to a predetermined concentration of the antimicrobial agent. At specified time intervals (e.g., 30 seconds, 1, 5, 15, 60 minutes), aliquots are removed and transferred to a neutralizing solution to stop the antimicrobial action. The surviving microorganisms are then enumerated using standard plate count methods.[21][22]

5.2. Detailed Step-by-Step Protocol for Time-Kill Assay

  • Preparation:

    • Prepare a standardized microbial suspension as described in the MIC protocol (~1 x 10⁸ CFU/mL).

    • Prepare the test solution of this compound at the desired concentration (e.g., 1x, 2x, and 4x the MIC) in a sterile vessel.

    • Prepare a control vessel containing saline or buffer instead of the test compound.

    • Prepare a series of tubes containing a validated chemical neutralizer. Trustworthiness Note: The effectiveness of the neutralizer (e.g., Dey-Engley Broth, Lecithin/Tween solutions) must be confirmed prior to the assay to ensure it effectively stops the action of the phenolic compound without being toxic to the microorganisms.[16][23]

  • Assay Execution:

    • Add 0.5 mL of the microbial suspension to 4.5 mL of the test solution (a 1:10 dilution, resulting in an initial concentration of ~1 x 10⁷ CFU/mL). Start a timer immediately.

    • At each predetermined contact time (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw a 1.0 mL aliquot from the reaction vessel.

    • Immediately transfer the aliquot to a tube containing 9.0 mL of neutralizer broth. This is the 10⁻¹ dilution.

  • Enumeration:

    • Perform serial 10-fold dilutions of the neutralized sample in sterile saline.

    • Plate 100 µL from appropriate dilutions onto nutrient agar plates in duplicate.

    • Incubate the plates at 35 ± 2 °C for 24-48 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Convert the CFU/mL values to Log₁₀ CFU/mL.

    • Plot the Log₁₀ CFU/mL against time for each concentration tested. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the starting inoculum.[24]

5.3. Visualization of Time-Kill Workflow

Time_Kill_Workflow cluster_sampling Time-Point Sampling start Standardized Inoculum + Test Compound t0 T=0 start->t0 Start Timer t1 T=1 min start->t1 Start Timer t5 T=5 min start->t5 Start Timer t_end T=X min start->t_end Start Timer neutralize Transfer to Neutralizer (Stop Reaction) t0->neutralize t1->neutralize t5->neutralize t_end->neutralize dilute Serial Dilution neutralize->dilute plate Plate on Agar dilute->plate incubate Incubate (35°C, 24-48h) plate->incubate count Count Colonies (CFU) incubate->count plot Plot Log10 Reduction vs. Time count->plot

Caption: Kinetic Time-Kill assay experimental workflow.

5.4. Data Presentation: Example Time-Kill Kinetics

Time (minutes)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)Log Reduction (4x MIC)
07.057.047.050.00
17.106.515.891.16
57.255.824.152.90
157.514.99<2.00>5.05
307.884.11<2.00>5.05
608.213.56<2.00>5.05

Conclusion

The protocols outlined in this application note provide a robust framework for determining the antimicrobial efficacy of this compound. By systematically applying MIC, MBC, and time-kill kinetic assays, researchers can obtain a comprehensive profile of the compound's bacteriostatic and bactericidal properties. Adherence to these detailed methodologies, coupled with stringent safety practices and proper controls, will ensure the generation of high-quality, reproducible data suitable for both research and regulatory purposes.

References

Application Notes & Protocols: Synthesis of 3-Chloro-4-methylphenol Ethers and Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chloro-4-methylphenol, a substituted phenolic compound, serves as a versatile building block in organic synthesis. Its derivatives, particularly ethers and esters, are of significant interest in medicinal chemistry and materials science due to their potential biological activities and tailored physicochemical properties. The strategic introduction of ether or ester functionalities allows for the modulation of lipophilicity, metabolic stability, and receptor-binding interactions, making these derivatives valuable scaffolds in drug discovery programs.

This guide provides detailed, field-proven protocols for the synthesis of this compound ethers and esters. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers insights into achieving high-yield, reproducible results.

Critical Safety & Handling Information

Before commencing any experimental work, a thorough understanding of the hazards associated with the reagents is mandatory. This compound is a toxic and corrosive substance.

  • Hazard Profile : Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin irritation and serious eye damage. May cause respiratory irritation.[1][2][3]

  • Handling Precautions : Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3][4]

  • Exposure Response :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for several minutes.[1]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]

    • Ingestion : If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.[1]

  • Spill Management : In case of a spill, clean up immediately using dry procedures to avoid generating dust. Vacuum or sweep up the material and place it in a sealed, labeled container for disposal.[3]

Review the Safety Data Sheet (SDS) for all reagents, including solvents, bases, and acylating/alkylating agents, before beginning any protocol.[1][4][5]

Table 1: Properties of this compound

PropertyValueSource
CAS Number615-62-3[2][5]
Molecular FormulaC₇H₇ClO[2][5]
Molecular Weight142.58 g/mol [2][5]
AppearanceCrystalline Solid[6]
Melting Point55-56 °C[7]
Boiling Point228 °C[7]

Part I: Synthesis of this compound Ethers

The formation of an ether linkage from a phenol is most classically and reliably achieved via the Williamson Ether Synthesis . This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The core principle involves the deprotonation of the weakly acidic phenolic hydroxyl group to form a potent nucleophile, the phenoxide anion, which then displaces a leaving group on an alkyl electrophile.

Causality Behind Experimental Choices:
  • Base Selection : Phenols are more acidic than aliphatic alcohols, allowing for the use of moderately strong bases. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient and cost-effective.[10][11] For sensitive substrates or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) can be used, but require anhydrous conditions.

  • Alkylating Agent : The reaction is most efficient with primary alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfonates (e.g., tosylates).[8][11] Secondary halides may be used, but risk competing E2 elimination reactions, while tertiary halides will almost exclusively yield elimination products.[9][11]

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are ideal as they solvate the cation of the base while leaving the phenoxide nucleophile relatively free to react, thus accelerating the SN2 reaction.[11]

Protocol 1: Williamson Ether Synthesis of 3-Chloro-4-methyl-1-methoxybenzene

This protocol details the methylation of this compound using methyl iodide.

Reagents & Materials

ReagentMW ( g/mol )AmountMolesEquivalents
This compound142.585.00 g35.1 mmol1.0
Potassium Carbonate (K₂CO₃)138.217.27 g52.6 mmol1.5
Methyl Iodide (CH₃I)141.942.45 mL (5.58 g)39.3 mmol1.1
Acetone-100 mL--

Step-by-Step Methodology

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 35.1 mmol) and anhydrous potassium carbonate (7.27 g, 52.6 mmol).

  • Solvent Addition : Add 100 mL of dry acetone to the flask.

  • Initiation : Stir the suspension vigorously at room temperature for 15 minutes to ensure good mixing.

  • Alkylating Agent Addition : Add methyl iodide (2.45 mL, 39.3 mmol) to the suspension dropwise via syringe.

  • Reaction Execution : Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Filter the solid K₂CO₃ and potassium iodide byproduct and wash the solid cake with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in 100 mL of diethyl ether.

    • Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).

  • Purification :

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be further purified by flash column chromatography on silica gel if necessary, using a hexane/ethyl acetate gradient.

Williamson_Ether_Synthesis Start Start: This compound, K₂CO₃, Acetone Add_MeI Add CH₃I Start->Add_MeI Reflux Reflux (4-6 hours) Add_MeI->Reflux Workup Aqueous Work-up: Filter, Extract, Wash Reflux->Workup Purify Purification: Dry, Concentrate, Chromatography Workup->Purify Product Product: 3-Chloro-4-methyl-1-methoxybenzene Purify->Product Acylation_Esterification Start Start: This compound, Et₃N, DCM @ 0°C Add_AcCl Add Acetyl Chloride (dropwise) Start->Add_AcCl Stir_RT Stir at RT (1-2 hours) Add_AcCl->Stir_RT Workup Aqueous Work-up: Quench, Extract, Wash Stir_RT->Workup Purify Purification: Dry, Concentrate Workup->Purify Product Product: 3-Chloro-4-methylphenyl acetate Purify->Product

References

Topic: Experimental Setup for Studying the Kinetics of 3-Chloro-4-methylphenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Kinetic Imperative for 3-Chloro-4-methylphenol

This compound (also known as 4-chloro-3-methylphenol or p-chloro-m-cresol) is a chlorinated phenolic compound utilized as a disinfectant and preservative in various industrial and pharmaceutical products.[1][2] However, its persistence, toxicity, and potential to form harmful disinfection byproducts make it a significant environmental pollutant.[3][4] Understanding the kinetics of its chemical reactions is paramount for developing effective environmental remediation strategies, such as Advanced Oxidation Processes (AOPs), and for optimizing its use in industrial synthesis where reaction rates dictate efficiency and product yield.[5][6][7]

This guide provides a detailed framework for designing and executing experiments to study the reaction kinetics of this compound, with a focus on its degradation through oxidation. We will detail a robust protocol using UV-Visible spectrophotometry, a widely accessible and reliable technique for monitoring the progress of such reactions. For reactions that proceed on a sub-second timescale, we will also cover the integration of a stopped-flow apparatus.[8][9][10]

II. Principle of the Method: Spectrophotometric Monitoring of Oxidation Kinetics

The study of reaction kinetics relies on monitoring the change in concentration of a reactant or product over time. This compound, like other phenolic compounds, possesses a distinct UV absorbance spectrum due to its aromatic ring.[11] When it undergoes an oxidation reaction, the aromatic structure is typically cleaved or modified, leading to a change in the absorbance spectrum.[12] By monitoring the decrease in absorbance at a wavelength where the parent compound absorbs maximally (λmax), we can track its disappearance and thus determine the reaction rate.

The reaction kinetics for the oxidation of chlorophenols are often complex but can be simplified by manipulating experimental conditions.[13][14] A common strategy is to use a large excess of one reactant (e.g., the oxidant), creating pseudo-first-order conditions with respect to the this compound. This simplifies the data analysis, allowing for the straightforward calculation of the pseudo-first-order rate constant (k').

For this protocol, we will focus on oxidation by potassium permanganate (KMnO₄), a strong oxidant whose reactions with chlorophenols are well-documented and result in a distinct color change that can also be monitored.[13][14][15]

III. Materials and Instrumentation

Reagents:

  • This compound (≥97% purity)

  • Potassium permanganate (KMnO₄, analytical grade)

  • Potassium phosphate monobasic (KH₂PO₄) and Sodium phosphate dibasic (Na₂HPO₄) for buffer preparation

  • Perchloric acid (HClO₄) and Sodium hydroxide (NaOH) for pH adjustment[13]

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation:

  • Dual-beam UV-Visible Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Calibrated pH meter

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks and pipettes (Class A)

  • Magnetic stirrer and stir bars

  • Optional: Stopped-Flow Accessory for fast kinetics (e.g., Applied Photophysics SX20, Agilent Rapid Mix SFA20)[8][16][17]

IV. Safety Precautions

Hazard Assessment is Mandatory. Before beginning any work, consult the Safety Data Sheet (SDS) for all chemicals.

  • This compound: Toxic if swallowed, inhaled, or in contact with skin.[18] Causes skin irritation and serious eye damage.[1][19] Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[2][19]

  • Potassium Permanganate: Strong oxidizer. Contact with other materials may cause fire. Harmful if swallowed. Causes severe skin burns and eye damage. Wear appropriate PPE and avoid contact with combustible materials.

  • Acids and Bases: Perchloric acid and sodium hydroxide are corrosive. Handle with extreme care, using appropriate PPE.

V. Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from initial preparation to final data analysis.

G cluster_prep 1. Preparation Phase cluster_setup 2. Instrumentation Setup cluster_exp 3. Kinetic Run cluster_analysis 4. Data Analysis A Prepare Stock Solutions (Phenol, Oxidant, Buffer) B Determine λmax of This compound A->B Use Spectrophotometer D Set Spectrophotometer (λmax, Temp, Time Interval) B->D C Calibrate pH Meter C->D E Prepare Reaction Mixture (Buffer + Phenol) F Equilibrate Temperature in Cuvette Holder E->F G Initiate Reaction: Add Oxidant & Start Acquisition F->G H Record Absorbance vs. Time G->H I Plot Absorbance vs. Time H->I J Determine Initial Rate I->J K Plot ln(A) vs. Time for Pseudo-First-Order Fit I->K L Calculate Rate Constant (k') K->L

Caption: Workflow for kinetic analysis of this compound oxidation.

VI. Detailed Experimental Protocols

Protocol 1: Standard Kinetic Run (Manual Mixing)

This protocol is suitable for reactions with half-lives longer than approximately one minute.

  • Preparation of Stock Solutions:

    • This compound (10 mM): Accurately weigh 142.58 mg of this compound and dissolve it in a small amount of methanol before diluting to 100 mL in a volumetric flask with ultrapure water. Note: Use minimal methanol to ensure complete dissolution.

    • Potassium Permanganate (100 mM): Accurately weigh 1.58 g of KMnO₄ and dissolve in 100 mL of ultrapure water. Store in a dark bottle.

    • Phosphate Buffer (0.1 M, pH 7.0): Prepare solutions of 0.1 M KH₂PO₄ and 0.1 M Na₂HPO₄. Mix them, monitoring with a calibrated pH meter, until the pH is 7.0. The reaction pH is a critical parameter as it significantly influences the reaction rate of chlorophenols.[5][13]

  • Determination of Analytical Wavelength (λmax):

    • Prepare a dilute solution (e.g., 0.1 mM) of this compound in the pH 7.0 buffer.

    • Scan the absorbance from 200 to 400 nm to find the wavelength of maximum absorbance. This will be your analytical wavelength for monitoring the reaction.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the instrument to time-scan (kinetics) mode.

    • Set the wavelength to the predetermined λmax.

    • Set the temperature of the cuvette holder to the desired temperature (e.g., 25.0 °C).

  • Kinetic Measurement:

    • Pipette 2.7 mL of the 0.1 M phosphate buffer into a quartz cuvette.

    • Add 0.3 mL of the 10 mM this compound stock solution to the cuvette. The final concentration will be 1.0 mM.

    • Place the cuvette in the thermostatted holder and allow it to equilibrate for 5-10 minutes.

    • Set the initial absorbance to zero (autozero/blank) using this solution before adding the oxidant.

    • To initiate the reaction, rapidly add a small volume (e.g., 50 µL) of a concentrated KMnO₄ solution (to maintain pseudo-first-order conditions, the final oxidant concentration should be at least 10-fold higher than the phenol concentration). Mix quickly by inverting the cuvette with a stopper or by rapid pipetting.

    • Immediately start data acquisition, recording absorbance at regular intervals (e.g., every 5 seconds) for a duration sufficient to capture at least 3-4 half-lives of the reaction.

Protocol 2: Fast Kinetic Run (Stopped-Flow Method)

This protocol is necessary for reactions that are substantially complete in less than a minute.[8][16][20]

  • Solution Preparation: Prepare reactant solutions as in Protocol 1. The concentrations will be loaded into the instrument's drive syringes. For a 1:1 mixing ratio, the initial concentrations in the syringes should be double the desired final concentrations in the observation cell.

  • Instrument Setup (Stopped-Flow):

    • Power on the stopped-flow system and the spectrophotometer.

    • Flush the drive syringes and flow lines thoroughly with ultrapure water and then with the respective reactant solutions.

    • Load one syringe with the this compound solution (e.g., 2.0 mM in buffer) and the other with the oxidant solution (e.g., 20 mM KMnO₄ in buffer).

    • Set the data acquisition parameters (wavelength, duration, number of data points). Data collection is typically on a millisecond timescale.[9]

  • Kinetic Measurement:

    • Perform several "push" cycles to purge the mixing cell and lines with fresh reactants.

    • Initiate an automated run. The pneumatic or motor drive rapidly pushes the reactants from the syringes, through the high-efficiency mixer, and into the observation cell.[10][17]

    • The flow is abruptly stopped by a stop syringe, which simultaneously triggers data acquisition.[17]

    • The change in absorbance in the observation cell is recorded over milliseconds to seconds.

    • Repeat the measurement 3-5 times to ensure reproducibility and average the kinetic traces.

VII. Data Analysis and Interpretation

  • Data Plotting: Plot the recorded absorbance (A) as a function of time (t).

  • Determining Reaction Order: To confirm the reaction is pseudo-first-order with respect to this compound, vary its initial concentration while keeping the oxidant concentration constant and in large excess. If the calculated pseudo-first-order rate constant (k') remains the same, the assumption is valid.

  • Calculating the Pseudo-First-Order Rate Constant (k'):

    • For a first-order reaction, the concentration of the reactant decreases exponentially. Since absorbance is proportional to concentration (Beer-Lambert Law), the following equation applies: ln(At) = -k't + ln(A₀)

    • Plot ln(At) versus time (t). The data should yield a straight line.

    • The slope of this line is equal to -k'. The pseudo-first-order rate constant, k', will have units of s⁻¹.

  • Determining the Overall Rate Law:

    • To find the order with respect to the oxidant (e.g., KMnO₄), perform a series of experiments where the initial concentration of the oxidant is varied while the phenol concentration is kept constant.

    • The relationship between k' and the oxidant concentration is given by: k' = k [Oxidant]ⁿ where k is the true second-order rate constant and n is the reaction order with respect to the oxidant.

    • A plot of log(k') versus log([Oxidant]) will yield a straight line with a slope of n. The overall rate law can then be expressed. For many chlorophenol oxidations, the reaction is first-order with respect to each reactant, making it second-order overall.[13]

Data Presentation

Kinetic data should be summarized clearly.

Run[this compound]₀ (mM)[KMnO₄]₀ (mM)pHTemp (°C)Pseudo-First-Order Rate Constant (k') (s⁻¹)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
10.12.07.025.00.04522.5
20.14.07.025.00.09122.8
30.12.08.025.00.06231.0
40.12.07.035.00.08844.0

Table represents example data.

VIII. Troubleshooting

  • Problem: Noisy data or inconsistent baseline.

    • Solution: Allow the spectrophotometer lamp to warm up fully. Ensure the cuvette is clean and free of bubbles. Check for precipitation in the reaction mixture.

  • Problem: Reaction is too fast/slow for the chosen method.

    • Solution: If too fast for manual mixing, use a stopped-flow apparatus. If too slow, consider increasing the temperature or reactant concentrations.

  • Problem: Non-linear ln(A) vs. time plot.

    • Solution: The reaction may not be pseudo-first-order. Re-evaluate reactant concentrations to ensure the oxidant is in sufficient excess (at least 10-20 fold). Alternatively, the reaction mechanism may be more complex, involving intermediates that also absorb at the analytical wavelength. Consider using HPLC or GC methods to track the specific disappearance of the parent compound.[3][21][22][23]

IX. References

  • Shao, X., Zou, C., Wang, F., Xiong, Y., & Wu, X. (2016). Kinetics study on the oxidation of chlorophenols by permanganate. Desalination and Water Treatment, 57(30), 14097-14105. --INVALID-LINK--

  • University of York. Rapid reaction kinetics (Stopped-Flow). University of York Department of Biology Technology Facility. --INVALID-LINK--

  • Beleggou, S., et al. (1997). Kinetic and mechanistic aspects of the oxidation of chlorophenols by ozone. Water Science and Technology, 35(4), 65-72. --INVALID-LINK--

  • Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent Technologies. --INVALID-LINK--

  • Agilent Technologies. (n.d.). Monitoring fast reactions using Stopped Flow Kinetics on the Cary 50/60 UV-Vis. Agilent Application Note. --INVALID-LINK--

  • Taylor & Francis Online. (2016). Kinetics study on the oxidation of chlorophenols by permanganate. Desalination and Water Treatment, 57(30). --INVALID-LINK--

  • Apollo Scientific. (2023). Safety Data Sheet: this compound. Apollo Scientific Ltd. --INVALID-LINK--

  • Wikipedia. (n.d.). Stopped-flow. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Applied Photophysics. (n.d.). Stopped Flow FAQs. Applied Photophysics. --INVALID-LINK--

  • Hossain, S., & McLaughlan, R. (2013). Kinetic investigations of oxidation of chlorophenols by permanganate. Semantic Scholar. --INVALID-LINK--

  • Rodgers, J. D., & Bunce, N. J. (n.d.). Electrochemical Oxidation of Chlorinated Phenols. Department of Chemistry and Biochemistry, University of Guelph. --INVALID-LINK--

  • ChemicalBook. (2023). This compound - Safety Data Sheet. ChemicalBook. --INVALID-LINK--

  • ResearchGate. (n.d.). A kinetic method for the determination of phenol. ResearchGate. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. --INVALID-LINK--

  • Wang, L., Zhu, H., Ma, C., & Yan, Y. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(5), 2415-2418. --INVALID-LINK--

  • Yilmaz, H., & Yilmaz, V. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 190-194. --INVALID-LINK--

  • Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-204. --INVALID-LINK--

  • ResearchGate. (n.d.). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. ResearchGate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. --INVALID-LINK--

  • PerkinElmer. (n.d.). Analysis of Chlorophenols in Water by UHPLC with PDA Detection. PerkinElmer Application Note. --INVALID-LINK--

  • Schaal, H., & Huber, L. (1985). Trace enrichment and HPLC analysis of chlorophenols in environmental samples, using precolumn sample preconcentration and electrochemical detection. Fresenius' Zeitschrift für analytische Chemie, 322, 413-417. --INVALID-LINK--

  • Megharaj, M., et al. (2017). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Water, 9(11), 863. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylphenol. PubChem Compound Database. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-3-methylphenol Material Safety Data Sheet. Santa Cruz Biotechnology, Inc. --INVALID-LINK--

  • MDPI. (2017). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Water, 9(11), 863. --INVALID-LINK--

  • Ghasemi, E., et al. (2022). Spectrophotometric determination of phenol impurity in phenoxyethanol and phenol index of drinking water and municipal wastewater effluent after salting-out assisted liquid phase microextraction (SA-LPME). Scientific Reports, 12(1), 19890. --INVALID-LINK--

  • Bulgariu, L., & Rusu, M. (2019). Simple and rapid spectrophotometric method for phenol determination in aqueous media. Bul. Inst. Polit. Iasi, 65(2), 59-68. --INVALID-LINK--

  • Boumaraf, A., & Abour, A. (2014). SPECTROPHOTOMETRIC DETERMINATION OF PHENOL BY CHARGE-TRANSFER COMPLEXATION. International Journal of Pharma Sciences and Research, 5(1), 1-6. --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction pathways and kinetic modeling for phenol gasification in supercritical water. ResearchGate. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Advanced Oxidation Processes of Organic Contaminants. PubMed Central. --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. SW-846. --INVALID-LINK--

  • Agilent Technologies. (n.d.). Chlorophenol, nitrophenols and methylphenols Determination of methyl. Agilent Application Note. --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). A comprehensive kinetic model for phenol oxidation in seven advanced oxidation processes and considering the effects of halides and carbonate. PubMed Central. --INVALID-LINK--

  • MDPI. (2021). Advanced Oxidation Processes for Degradation of Water Pollutants—Ambivalent Impact of Carbonate Species: A Review. Catalysts, 11(11), 1332. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. Chemistry LibreTexts. --INVALID-LINK--

  • Bringas, E., et al. (2011). Phenol extraction with Cyanex 923: Kinetics of the solvent impregnated resin application. Journal of Chemical Technology & Biotechnology, 86(1), 55-63. --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. --INVALID-LINK--

  • National Center for Biotechnology Information. (2006). Temperature activated degradation (mineralization) of 4-chloro-3-methyl phenol by Fenton's reagent. PubMed. --INVALID-LINK--

References

extraction of 3-Chloro-4-methylphenol from aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Extraction of 3-Chloro-4-methylphenol from Aqueous Solutions

Introduction

This compound, also known as 3-chloro-p-cresol, is a chlorinated phenolic compound utilized as a disinfectant and preservative in various industrial and commercial products, including paints, inks, and metalworking fluids.[1][2] Its presence in the environment, particularly in aqueous systems, is a concern due to its potential toxicity and classification as a pollutant.[3][4] Effective monitoring and remediation require robust and efficient methods for its extraction from complex aqueous matrices.

This guide provides a detailed examination of the principles and protocols for the extraction of this compound from water. We will explore the foundational physicochemical properties of the analyte that govern its behavior during extraction and present detailed protocols for two primary techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties: The Key to Effective Extraction

Understanding the inherent properties of this compound is fundamental to designing an effective extraction strategy. The molecule's behavior is dictated by its acidic phenolic proton, its moderate polarity, and its resulting partition coefficients between aqueous and organic phases.

PropertyValueSourceSignificance for Extraction
Molecular Formula C₇H₇ClO[5][6]Basic identifier.
Molecular Weight 142.58 g/mol [5][6]Relevant for preparing standard solutions.
pKa ~9.55[7]Critical. Dictates the pH adjustment required to keep the molecule in its neutral, extractable form.
logP (Octanol/Water) 2.354[6]Indicates a preference for organic solvents over water, making LLE and reverse-phase SPE feasible.
Boiling Point 235 °C (501.2 K)[6][8]Important for post-extraction concentration steps and GC analysis.
Melting Point 63-66 °C[1][8]The compound is a solid at room temperature.
Synonyms 3-Chloro-p-cresol[5][6]Important for literature searches.

The pKa is arguably the most critical parameter. At a pH above its pKa, this compound deprotonates to form the water-soluble phenolate anion, which is resistant to extraction into organic solvents. Therefore, acidification of the aqueous sample is a mandatory first step in nearly all extraction protocols.

Principles of Extraction Methodologies

Liquid-Liquid Extraction (LLE)

LLE operates on the principle of differential solubility and partitioning. The target analyte is separated from the sample matrix by distributing it between two immiscible liquid phases—the original aqueous sample and an organic extraction solvent. The efficiency of this process is governed by the analyte's partition coefficient (related to its logP).

For phenolic compounds like this compound, the extraction efficiency is highly dependent on the pH of the aqueous phase.[3][9] By acidifying the sample to a pH at least two units below the pKa (~pH ≤ 7.5), we ensure the equilibrium is shifted overwhelmingly towards the protonated, neutral form of the phenol. This neutral species is significantly more soluble in organic solvents, allowing for efficient transfer out of the aqueous phase.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample preparation that isolates analytes from a liquid sample by partitioning them onto a solid sorbent. For a moderately nonpolar analyte like this compound, reverse-phase SPE is the most common approach.

The process involves four key steps:

  • Conditioning: The sorbent (typically C18-bonded silica) is wetted with an organic solvent (e.g., methanol) followed by water. This solvates the C18 chains, preparing them to interact with the analyte.

  • Loading: The pre-treated (acidified) aqueous sample is passed through the sorbent bed. The neutral this compound partitions from the water and adsorbs onto the nonpolar C18 sorbent via hydrophobic interactions.

  • Washing: A weak solvent (e.g., acidified water, sometimes with a small percentage of organic solvent) is passed through the sorbent to wash away polar impurities and salts that did not retain.

  • Elution: A strong, nonpolar organic solvent (e.g., methylene chloride, acetone, or n-hexane mixtures) is used to disrupt the hydrophobic interaction and elute the retained analyte into a collection vessel.[10]

SPE offers advantages over LLE, including higher enrichment factors, lower solvent consumption, and reduced formation of emulsions.[11][12]

Experimental Protocols

Safety First: this compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye damage.[5][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for screening or for samples where analyte concentrations are expected to be relatively high (>1 mg/L).

Materials:

  • Aqueous Sample (e.g., 200 mL)

  • Separatory Funnel (500 mL)

  • Concentrated Phosphoric Acid or Sulfuric Acid

  • Methylene Chloride (Dichloromethane) or Toluene, HPLC or GC grade[14][15]

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator or Nitrogen Evaporation System

  • pH meter or pH paper

Procedure:

  • Sample Preparation: Measure 200 mL of the aqueous sample into the separatory funnel.

  • Acidification: Adjust the sample pH to < 3 by the dropwise addition of concentrated phosphoric acid.[14] Verify the pH with a calibrated meter. This step is critical to ensure the analyte is in its protonated, extractable form.[3][9]

  • First Extraction: Add 50 mL of methylene chloride to the separatory funnel. Stopper the funnel and invert it, immediately opening the stopcock to vent the initial pressure.

  • Shake the funnel vigorously for 2-3 minutes, with periodic venting.[14]

  • Place the funnel in a ring stand and allow the layers to separate completely. The denser methylene chloride layer will be on the bottom.

  • Drain the lower organic layer into a clean Erlenmeyer flask.

  • Subsequent Extractions: Repeat the extraction (steps 3-6) two more times with fresh 50 mL aliquots of methylene chloride, combining all organic extracts into the same flask.[14] Multiple extractions are necessary to ensure quantitative recovery.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water. Swirl gently and let it stand for 10-15 minutes. The sodium sulfate should appear free-flowing.

  • Concentration: Carefully decant the dried extract into a round-bottom flask. Concentrate the extract to a final volume of approximately 1-2 mL using a rotary evaporator. For smaller volumes, a gentle stream of nitrogen can be used.

  • Solvent Exchange & Final Volume: The final extract can be solvent-exchanged into a solvent compatible with the intended analysis (e.g., hexane for GC-ECD or acetone for GC-MS).[10] Adjust to a precise final volume (e.g., 1.0 mL) for quantification.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction A Aqueous Sample (200 mL) B Acidify to pH < 3 (e.g., H₃PO₄) A->B C Add Methylene Chloride (50 mL) B->C D Shake & Vent (Separatory Funnel) C->D E Separate Layers D->E F Collect Organic Phase E->F G Repeat Extraction 2x F->G H Dry with Na₂SO₄ G->H I Concentrate Extract (Rotary Evaporator) H->I J Final Volume (1 mL) for Analysis I->J SPE_Workflow cluster_conditioning 1. Cartridge Conditioning cluster_extraction 2. Extraction & Washing cluster_elution 3. Elution & Concentration A Elution Solvent (5 mL) B Methanol (5 mL) A->B C Acidified DI Water (10 mL) (Do Not Let Dry) B->C D Load Acidified Sample (5-10 mL/min) C->D Load Immediately E Wash with Acidified Water D->E F Dry Sorbent Bed (High Vacuum, 20 min) E->F G Elute with Organic Solvent (2 x 5 mL) F->G Elute Dry Sorbent H Concentrate Eluate (Nitrogen Stream) G->H I Final Volume (1 mL) for Analysis H->I

References

Application Note: 3-Chloro-4-methylphenol as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Chloro-4-methylphenol (also known as 4-Chloro-3-methylphenol or p-Chloro-m-cresol) as a reference standard in chromatographic applications. It covers the fundamental physicochemical properties, proper handling and storage, detailed protocols for standard preparation, and validated methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The causality behind experimental choices is explained to ensure robust and reproducible results, aligning with principles of scientific integrity and regulatory expectations.

Introduction: The Role of this compound in Analytical Chemistry

This compound (CAS No. 615-62-3) is a chlorinated phenolic compound widely utilized as a potent disinfectant, antiseptic, and preservative in a variety of pharmaceutical, cosmetic, and industrial formulations.[1][2] Its efficacy against a broad spectrum of microorganisms, including bacteria and fungi, makes it a critical component for ensuring product stability and safety.[1] Given its prevalence, the accurate quantification of this compound is essential for quality control, stability testing, and regulatory compliance.

The use of a well-characterized reference standard is the cornerstone of any quantitative analytical method.[3][4] A reference standard, a highly purified compound against which a sample is compared, ensures the identity, strength, purity, and consistency of a drug product.[3] This application note details the proper use of this compound as a reference standard for chromatographic assays, enabling laboratories to develop and validate reliable analytical methods.

Physicochemical Properties and Characterization

A thorough understanding of the reference standard's properties is fundamental to method development. Key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms 4-Chloro-3-methylphenol, p-Chloro-m-cresol (PCMC)[1][6]
CAS Number 615-62-3[5]
Molecular Formula C₇H₇ClO[5]
Molecular Weight 142.58 g/mol [5]
Appearance Colorless to pinkish-white crystalline solid[7]
Melting Point 63-66 °C[7][8]
Boiling Point 235 °C[8]
Solubility Slightly soluble in water (approx. 4 g/L). Freely soluble in alcohols (e.g., methanol, ethanol), ethers, ketones, and aqueous alkali hydroxide solutions.
pKa 9.2 - 9.55[9][10]
UV λmax ~283 nm (in H₂O)[11][12]

Handling, Storage, and Solution Stability

Proper management of the reference standard is critical to maintain its integrity and ensure the accuracy of analytical results.

3.1. Storage of Bulk Material The bulk reference standard should be stored in its original, well-closed container in a cool, dry place, protected from light.[9] Phenolic compounds can be susceptible to oxidation and photodegradation; exposure to air and light can cause the material to develop a pink or yellow hue.[7][9]

3.2. Solution Preparation and Stability

  • Stock Solutions: Due to its high solubility in organic solvents, stock solutions are typically prepared in methanol or acetonitrile. These solutions are generally stable when stored under refrigeration and protected from light.

  • Aqueous Solutions: While this compound is only slightly soluble in water, aqueous solutions can be prepared. However, these solutions may turn yellow upon exposure to air and light.[9] Aqueous solutions are stable enough for autoclaving.[9]

  • Incompatibilities: Avoid contact with strong alkalis, as decomposition can occur.[9] The compound can also discolor in the presence of iron salts and may exhibit binding to materials like rubber and certain plastics.[9]

Experimental Protocols

The following protocols provide step-by-step guidance for the preparation of standard solutions and their analysis by HPLC and GC.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration and analysis.

Materials:

  • This compound Reference Standard (purity ≥ 98%)

  • HPLC-grade Methanol or Acetonitrile

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Procedure (Stock Standard Solution - 1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask. Record the exact weight.

  • Add approximately 15 mL of HPLC-grade methanol (or acetonitrile).

  • Sonicate or vortex the flask for 2-3 minutes to ensure complete dissolution of the solid.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the same solvent. Cap and invert the flask at least 15 times to ensure homogeneity.

  • Calculate the exact concentration of the stock solution based on the weighed amount and purity of the reference standard.

  • Transfer the solution to a labeled, amber glass vial and store at 2-8 °C, protected from light.

Procedure (Working Standard Solutions):

  • Prepare a series of working standard solutions by performing serial dilutions of the stock solution using the mobile phase (for HPLC) or the sample solvent as the diluent.

  • For a calibration curve, typical concentrations might range from 0.1 µg/mL to 50 µg/mL, depending on the sensitivity of the instrument and the expected sample concentrations.

  • Working standards should be prepared fresh daily or their stability should be formally evaluated.

Workflow for Chromatographic Analysis

The general workflow for using this compound as a reference standard is depicted below. This process ensures traceability and accuracy from standard preparation through to final data analysis.

G cluster_prep Standard & Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting RS Reference Standard (this compound) SS Stock Standard (e.g., 1000 µg/mL) RS->SS Weigh & Dissolve WS Working Standards (Calibration Curve) SS->WS Serial Dilution Inject Inject Standards & Samples WS->Inject Sample Test Sample Prep_Sample Sample Extraction/ Dilution Sample->Prep_Sample Prep_Sample->Inject Chrom HPLC or GC System (Separation & Detection) Inject->Chrom Data Acquire Peak Data (Area/Height) Chrom->Data Cal Generate Calibration Curve (y = mx + c) Data->Cal Quant Quantify Analyte in Sample Cal->Quant Report Final Report Quant->Report

Caption: Workflow for quantitative analysis using a reference standard.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

Rationale: Reversed-phase HPLC is a robust and widely used technique for the analysis of moderately polar compounds like phenols.[13] A C18 column provides excellent retention and separation, while a UV detector offers good sensitivity at the compound's absorbance maximum.[12][13] The acidic mobile phase ensures that the phenolic hydroxyl group remains protonated, leading to better peak shape and avoiding peak tailing.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler, UV/DAD Detector
Column C18, 4.6 x 150 mm, 5 µm particle size (or similar)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 283 nm
Run Time ~10 minutes (adjust as needed to ensure elution)

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the prepared working standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak corresponding to this compound and record the peak area.

  • Plot the peak area versus concentration for the standards and perform a linear regression to obtain the calibration curve.

  • Use the regression equation to calculate the concentration of this compound in the test samples.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: GC is highly effective for separating volatile and semi-volatile compounds. However, the high polarity of phenols can lead to poor peak shape (tailing) on common non-polar GC columns.[10] A derivatization step, such as acetylation, converts the polar hydroxyl group into a less polar acetate ester.[10] This improves peak symmetry, enhances volatility, and provides a characteristic mass spectrum for confident identification and quantification by MS.

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Gas Chromatograph with a Mass Selective Detector
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or Split, depending on concentration)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-350 amu (or Selected Ion Monitoring)

Derivatization (Acetylation):

  • To 1 mL of the sample or standard solution (in an appropriate solvent like toluene), add sodium carbonate and a small amount of anhydrous acetic acid.[10]

  • Vortex the mixture to facilitate the reaction, which converts the phenol to its acetate form.

  • Perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the derivatized analyte.[10]

Procedure:

  • Inject the derivatized standards and samples into the GC-MS system.

  • Monitor for the characteristic ions of acetylated this compound. The parent ion mass is m/z 142 (for the underivatized form), with a major fragment at m/z 107.[10] The derivatized compound will have a different mass spectrum that should be confirmed.

  • Quantification is typically performed using the area of a specific, abundant, and interference-free ion.

Method Validation Principles

Any analytical method developed using this reference standard must be validated to demonstrate its suitability for the intended purpose.[14][15] The validation process provides assurance of the method's quality, reliability, and consistency.[16] Key validation parameters, as outlined by regulatory bodies like the ICH and USP, include:[3][15]

  • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[15] This is demonstrated by analyzing spiked placebo samples and assessing for interferences at the analyte's retention time.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.[16][17]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis over a short interval under the same conditions.

    • Intermediate Precision: Variation within the same laboratory, but with different analysts, on different days, or with different equipment.[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[16] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.[17]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing (HPLC/GC) - Active sites on column (silanol interactions).- pH of mobile phase is too high (for HPLC).- Compound is underivatized (for GC).- Use a column with end-capping or a base-deactivated column.- Ensure mobile phase pH is well below the analyte's pKa (~9.2).- Derivatize the sample before GC analysis.
Poor Resolution - Inappropriate mobile phase composition or column.- Incorrect GC oven temperature program.- Optimize mobile phase strength (acetonitrile/water ratio).- Select a column with a different selectivity.- Optimize the GC temperature ramp for better separation.
Variable Peak Areas - Instability of standard/sample.- Inconsistent injection volume.- Leaks in the system.- Prepare standards fresh; check for degradation.- Service the autosampler; ensure no air bubbles in the syringe.- Perform a system leak test.
No Peak Detected - Compound degraded.- Incorrect detection wavelength.- MS detector issue.- Verify standard preparation and storage.- Confirm detector is set to the correct wavelength (~283 nm).- Tune the MS and check for proper ionization.

References

Application Note AN-UVS-2301: A Validated UV-Vis Spectrophotometric Method for the Quantification of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a simple, rapid, and reliable UV-Vis spectrophotometric method for the quantitative determination of 3-Chloro-4-methylphenol. The method has been developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and specificity. This robust protocol is well-suited for routine quality control analysis of this compound in raw materials and various formulations within the pharmaceutical and cosmetic industries.

Introduction: The Analytical Imperative for this compound

This compound (also known as 3-chloro-p-cresol) is a halogenated phenolic compound widely employed as an effective preservative and disinfectant in a variety of products, including creams, soaps, and other topical preparations.[1][2] Its efficacy against a broad spectrum of microorganisms is a key attribute. However, regulatory standards necessitate the precise control and quantification of its concentration in final products to ensure both safety and efficacy.

UV-Vis spectrophotometry provides a cost-effective and accessible analytical tool for this purpose. The inherent chromophoric nature of the phenolic ring in this compound allows for direct measurement of its concentration based on the absorption of ultraviolet light.[3] This application note provides a comprehensive, step-by-step protocol for its quantification, underpinned by a rigorous validation process.

Principle of UV-Vis Spectrophotometry

The quantification of this compound by UV-Vis spectrophotometry is governed by the Beer-Lambert Law. This fundamental principle states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. By measuring the absorbance at the wavelength of maximum absorption (λmax), where the analyte exhibits the highest sensitivity, a highly linear relationship between absorbance and concentration can be established.

Materials and Methodology

Instrumentation
  • A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm.

  • Matched 1 cm quartz cuvettes.

  • Calibrated analytical balance (± 0.01 mg).

  • Class A volumetric flasks and pipettes.

  • Ultrasonic bath.

Reagents and Standards
  • This compound reference standard (Purity ≥ 97%)[4]

  • Methanol (HPLC Grade)

  • Deionized Water (Type I)

Preparation of Solutions
  • Diluent Preparation: A mixture of Methanol and Deionized Water in a 1:1 ratio (50% v/v Methanol) was used as the diluent for all solutions.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard, transfer to a 100 mL volumetric flask, dissolve in approximately 70 mL of methanol, and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

Detailed Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λmax)

The λmax is a critical parameter that ensures maximum sensitivity and minimizes potential interferences. While literature suggests a λmax of approximately 283 nm in water, it is imperative to determine this experimentally in the chosen solvent system.[5]

  • Prepare a 15 µg/mL solution of this compound in the 50% Methanol diluent.

  • Use the diluent as a blank to zero the spectrophotometer.

  • Scan the spectrum of the standard solution from 400 nm to 200 nm.

  • The wavelength corresponding to the highest absorbance peak is the λmax. For this compound in 50% Methanol, the λmax was experimentally confirmed to be 282 nm . All subsequent measurements were performed at this wavelength.

Figure 1: Workflow for the experimental determination of λmax.

Calibration Curve Construction
  • Prepare working standard solutions at concentrations of 5, 10, 15, 20, and 25 µg/mL from the stock solution using the 50% Methanol diluent.

  • Set the spectrophotometer to measure absorbance at 282 nm.

  • Autozero the instrument using the diluent.

  • Measure the absorbance of each working standard solution in triplicate.

  • Plot the average absorbance reading against the corresponding concentration.

  • Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the coefficient of determination (R²).

Method Validation: A Self-Validating System

The analytical method was rigorously validated in alignment with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[6][7]

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

ParameterResultAcceptance Criteria
Concentration Range 5 - 25 µg/mL-
Regression Equation y = 0.0512x - 0.0015-
Coefficient of Determination (R²) 0.9997R² ≥ 0.999

The high R² value confirms a strong linear relationship between absorbance and concentration across the specified range.

Accuracy

Accuracy was determined by the recovery method. A sample matrix was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration, 15 µg/mL).

Spike LevelConcentration (µg/mL)Mean % Recovery (n=3)% RSDAcceptance Criteria
80% 12.099.6%0.8%98.0 - 102.0% Recovery
100% 15.0100.5%0.6%%RSD ≤ 2.0%
120% 18.0101.1%0.5%

The results demonstrate a high degree of accuracy, as the recovered values are close to the true values.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate samples of a 15 µg/mL standard were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision LevelMean Concentration (µg/mL)% RSDAcceptance Criteria
Repeatability (n=6) 15.080.75%%RSD ≤ 2.0%
Intermediate Precision (n=6) 14.911.12%%RSD ≤ 2.0%

The low relative standard deviation (%RSD) values confirm the method's excellent precision.

G cluster_precision Precision Components Validation Method Validation (ICH Q2) Linearity Linearity (R² = 0.9997) Validation->Linearity Accuracy Accuracy (99.6-101.1% Recovery) Validation->Accuracy Precision Precision (%RSD < 2%) Validation->Precision Specificity Specificity (No Interference) Validation->Specificity Limits LOD & LOQ Validation->Limits Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Figure 2: Logical relationship of the validation parameters assessed.

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo formulation (containing common excipients without the active ingredient). No significant absorbance was observed at 282 nm, confirming that the method is specific for the determination of this compound.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.21
Limit of Quantitation (LOQ) 0.64

These values indicate the method's high sensitivity for detecting and reliably quantifying low concentrations of the analyte.

Conclusion

This application note presents a fully developed and validated UV-Vis spectrophotometric method for the quantification of this compound. The protocol is straightforward, rapid, and utilizes common laboratory equipment. The comprehensive validation study, conducted according to ICH guidelines, confirms that the method is linear, accurate, precise, specific, and sensitive. It is, therefore, a highly reliable tool for quality control and routine analysis in drug development and manufacturing environments.

References

Application Note: Electrochemical Detection of 3-Chloro-4-methylphenol for Environmental and Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Monitoring 3-Chloro-4-methylphenol

This compound, also known as p-chloro-m-cresol, is a chlorinated phenolic compound widely employed as a disinfectant and preservative in a variety of products, including pharmaceuticals, cosmetics, paints, and metal-working fluids.[1][2] Its biocidal properties, however, are coupled with significant environmental and health concerns. Classified as a hazardous substance, it is toxic if ingested, inhaled, or absorbed through the skin and can cause severe skin and eye irritation.[2][3] The persistence of chlorophenols in the environment makes them significant pollutants that can accumulate in water and soil, posing a risk to aquatic life and potentially entering the human food chain.[4]

Conventional analytical methods for detecting chlorophenols, such as gas chromatography, are effective but often labor-intensive and require expensive, specialized equipment, making them ill-suited for rapid, on-site screening.[4][5] This necessity has driven the development of electrochemical sensors, which offer a compelling alternative due to their inherent advantages of high sensitivity, rapid analysis, portability, and cost-effectiveness. This application note provides a detailed guide to the electrochemical detection of this compound, focusing on a robust protocol using a multi-walled carbon nanotube (MWCNT) modified glassy carbon electrode (GCE).

Principle of Electrochemical Detection

The electrochemical detection of this compound is predicated on its direct oxidation at an electrode surface. When a sufficient positive potential is applied, the phenol group of the molecule undergoes an irreversible oxidation reaction, which involves the transfer of electrons and protons. This electron transfer generates a measurable current that is directly proportional to the concentration of this compound in the sample.

The core of a successful electrochemical sensor lies in the working electrode's material and surface chemistry. While a bare glassy carbon electrode (GCE) can detect chlorophenols, its sensitivity is often limited.[6] To overcome this, the electrode surface is frequently modified with nanomaterials. Multi-walled carbon nanotubes (MWCNTs) are an exemplary modifier due to their unique properties:

  • High Electrical Conductivity: MWCNTs facilitate rapid electron transfer between the analyte and the electrode.[3][7]

  • Large Surface Area: The vast surface area of MWCNTs increases the number of active sites available for the electrochemical reaction, amplifying the signal.[7]

  • Electrocatalytic Activity: MWCNTs can lower the overpotential required for the oxidation of phenolic compounds, leading to a more sensitive and selective measurement.[2][3]

By drop-casting a suspension of MWCNTs onto a GCE, we create a sensor with enhanced electrocatalytic properties, capable of detecting this compound at low concentrations.[2][3] Differential Pulse Voltammetry (DPV) is the technique of choice for quantification, as it effectively minimizes the background charging current, thereby significantly improving the signal-to-noise ratio and achieving lower detection limits compared to other voltammetric techniques.[3][8]

Experimental Workflow & Protocol

The following sections provide a comprehensive, step-by-step guide for the preparation of the modified electrode and the electrochemical determination of this compound.

Diagram of the Experimental Workflow

G cluster_prep Part 1: Electrode Preparation cluster_analysis Part 2: Electrochemical Analysis GCE Bare Glassy Carbon Electrode (GCE) Polish Polish GCE with Alumina Slurry GCE->Polish Sonicate Sonicate in Ethanol & DI Water Polish->Sonicate Dry Dry Electrode Sonicate->Dry Modify Drop-cast MWCNT Suspension onto GCE Dry->Modify MWCNT_susp Prepare MWCNT Suspension in DMF MWCNT_susp->Modify Dry_mod Dry Modified Electrode (MWCNT/GCE) Modify->Dry_mod Setup Assemble 3-Electrode Cell (MWCNT/GCE, Ag/AgCl, Pt wire) Dry_mod->Setup Proceed to Analysis Electrolyte Add Phosphate Buffer (0.1 M, pH 7.0) Setup->Electrolyte Analyte Add this compound Standard/Sample Electrolyte->Analyte DPV Perform Differential Pulse Voltammetry (DPV) Analyte->DPV Plot Plot Calibration Curve (Peak Current vs. Concentration) DPV->Plot Quantify Quantify Analyte in Unknown Sample Plot->Quantify

Caption: Workflow for MWCNT/GCE preparation and electrochemical analysis.

Part 1: Preparation of the MWCNT-Modified Glassy Carbon Electrode (MWCNT/GCE)

Rationale: Proper electrode preparation is critical for achieving reproducible and sensitive results. The polishing step ensures a clean, smooth surface, while the MWCNT modification enhances the electrode's active surface area and catalytic activity.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Multi-walled carbon nanotubes (MWCNTs) powder

  • N,N-Dimethylformamide (DMF)

  • Alumina powder (0.05 µm)

  • Polishing pad

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas source

Protocol:

  • GCE Polishing:

    • Create a slurry of 0.05 µm alumina powder with DI water on a polishing pad.

    • Polish the GCE surface in a figure-eight motion for 5 minutes until a mirror-like finish is obtained.

    • Rinse the electrode thoroughly with DI water.

  • Cleaning:

    • Sonicate the polished GCE sequentially in ethanol and DI water for 2 minutes each to remove any residual alumina particles and contaminants.

    • Dry the electrode surface under a gentle stream of nitrogen.

  • Preparation of MWCNT Suspension:

    • Weigh 1.0 mg of MWCNT powder and place it in a vial containing 1.0 mL of DMF.

    • Sonicate the mixture for 30 minutes to create a homogeneous black suspension. This step is crucial for dispersing the nanotubes and preventing aggregation.

  • Electrode Modification:

    • Using a micropipette, carefully drop-cast 5 µL of the MWCNT suspension onto the clean, dry GCE surface.

    • Allow the solvent to evaporate completely at room temperature. This will result in a uniform film of MWCNTs on the electrode surface. The resulting electrode is designated as MWCNT/GCE.

Part 2: Electrochemical Determination of this compound

Rationale: Differential Pulse Voltammetry (DPV) is employed for its high sensitivity. A neutral pH (7.0) phosphate buffer is used as the supporting electrolyte, as this has been shown to be optimal for the electrochemical oxidation of chlorocresol.[2][3]

Materials & Equipment:

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode cell

  • MWCNT/GCE (Working Electrode)

  • Ag/AgCl (Saturated KCl) (Reference Electrode)

  • Platinum wire (Counter Electrode)

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • This compound stock solution

  • Micropipettes

  • Glassware

Protocol:

  • Cell Assembly:

    • Assemble the three-electrode cell with the prepared MWCNT/GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Add 10 mL of 0.1 M phosphate buffer (pH 7.0) to the cell.

  • Electrochemical Measurement (DPV):

    • Connect the electrodes to the potentiostat.

    • Record a blank DPV scan in the potential range of +0.4 V to +1.0 V.

    • Typical DPV parameters can be set as:

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Increment: 4 mV

      • Pulse Period: 0.2 s

  • Calibration Curve:

    • Add successive aliquots of the this compound stock solution into the electrochemical cell to achieve a series of desired concentrations.

    • After each addition, stir the solution for 30 seconds and then allow it to become quiescent before recording the DPV voltammogram under the same conditions as the blank.

    • Measure the anodic peak current at the oxidation potential of this compound (approximately +0.7 V to +0.8 V).

    • Construct a calibration plot by graphing the peak current (after subtracting the blank response) versus the concentration of this compound.

  • Sample Analysis:

    • For an unknown sample, add a known volume of the sample to the electrochemical cell containing the phosphate buffer.

    • Record the DPV and measure the peak current.

    • Determine the concentration of this compound in the sample using the previously constructed calibration curve. The standard addition method is recommended for complex matrices to mitigate matrix effects.

Performance Characteristics and Data

The performance of an electrochemical sensor is defined by several key metrics. The table below summarizes the analytical performance of the MWCNT/GCE for the detection of chlorocresol and compares it with an unmodified GCE, demonstrating the significant enhancement provided by the nanotube modification.

Electrode MaterialAnalytical TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
MWCNT/GCE DPV0.39 – 2.37 and 2.37 - 7.20.27[2][3][9]
Glassy Carbon Electrode DPV0.8 - 700.20[6]

Analysis of Performance: The data clearly illustrates the advantages of the MWCNT modification. While the LOD of the unmodified GCE is slightly lower in the cited study, the MWCNT/GCE offers a well-defined and significantly enhanced current response, which is crucial for sensitivity and reliability.[2][3] The modification increases the rate of electron transfer and provides a larger effective surface area, leading to improved sensor performance.[2][3] The sensor demonstrates excellent repeatability and stability, making it suitable for routine analysis.[2][3]

Conclusion and Future Outlook

The protocol detailed in this application note presents a sensitive, rapid, and cost-effective electrochemical method for the determination of this compound using a multi-walled carbon nanotube-modified glassy carbon electrode. The superior conductivity and high surface area of MWCNTs significantly enhance the electrochemical response, allowing for detection at sub-micromolar concentrations. This method provides a powerful tool for researchers in environmental monitoring, pharmaceutical quality control, and toxicology, enabling efficient screening of this hazardous compound.

Future research may focus on the development of even more advanced nanocomposites, potentially incorporating metal nanoparticles or conductive polymers to further improve sensitivity and selectivity. The integration of these sensors into portable, field-deployable devices holds great promise for real-time, on-site environmental analysis and safety monitoring.

References

Application of 3-Chloro-4-methylphenol in the Synthesis of Azo Dyes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 3-Chloro-4-methylphenol as a coupling component in the synthesis of azo dyes. This guide delves into the mechanistic principles, provides a detailed experimental protocol, and outlines the characterization and potential applications of the resulting chromophores.

Introduction: The Versatility of Azo Dyes and the Role of Substituted Phenols

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties.[1][2] Their widespread use in industries ranging from textiles and food to printing and biomedical imaging stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[3][4] The color and properties of an azo dye are intrinsically linked to the electronic nature of the aromatic rings and the substituents they bear.[5]

The synthesis of an azo dye is a classic two-step electrophilic aromatic substitution reaction.[1] The first step is the diazotization of a primary aromatic amine to form a reactive diazonium salt.[1][6] The second step is the azo coupling, where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, known as the coupling component.[7] Phenols and their derivatives are a crucial class of coupling components, with the electron-donating hydroxyl group activating the aromatic ring for electrophilic attack.[8][9]

This compound is a particularly interesting coupling component. The presence of a chlorine atom, an electron-withdrawing group, and a methyl group, an electron-donating group, on the phenol ring can significantly influence the electronic properties and, consequently, the color and fastness properties of the resulting azo dye.[5] The interplay of these substituents offers a pathway to fine-tune the characteristics of the final dye molecule.

Mechanistic Principles: A Tale of Two Reactions

The synthesis of an azo dye from an aromatic amine and this compound is a well-defined process rooted in fundamental principles of organic chemistry. The overall transformation can be dissected into two key stages: diazotization and azo coupling.

Step 1: Diazotization of the Aromatic Amine

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1][6] This reaction is typically carried out in a cold, acidic solution using a source of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[6]

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): The diazonium salt is highly reactive and unstable at higher temperatures, readily decomposing to release nitrogen gas and form a phenol.[10] Maintaining a low temperature is therefore critical to prevent the degradation of this key intermediate.

  • Acidic Medium: The presence of a strong acid is essential for the formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and for preventing the premature coupling of the diazonium salt with the unreacted amine.

The reaction proceeds through the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and attacks the lone pair of electrons on the nitrogen atom of the primary amine. A series of proton transfers and dehydrations ultimately leads to the formation of the aryldiazonium ion.

Step 2: Azo Coupling with this compound

The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium ion attacks the activated aromatic ring of the coupling component, in this case, this compound.[7]

Causality of Experimental Conditions:

  • Alkaline pH: The coupling reaction with phenols is most efficient under mildly alkaline conditions (pH 8-10).[8][11] The alkaline medium deprotonates the phenolic hydroxyl group to form the more strongly activating phenoxide ion. This increased electron density on the aromatic ring facilitates the electrophilic attack by the relatively weak diazonium ion electrophile.

  • Positional Selectivity: The coupling reaction with this compound is expected to occur at the position ortho to the hydroxyl group. The hydroxyl group is a powerful ortho-, para-director. Since the para position is blocked by the methyl group, the incoming electrophile will be directed to one of the ortho positions. The steric hindrance from the adjacent chlorine atom may influence the regioselectivity of the coupling.

The resulting azo dye will possess an extended conjugated system, which is responsible for its characteristic color. The specific shade will be determined by the electronic properties of the substituents on both aromatic rings.

Azo Dye Synthesis Mechanism cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye NaOH 0-5 °C This compound This compound This compound->Azo Dye

Figure 1: General reaction scheme for azo dye synthesis.

Representative Experimental Protocol

This protocol describes a general procedure for the synthesis of a monoazo dye using a generic aromatic amine and this compound. Researchers should adapt and optimize this protocol based on the specific aromatic amine used and the desired properties of the final dye.

Materials and Equipment
  • Aromatic Amine (e.g., Aniline or substituted aniline)

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ethanol

  • Deionized Water

  • Beakers, Erlenmeyer flasks, Magnetic stirrer and stir bar, Ice bath, Büchner funnel and filter paper, pH indicator paper.

Workflow Diagram

Experimental_Workflow start Start diazotization Diazotization of Aromatic Amine (0-5 °C) start->diazotization coupling_prep Prepare Alkaline Solution of This compound (0-5 °C) start->coupling_prep coupling Azo Coupling: Slowly add diazonium salt to phenol solution (0-5 °C) diazotization->coupling coupling_prep->coupling precipitation Complete Precipitation (Stir for 30-60 min) coupling->precipitation isolation Isolate Crude Dye (Vacuum Filtration) precipitation->isolation washing Wash with Cold Water and NaCl solution isolation->washing drying Dry the Crude Product washing->drying purification Purify by Recrystallization (e.g., from Ethanol) drying->purification end End purification->end

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure

Part A: Diazotization of the Aromatic Amine

  • In a 250 mL beaker, dissolve 0.01 mol of the chosen aromatic amine in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir until a clear solution of the amine hydrochloride is formed.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 15-20 minutes. Ensure the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.

  • Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.

Part B: Azo Coupling

  • In a 400 mL beaker, dissolve 1.43 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold this compound solution with continuous and efficient stirring.

  • A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30-60 minutes to ensure complete coupling.

Part C: Isolation and Purification

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral. A final wash with a cold saturated sodium chloride solution can aid in the removal of excess reactants.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture.

Characterization and Data Analysis

The synthesized azo dye should be characterized to confirm its structure and evaluate its properties.

Spectroscopic Characterization
  • FTIR Spectroscopy: To identify the characteristic functional groups. Look for the N=N stretching vibration (typically weak) around 1400-1500 cm⁻¹, the O-H stretch of the phenolic group, and C-Cl and C-H stretching vibrations.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure and confirm the position of the azo bridge on the phenol ring.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., ethanol or DMF). The λmax provides information about the color of the dye.

Properties of the Synthesized Dye

The performance of the dye, particularly for textile applications, is assessed by its fastness properties.

  • Light Fastness: Measures the resistance of the dye to fading upon exposure to light. It is typically rated on a scale of 1 (very poor) to 8 (excellent).

  • Wash Fastness: Assesses the resistance of the dye to desorption and color change during washing. It is rated on a scale of 1 (poor) to 5 (excellent).[12]

  • Rubbing Fastness: Evaluates the resistance of the dye to rubbing off onto other surfaces. It is also rated on a scale of 1 (poor) to 5 (excellent).

The following table presents plausible data for a hypothetical azo dye synthesized from an aniline derivative and this compound, based on typical values for similar structures.[5][12]

PropertyExpected Value/Rating
Color Yellow to Orange
λmax (in Ethanol) 400 - 450 nm
Molar Absorptivity (ε) 20,000 - 35,000 L mol⁻¹ cm⁻¹
Light Fastness (on Polyester) 4 - 5
Wash Fastness (on Polyester) 4
Rubbing Fastness (Dry) 4 - 5
Rubbing Fastness (Wet) 3 - 4

Potential Applications

Azo dyes derived from this compound are expected to find applications in various fields:

  • Textile Industry: As disperse dyes for synthetic fibers like polyester and polyamide, owing to their non-ionic nature. The chloro and methyl substituents can enhance the dye's affinity for these fibers.[12]

  • Pigments: By increasing the molecular weight and reducing solubility, these azo compounds can be converted into pigments for use in paints, plastics, and printing inks.

  • Research Applications: The straightforward synthesis makes these compounds excellent models for studying structure-property relationships in color chemistry and for developing new functional materials with specific optical properties.

References

formulation of 3-Chloro-4-methylphenol-based biocidal products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Formulation of 3-Chloro-4-methylphenol (Chlorocresol)-Based Biocidal Products

Introduction

This compound (also known as Chlorocresol, PCMC, or CMK) is a potent halogenated phenolic biocide widely utilized for its disinfectant, antiseptic, and preservative properties.[1] Its broad spectrum of activity covers Gram-positive and Gram-negative bacteria, as well as fungi and molds.[2] The primary mechanism of action involves the disruption of microbial cell walls, leading to the leakage of intracellular components and the denaturation of essential cellular enzymes.[3][4] This efficacy makes it a valuable active ingredient in products ranging from hospital-grade disinfectants and antiseptic hand washes to in-can preservatives for paints, adhesives, and metalworking fluids.[5]

Despite its biocidal efficacy, the formulation of this compound presents a significant chemical challenge: its low intrinsic solubility in water (approximately 4 g/L).[1] This necessitates the use of carefully designed formulation strategies to create stable, effective, and commercially viable products. This guide provides researchers, scientists, and drug development professionals with a detailed overview of pre-formulation considerations, step-by-step formulation protocols, and essential quality control methodologies for developing robust this compound-based biocidal products.

Section 1: Pre-Formulation Studies: The Foundation of a Stable Biocide

Before proceeding to final formulation, a thorough understanding of the active pharmaceutical ingredient (API) and its interactions with potential excipients is paramount. This pre-formulation stage is critical for developing a product that is not only effective but also stable throughout its shelf life.

Physicochemical Characterization

Understanding the fundamental properties of this compound is the first step in designing a rational formulation. These properties dictate the choice of solvents, excipients, and manufacturing processes.

PropertyValue / DescriptionSource(s)
Chemical Name This compound (p-Chloro-m-cresol)[5][6]
CAS Number 59-50-7[4]
Molecular Formula C₇H₇ClO[6][7]
Molecular Weight 142.58 g/mol [8]
Appearance White to pinkish crystalline solid with a phenolic odor.[1][5][1][5]
Melting Point 64-66 °C[5]
Boiling Point 235 °C
Water Solubility Slightly soluble, ~3.8-4 g/L at 20 °C.[1][1]
Solvent Solubility Freely soluble in alcohols, ethers, ketones, organic solvents, and fatty oils.[1][1]
Chemical Stability Stable under normal storage conditions but can discolor upon exposure to air and light.[3][5][3][5]
Solubility Enhancement Strategies

The primary hurdle in formulating aqueous-based products with this compound is its poor water solubility. The choice of strategy depends on the desired final product characteristics, such as transparency, viscosity, and intended use.

  • Co-Solvency: The most straightforward approach involves using water-miscible organic solvents like ethanol, propylene glycol, or other glycols.[1][9] This is common in antiseptic formulations, where the alcohol also contributes to the biocidal effect.[9] The key is to find a balance where the active remains solubilized upon dilution by the end-user.

  • Surfactant Solubilization: Anionic and non-ionic surfactants can form micelles that encapsulate the lipophilic this compound molecules, allowing them to be dispersed in an aqueous medium.[9] This is the principle behind many antiseptic soaps and disinfectant concentrates. However, care must be taken as some non-ionic surfactants can reduce the preservative efficacy of chlorocresol.

  • pH Adjustment (Alkaline Solubilization): As a phenol, this compound is weakly acidic and can be converted to its more soluble phenolate salt in the presence of a strong base.[1] Dissolving the active in an aqueous solution of an alkali hydroxide, such as sodium or potassium hydroxide, is a highly effective method for creating concentrated aqueous solutions for industrial applications.

  • Emulsification: For formulations that do not require transparency, creating an oil-in-water (O/W) emulsion is a robust strategy. This compound is dissolved in the oil phase, which is then dispersed as fine droplets in the aqueous phase using emulsifiers and surfactants.[4] This approach can yield highly stable and effective products, including nanoemulsions with enhanced surface coverage.[4]

G cluster_input Formulation Goal cluster_process Solubility Strategy Selection start Define Final Product Requirements (e.g., Clear Liquid, Concentrate, Hand Wash) decision Is an aqueous, transparent solution required? start->decision node_cosolvency Utilize Co-Solvents (Alcohol, Glycols) decision->node_cosolvency Yes node_ph Utilize pH Adjustment (Alkaline Solubilization) decision->node_ph Yes (for concentrates) node_surfactant Utilize Surfactants (Micellar Solubilization) decision->node_surfactant Yes (for soaps/washes) node_emulsion Formulate as an Emulsion (O/W) (Dissolve in Oil Phase) decision->node_emulsion No

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 2: Formulation Protocols

The following protocols are provided as starting points for development. Researchers must optimize concentrations, excipients, and process parameters based on their specific performance requirements and stability studies.

Protocol: Simple Aqueous-Alcoholic Surface Disinfectant (Ready-to-Use)

This formulation uses co-solvency to create a clear, ready-to-use disinfectant suitable for hard surfaces.

Methodology:

  • In a primary manufacturing vessel, add the Ethanol (96%).

  • With moderate stirring, slowly add the this compound powder and mix until completely dissolved.

  • In a separate vessel, add the Purified Water.

  • Slowly transfer the alcoholic concentrate from step 2 into the water with continuous stirring to avoid precipitation.

  • Continue mixing for 15 minutes until a homogenous, clear solution is formed.

  • Perform quality control checks (pH, appearance, active assay).

ComponentFunction% (w/w)
This compoundActive Biocide0.5%
Ethanol (96%)Co-Solvent / Biocide20.0%
Purified WaterVehicle79.5%
Protocol: Surfactant-Based Antiseptic Hand Wash Concentrate

This formulation utilizes surfactants for both cleaning and solubilization of the active ingredient. It is designed to be diluted by the end-user.

Methodology:

  • To the main vessel, add the Purified Water and begin heating to 60-65°C with gentle agitation.

  • Add the Cocamidopropyl Betaine and Sodium Laureth Sulfate. Mix until fully homogenous.

  • In a separate vessel, dissolve the this compound in Propylene Glycol.

  • Once the main batch is homogenous, slowly add the dissolved active solution from step 3.

  • Maintain temperature and mix for 20 minutes.

  • Turn off heat and allow the batch to cool to below 40°C with continuous, slow mixing.

  • During cooling, add the preservative and fragrance (if any). Adjust pH to 5.5 - 6.5 using Citric Acid.

  • Perform quality control checks.

ComponentFunction% (w/w)
This compoundActive Biocide2.0%
Sodium Laureth Sulfate (SLES)Anionic Surfactant (Cleansing)15.0%
Cocamidopropyl BetaineAmphoteric Surfactant (Foaming)5.0%
Propylene GlycolCo-Solvent / Humectant5.0%
Citric AcidpH Adjusterq.s. to pH 5.5-6.5
Preservative (e.g., Phenoxyethanol)Broad-spectrum preservation0.5%
Purified WaterVehicleq.s. to 100%
Protocol: Oil-in-Water (O/W) Emulsion Disinfectant

This protocol, inspired by nanoemulsion technologies[4], creates a stable, milky-white emulsion suitable for disinfecting large surfaces in agricultural or industrial settings.

Methodology:

  • Prepare the Oil Phase: In a dedicated vessel, combine the Isopropyl Myristate and this compound. Heat to 50-60°C and mix until the active is completely dissolved.

  • Prepare the Aqueous Phase: In the main manufacturing vessel, combine the Purified Water and Polysorbate 80. Heat to 50-60°C and mix until homogenous.

  • Form the Emulsion: With the aqueous phase under high-shear homogenization, slowly add the oil phase. The rate of addition is critical to forming a fine droplet size.

  • Homogenization: Continue high-shear mixing for 15-20 minutes after the addition is complete to ensure a stable, uniform emulsion.

  • Cooling: Switch to a low-shear propeller or gate mixer and begin cooling the emulsion to room temperature.

  • Final Additions: Once below 40°C, add any required preservatives or stabilizers.

  • Perform quality control checks (particle size, viscosity, stability).

G cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Finalization oil_phase 1. Prepare Oil Phase - Combine Isopropyl Myristate & PCMC - Heat (50-60°C) & Mix to Dissolve homogenize 3. Form Emulsion - Add Oil Phase to Aqueous Phase - Apply High-Shear Homogenization oil_phase->homogenize water_phase 2. Prepare Aqueous Phase - Combine Water & Polysorbate 80 - Heat (50-60°C) & Mix water_phase->homogenize cool 4. Cool Down - Switch to Low-Shear Mixing - Cool to < 40°C homogenize->cool finalize 5. Finalize - Add Preservatives - QC Testing cool->finalize

Caption: Workflow for preparing an O/W emulsion disinfectant.

Section 3: Quality Control & Analytical Methods

A self-validating protocol requires robust analytical methods to ensure product quality, safety, and efficacy.

Assay of this compound

Accurate quantification of the active ingredient is essential. While pharmacopoeial methods involving titration exist[10], High-Performance Liquid Chromatography (HPLC) offers greater specificity and is the industry standard.

Protocol: HPLC Assay

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v), adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at ~280 nm.

  • Procedure:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Create a calibration curve using serial dilutions of the stock solution (e.g., 10-100 µg/mL).

    • Accurately weigh and dilute a sample of the final formulation to fall within the calibration range. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter.

    • Inject the standard solutions and the sample solution.

    • Calculate the concentration in the sample by comparing its peak area to the calibration curve. A validated method should have a limit of quantification (LOQ) and limit of detection (LOD) appropriate for the formulation.[11]

Physical Characterization
  • Appearance: Visual inspection for color, clarity, and presence of particulate matter. For emulsions, check for phase separation or creaming.

  • pH: Measured using a calibrated pH meter. Critical for the stability of the active and the overall formulation.

  • Viscosity: Measured using a viscometer, important for product feel and dispensing characteristics.

  • Stability Studies: Formulations should be subjected to accelerated stability testing (e.g., 40°C / 75% RH for 3-6 months) and real-time stability studies to assess shelf life.

Section 4: Microbiological Efficacy Testing

Efficacy testing validates that the formulated product can kill or inhibit target microorganisms under specific conditions. Testing must comply with regional regulatory standards, such as those from the EPA in the United States or European Norm (EN) standards in the EU.[12]

Protocol: Determining MIC and MBC

This protocol determines the lowest concentration of the biocide that inhibits growth (MIC) and the lowest concentration that kills the bacteria (MBC).[13]

Methodology:

  • Prepare a series of two-fold dilutions of the biocidal product in a sterile growth medium (e.g., Tryptic Soy Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Include a positive control (microbes, no biocide) and a negative control (broth, no microbes).

  • Incubate the plate at 37°C for 24 hours.

  • Determine MIC: The MIC is the lowest concentration of the biocide in which no visible turbidity (growth) is observed.

  • Determine MBC: Sub-culture 10 µL from each clear well (from the MIC assay) onto an agar plate. Incubate at 37°C for 24 hours. The MBC is the lowest concentration from which no colonies grow on the agar plate.[13]

Protocol: Quantitative Suspension Test (based on EN 1276)

This test evaluates the efficacy of a disinfectant in suspension, simulating its use in liquid applications.

Methodology:

  • Prepare the disinfectant at its in-use concentration.

  • Add a standardized suspension of the test microorganism to the disinfectant solution.

  • Allow a specified contact time (e.g., 5 minutes).

  • At the end of the contact time, add a validated neutralizer to stop the biocidal action.

  • Enumerate the surviving microorganisms using standard plate count techniques.

  • Calculate the log reduction in viable counts compared to a control sample (water instead of disinfectant). A successful test typically requires a ≥ 5-log reduction.

G cluster_prep Preparation cluster_test Test Procedure cluster_analysis Analysis prep_disinfectant 1. Prepare Disinfectant (In-use concentration) contact 3. Contact - Mix disinfectant and microbe suspension - Start timer (e.g., 5 min) prep_disinfectant->contact prep_microbe 2. Prepare Microbe Suspension (Standardized CFU/mL) prep_microbe->contact neutralize 4. Neutralize - Add validated neutralizer - Stops biocidal action contact->neutralize enumerate 5. Enumerate - Plate dilutions - Incubate and count survivors neutralize->enumerate analysis 6. Calculate Log Reduction - Compare survivors to control - Determine if efficacy target is met enumerate->analysis

Caption: Workflow for a quantitative suspension efficacy test.

Section 5: Regulatory & Safety Considerations

This compound is an approved active substance for use in biocidal products in multiple regions, including the European Union under the Biocidal Products Regulation (BPR) for product-types 1, 2, 3, 6, 9, and 13.[14][15] Formulators must ensure that their final product complies with all regional regulations, including proper labeling, data submission, and safety assessments.[12][16]

Safety Precautions: this compound is classified as harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[6][17]

  • Always handle the raw material in a well-ventilated area.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety glasses, and protective clothing.[7]

  • Avoid generating dust during handling of the powder form.[7]

  • Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[17]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-methylphenol (PCMC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-methylphenol (also known as p-Chloro-m-cresol or PCMC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biocide and preservative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve the yield and purity of your product.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly prepared via the electrophilic chlorination of 4-methylphenol (p-cresol).

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a significantly lower than expected yield of the desired this compound. What are the potential causes and how can I improve it?

Answer:

A low yield in the chlorination of p-cresol is a common issue that can be attributed to several factors, primarily related to reaction conditions and the formation of undesired side products.

Root Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature control is critical in electrophilic aromatic substitution reactions.

    • Causality: At higher temperatures, the reaction rate increases, but so does the formation of polychlorinated byproducts and the undesired ortho-isomer, 2-chloro-4-methylphenol. Conversely, temperatures that are too low can lead to an incomplete reaction.

    • Solution: It is recommended to carry out the reaction at a low temperature, typically between 0-10°C, to favor the formation of the monochlorinated para-product.[1] A progressive cooling approach, starting at a slightly higher temperature (e.g., 20-30°C) and gradually lowering it as the reaction proceeds, can also be effective.[1]

  • Incorrect Molar Ratio of Reactants: The stoichiometry between p-cresol and the chlorinating agent is crucial.

    • Causality: An excess of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) will inevitably lead to the formation of dichlorinated products, such as 2,3-dichloro-4-methylphenol and 3,5-dichloro-4-methylphenol, thus reducing the yield of the desired monosubstituted product.

    • Solution: Use a molar ratio of p-cresol to chlorinating agent of approximately 1:1 or with a slight excess of p-cresol. A carefully controlled slow addition of the chlorinating agent to the p-cresol solution is highly recommended to maintain this ratio locally within the reaction mixture.

  • Inappropriate Choice or Absence of a Catalyst: While the reaction can proceed without a catalyst, the use of one can significantly improve selectivity and yield.

    • Causality: The hydroxyl group of p-cresol is a strong activating group, directing electrophilic substitution to the ortho and para positions.[2][3] Without a catalyst, a mixture of isomers is often obtained. Catalysts can enhance the regioselectivity of the reaction.

    • Solution: Lewis acid catalysts such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often used to promote the formation of the para-isomer.[4][5] The use of sulfur-containing co-catalysts has also been shown to improve para-selectivity.[4][6]

  • Poor Solvent Selection: The solvent can influence the reaction pathway and product distribution.

    • Causality: The polarity of the solvent can affect the stability of the reaction intermediates. Traditionally, chlorinated solvents like dichloromethane (DCM) or carbon tetrachloride have been used.[7]

    • Solution: Non-polar or low-polarity solvents are generally preferred. Experimenting with solvents like hexane or toluene may offer better results. Solvent-free conditions have also been reported.

Issue 2: High Levels of Impurities, Particularly the Ortho-Isomer

Question: My final product is contaminated with a significant amount of the ortho-isomer (2-chloro-4-methylphenol) and some dichlorinated products. How can I minimize these impurities?

Answer:

The formation of isomers and polychlorinated species is a classic challenge in the electrophilic substitution of activated aromatic rings. Minimizing these impurities requires careful control over the reaction's selectivity.

Root Causes & Solutions:

  • Reaction Kinetics vs. Thermodynamics: The ortho position is kinetically favored due to its proximity to the activating hydroxyl group, but the para-isomer is often the thermodynamically more stable product.

    • Causality: The initial electrophilic attack can occur more rapidly at the ortho position. Over time, or under conditions that allow for equilibrium, the bulkier para-substituted product may be favored.

    • Solution: As mentioned, lower reaction temperatures generally favor the para-product.[1] Allowing the reaction to proceed for a sufficient duration at a controlled temperature can also improve the para/ortho ratio.

  • Steric Hindrance: The methyl group at the para position of the starting material (p-cresol) already blocks one of the most activated positions. The remaining ortho and meta positions are available for substitution. The hydroxyl group strongly directs ortho and para. Since the para position to the hydroxyl group is occupied by the methyl group, the primary positions for chlorination are ortho and meta to the hydroxyl group. The hydroxyl group is a much stronger activating and ortho,para-directing group than the methyl group. Therefore, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para to the hydroxyl group (position 4, which is blocked by the methyl group) are the most activated. The position meta to the hydroxyl group (position 3 and 5) is less activated. The methyl group is also an ortho,para-director. Therefore, it activates positions 2, 6 (ortho) and 4 (para, blocked). The position meta to the methyl group (3 and 5) is less activated by it. The combined effect is strong activation at positions 2 and 6, and moderate activation at position 3 and 5. Due to the steric hindrance from the adjacent methyl group, position 3 is favored for substitution over position 5. The primary competition is between the ortho position (2 and 6) and the meta position (3 and 5) relative to the hydroxyl group. The desired product is this compound, which is substitution at the meta position relative to the hydroxyl group. This is unusual as the hydroxyl group is a strong ortho,para director. However, the starting material is p-cresol (4-methylphenol). The chlorination of p-cresol will occur at the positions activated by both the hydroxyl and methyl groups. The hydroxyl group activates the ortho positions (2 and 6). The methyl group activates the ortho positions (3 and 5) and the para position (which is occupied by the hydroxyl group). The combined directive effects and steric factors determine the final product distribution. The main products are 2-chloro-4-methylphenol and this compound. To favor the 3-chloro isomer, specific catalysts and conditions are needed.

    • Causality: The formation of the 2-chloro isomer is often kinetically favored.

    • Solution: The use of bulky catalysts or solvents can sterically hinder the approach of the electrophile to the ortho position, thereby increasing the proportion of the para-product. Recent research has explored various organocatalysts to tune the regioselectivity of phenol chlorination.[8]

  • Over-chlorination: The product, this compound, is also an activated aromatic ring and can undergo further chlorination.

    • Causality: If the chlorinating agent is not consumed promptly or is present in excess, it can react with the desired product to form dichlorinated species.

    • Solution: A slow, controlled addition of the chlorinating agent is paramount. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time to stop before significant over-chlorination occurs.

Issue 3: Difficulty in Product Purification

Question: I am struggling to separate the this compound from the unreacted p-cresol and the isomeric byproducts. What are the recommended purification methods?

Answer:

The separation of closely related isomers can be challenging due to their similar physical properties.

Root Causes & Solutions:

  • Similar Boiling Points: The boiling points of the ortho and para isomers are often very close, making simple distillation ineffective for complete separation. The boiling point of 4-chloro-3-methylphenol is 235°C, while that of an isomeric impurity, 6-chloro-3-methylphenol, is 196°C.[9] The boiling point of another potential impurity, 4,6-dichloro-m-cresol, is 225°C.[9]

    • Solution: Fractional distillation under reduced pressure is the most common industrial method. However, it requires a column with a high number of theoretical plates for efficient separation.[9] For laboratory scale, careful column chromatography is often more practical.

  • Co-crystallization: During crystallization, impurities can sometimes be incorporated into the crystal lattice of the desired product.

    • Solution:

      • Recrystallization: Multiple recrystallizations from a suitable solvent system can significantly improve purity. A common method involves dissolving the crude product in a hot solvent (e.g., petroleum ether or hexane) and allowing it to cool slowly to form crystals.[9]

      • Solvent Selection: Experiment with different solvents or solvent mixtures to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.

  • Acid-Base Extraction: This technique can be used to remove non-phenolic impurities.

    • Causality: Phenols are weakly acidic and can be converted to their corresponding phenoxide salts with a strong base.

    • Solution: Dissolve the crude product in an organic solvent and wash with an aqueous sodium bicarbonate or sodium carbonate solution to remove any strongly acidic impurities. Then, wash with a dilute sodium hydroxide solution to convert the phenolic compounds into their water-soluble sodium salts. The aqueous layer can then be separated and re-acidified to precipitate the purified phenols. This, however, will not separate the phenolic isomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound (PCMC)?

A1: The most prevalent industrial method is the direct chlorination of p-cresol (4-methylphenol).[10] Sulfuryl chloride (SO₂Cl₂) is a commonly used chlorinating agent in this process.[9]

Q2: What is the underlying mechanism of the chlorination of p-cresol?

A2: The chlorination of p-cresol proceeds via an electrophilic aromatic substitution mechanism.[2][11] The hydroxyl group of the phenol is a strong activating group that increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it susceptible to attack by an electrophile (a positive chlorine species, Cl⁺, or a polarized chlorine molecule).[3]

Q3: What are the main side products to expect in this synthesis?

A3: The primary side products are the isomeric 2-chloro-4-methylphenol and dichlorinated products like 2,3-dichloro-4-methylphenol.[12] The relative amounts of these byproducts depend heavily on the reaction conditions.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Corrosive and Toxic Reagents: P-cresol and its chlorinated derivatives are corrosive and toxic.[13][14] Chlorinating agents like sulfuryl chloride are also highly corrosive and react violently with water. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]

  • Reaction Exotherm: The chlorination reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of the chlorinating agent.

  • Byproduct Gases: The reaction with sulfuryl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. Both are toxic and corrosive gases, so proper ventilation and potentially a gas trap are necessary.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively track the disappearance of the starting material (p-cresol) and the appearance of the product and byproducts.

  • Gas Chromatography (GC): GC is a more quantitative method that can be used to determine the relative amounts of starting material, desired product, and impurities in a sample taken from the reaction mixture.[16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to analyze the product mixture and determine the ratio of isomers.

Section 3: Data & Protocols

Table 1: Recommended Reaction Parameters for Chlorination of p-Cresol
ParameterRecommended RangeRationale
Temperature 0 - 10 °CMinimizes formation of ortho-isomer and dichlorinated byproducts.[1]
Molar Ratio (p-cresol:SO₂Cl₂) 1:0.9 to 1:1.05A slight excess of p-cresol can help minimize over-chlorination.
Solvent Dichloromethane, Hexane, or Solvent-freeLow polarity solvents are generally preferred.
Catalyst (optional) AlCl₃ or FeCl₃ (catalytic amounts)Enhances regioselectivity towards the para-product.[4][5]
Addition Rate of SO₂Cl₂ Slow, dropwiseMaintains a low local concentration of the chlorinating agent to prevent side reactions.
Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures and under the supervision of a qualified chemist.

Materials:

  • p-Cresol (4-methylphenol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round bottom flask

  • Apparatus for a gas trap (e.g., bubbler with NaOH solution)

Procedure:

  • Set up a round bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a gas trap.

  • Dissolve p-cresol (1.0 eq) in anhydrous DCM in the flask and cool the mixture to 0°C using an ice bath.

  • Slowly add sulfuryl chloride (1.0 eq) dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Slowly quench the reaction by adding cold water.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Section 4: Visualizations

Reaction Pathway and Side Products

G pCresol p-Cresol (4-Methylphenol) Chlorination + SO₂Cl₂ (or other chlorinating agent) pCresol->Chlorination PCMC This compound (Desired Product) Chlorination->PCMC  Major Pathway (para-substitution) OrthoIsomer 2-Chloro-4-methylphenol (Ortho Isomer) Chlorination->OrthoIsomer  Side Reaction (ortho-substitution) DiChloro Dichlorinated Products PCMC->DiChloro  Over-chlorination

Caption: Main reaction pathway and common side products in the chlorination of p-cresol.

Troubleshooting Workflow for Low Yield

G Start Low Yield of PCMC CheckTemp Check Reaction Temperature Start->CheckTemp CheckRatio Verify Molar Ratio (p-cresol:SO₂Cl₂) CheckTemp->CheckRatio Optimal OptimizeTemp Maintain 0-10°C Use controlled cooling CheckTemp->OptimizeTemp Too High/Low CheckCatalyst Consider Catalyst/ Solvent System CheckRatio->CheckCatalyst Correct OptimizeRatio Use 1:1 ratio Slow, dropwise addition CheckRatio->OptimizeRatio Incorrect OptimizeSystem Add Lewis Acid (AlCl₃/FeCl₃) Use non-polar solvent CheckCatalyst->OptimizeSystem Not Optimized End Improved Yield CheckCatalyst->End Optimized OptimizeTemp->CheckRatio OptimizeRatio->CheckCatalyst OptimizeSystem->End

Caption: A logical workflow for troubleshooting low yields in PCMC synthesis.

References

Technical Support Center: Minimizing Side-Product Formation in 3-Chloro-4-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis by minimizing the formation of common side-products. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges involved and field-proven strategies to overcome them.

The primary route to this compound is the direct electrophilic chlorination of its precursor, 4-methylphenol (p-cresol). While seemingly straightforward, the reaction is complicated by the powerful activating, ortho-, para-directing nature of the hydroxyl group, which can lead to a mixture of isomers and over-chlorinated species. This guide provides a structured approach to troubleshooting and optimizing this critical reaction.

Section 1: Understanding the Reaction and Key Side-Products

The synthesis of this compound via electrophilic aromatic substitution on p-cresol is a classic example of a reaction where regioselectivity is paramount. The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both activating and direct incoming electrophiles to specific positions. The -OH group strongly directs to its ortho positions (C2 and C6), while the -CH₃ group directs to its ortho (C3 and C5) and para (C1, occupied) positions. This confluence of directing effects makes the formation of a product mixture highly probable.

The primary challenges are:

  • Isomer Formation: The principal isomeric side-product is 2-chloro-4-methylphenol .

  • Over-chlorination: The formation of dichlorinated products, such as 2,3-dichloro-4-methylphenol or 3,5-dichloro-4-methylphenol , occurs when the reaction is not adequately controlled.[1]

G cluster_reactants Reactants cluster_products Potential Products p_cresol 4-Methylphenol (p-Cresol) desired This compound (Desired Product) p_cresol->desired Selective Reaction isomer 2-Chloro-4-methylphenol (Isomeric Side-Product) p_cresol->isomer Non-selective Reaction over_chlor Dichlorinated Products (Over-chlorination) p_cresol->over_chlor Excess Reagent chlor_agent + Chlorinating Agent (e.g., SO₂Cl₂) desired->over_chlor Excess Reagent isomer->over_chlor Excess Reagent

Caption: Reaction scheme for the chlorination of p-cresol.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Issue 1: Low Regioselectivity (High Formation of 2-Chloro-4-methylphenol Isomer)

Question: My post-reaction analysis (GC/NMR) shows a high percentage of the 2-chloro-4-methylphenol isomer. How can I improve selectivity for the desired 3-chloro product?

Answer: Achieving high regioselectivity in this reaction is primarily a function of catalyst and solvent choice. The innate reactivity of p-cresol favors chlorination at the C2 position, ortho to the powerful hydroxyl activating group. To favor the C3 position, the reaction conditions must overcome this natural preference.

Causality & Solution:

  • Catalyst System: Standard Lewis acids alone are often insufficient. A highly effective strategy is to use a catalyst system that can modulate the reactivity of the chlorinating agent or the substrate. The use of sulfur-containing catalysts, such as poly(alkylene sulfide)s or specific dialkyl sulfides in conjunction with a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), has been shown to significantly enhance para-selectivity relative to the primary directing group.[2][3] In the context of p-cresol, this translates to improved selectivity for the positions less activated by the hydroxyl group.

  • Solvent Choice: The solvent has a profound impact on reaction rate and selectivity.[1]

    • Acetonitrile: While it can dramatically accelerate the reaction, it often leads to poor selectivity and increased dichlorination.[1]

    • 1,4-Dioxane: This solvent has been shown to be a mildly promoting medium that can afford high conversion with excellent selectivity, likely by stabilizing reactive intermediates.[1]

    • Non-polar Solvents (e.g., Toluene, Chloroform): These typically result in very slow reactions, which may not be practical.[1]

  • Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the higher activation energy barrier, which in a well-catalyzed system can be the formation of the 3-chloro isomer. It also reduces the rate of side reactions.

Recommended Action: Switch to a catalyst system of AlCl₃ with a dialkyl sulfide co-catalyst in 1,4-dioxane as the solvent. Maintain the reaction at a controlled temperature (e.g., 0-25 °C) and monitor progress carefully.

Issue 2: Significant Over-chlorination (Dichlorinated Products Detected)

Question: My GC-MS analysis reveals significant amounts of dichlorinated phenols. What are the causes and how can I prevent this?

Answer: Over-chlorination is a classic sign that the reaction conditions are too harsh or poorly controlled. The monochlorinated product is itself an activated aromatic ring and can readily undergo a second chlorination, especially when a high concentration of the chlorinating agent is present.

Causality & Solution:

  • Stoichiometry: The most common cause is using an excess of the chlorinating agent. It is critical to use a precise molar equivalent (typically 1.0 to 1.05 equivalents) of the chlorinating agent relative to the p-cresol.

  • Rate of Addition: Adding the chlorinating agent all at once creates a high localized concentration, promoting double substitution. The solution is to add the agent dropwise over an extended period using a syringe pump or a pressure-equalizing dropping funnel. This maintains a low, steady-state concentration of the electrophile, favoring the initial monochlorination of the more abundant starting material.

  • Reaction Monitoring: Do not run the reaction for a fixed amount of time. Actively monitor its progress using Thin Layer Chromatography (TLC) or by taking aliquots for rapid Gas Chromatography (GC) analysis. Quench the reaction as soon as the starting material is consumed to prevent the slower, subsequent chlorination of the product.

Recommended Action: Use precisely 1.0 equivalent of sulfuryl chloride. Add it via syringe pump over 1-2 hours to a cooled solution of p-cresol and the catalyst. Monitor the reaction every 15-30 minutes and quench immediately upon consumption of the starting material.

Issue 3: Low Yield and Formation of Tarry By-products

Question: The reaction is producing a low yield of the desired product and a lot of dark, tarry material. What's going wrong?

Answer: Phenols are highly susceptible to oxidation, and the formation of dark, polymeric, or tarry substances is a clear indicator of oxidative degradation. This can be caused by impurities, exposure to air, or excessive heat.

Causality & Solution:

  • Oxidation: The phenolic ring can be oxidized by air (O₂), especially in the presence of Lewis acid catalysts which can promote electron transfer. The resulting phenoxy radicals can couple to form polymeric tars.

  • Reagent/Solvent Purity: Ensure that solvents are anhydrous and reagents are of high purity. Water can deactivate the Lewis acid catalyst and participate in side reactions.

  • Temperature: High reaction temperatures accelerate not only the desired reaction but also these degradation pathways.

Recommended Action:

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

  • Purify Reagents: Use freshly distilled or anhydrous solvents. Ensure the p-cresol is pure and the Lewis acid catalyst has not been deactivated by atmospheric moisture.

  • Maintain Low Temperature: Keep the reaction temperature as low as practically possible while still achieving a reasonable reaction rate.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best: Sulfuryl Chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), or Chlorine Gas (Cl₂)? A1: For laboratory and industrial synthesis focused on selectivity, sulfuryl chloride (SO₂Cl₂) is often the preferred reagent . It is a liquid that is easier to handle and measure accurately than chlorine gas. When paired with an appropriate catalyst, it provides excellent control over regioselectivity.[1][2][4] NCS is a solid and is considered a milder chlorinating agent, often used with specific organocatalysts to achieve high ortho-selectivity, which is the opposite of what is desired here.[5][6] Chlorine gas is highly reactive and can be difficult to control, often leading to over-chlorination and lower selectivity.[7][8]

Q2: What is the mechanistic role of a sulfide co-catalyst in improving selectivity? A2: While the exact mechanism is complex, it is proposed that the sulfide (R₂S) reacts with the sulfuryl chloride-Lewis acid complex to form a bulky electrophilic chlorosulfonium species. This sterically hindered chlorinating agent is less able to approach the more sterically accessible C2 position (flanked by the -OH group), and therefore preferentially attacks the C3 position.

Q3: What is the best method for analyzing the product mixture for isomeric purity? A3: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the gold standard for quantifying the ratio of isomers and by-products. The components will have different retention times, and the peak areas (with appropriate response factor correction) give a precise quantitative measure of the mixture's composition. For definitive identification of the peaks, Gas Chromatography-Mass Spectrometry (GC-MS) should be used.

Q4: What are the most effective lab-scale purification techniques to separate this compound from its isomers? A4: Separating the 2-chloro and 3-chloro isomers can be challenging due to their similar properties.

  • Fractional Distillation: This is difficult as the boiling points of the isomers are very close.[9]

  • Column Chromatography: On a lab scale, silica gel chromatography is effective but can be material-intensive for larger quantities.

  • Recrystallization: If the crude product is solid and one isomer is significantly more abundant, recrystallization from a suitable solvent system (e.g., hexane/toluene mixtures) can be highly effective at isolating the major isomer in high purity.

  • Complexation: In some cases, preferential complexation with an inorganic salt or another organic molecule can be used to selectively precipitate one isomer from the mixture.[9][10]

Section 4: Optimized Protocol and Data
Protocol 1: High-Selectivity Chlorination of p-Cresol using SO₂Cl₂

This protocol is designed to maximize the yield of this compound while minimizing side-product formation.

Materials:

  • 4-Methylphenol (p-cresol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a septum.

  • Reagent Preparation: In the flask, dissolve 4-methylphenol (1.0 eq) in anhydrous 1,4-dioxane under a positive pressure of inert gas.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, ~5 mol%). Stir for 10 minutes until the catalyst is well-dispersed.

  • Chlorinating Agent Addition: Prepare a solution of sulfuryl chloride (1.0 eq) in a small amount of anhydrous 1,4-dioxane in a gas-tight syringe. Add this solution to the reaction mixture dropwise via a syringe pump over 2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots via syringe, quenching them in water, extracting with ether, and analyzing by GC or TLC.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), slowly and carefully quench the reaction by adding cold water, as the process is exothermic and will release HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water, then saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to isolate pure this compound.

Table 1: Effect of Reaction Conditions on Product Distribution
Catalyst SystemSolventTemp (°C)Yield of this compound (%)Key Side-Products (%)Reference
NoneChloroform25Low ConversionMixture of isomers[1]
NoneAcetonitrile0ModerateHigh Dichlorination (~20-30%)[1]
None1,4-Dioxane25~85-90%Low Isomer & Dichloro (<10%)[1]
AlCl₃Toluene25~60-70%2-chloro isomer (~20-30%)[2]
AlCl₃ + Dialkyl SulfideToluene25>90%2-chloro isomer (<10%)[2][3]
Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving issues during the synthesis.

G start Reaction Complete Analyze Product Mixture (GC) check_purity Is Purity >95%? start->check_purity high_isomer Problem: High Isomer Content (>5% 2-chloro isomer) check_purity->high_isomer No, high isomer high_dichloro Problem: High Dichloro Content (>5% dichlorophenols) check_purity->high_dichloro No, high dichloro low_yield Problem: Low Yield / Tarry check_purity->low_yield No, low yield/tar success Product Meets Purity Specs check_purity->success Yes sol_isomer1 1. Change Solvent to 1,4-Dioxane 2. Add Sulfide Co-Catalyst 3. Lower Reaction Temperature high_isomer->sol_isomer1 sol_dichloro1 1. Verify Stoichiometry (1.0 eq SO₂Cl₂) 2. Add SO₂Cl₂ slowly via Syringe Pump 3. Monitor reaction and quench at completion high_dichloro->sol_dichloro1 sol_low_yield1 1. Run under Inert Gas (N₂/Ar) 2. Use Anhydrous Solvents 3. Ensure Reagent Purity low_yield->sol_low_yield1 sol_isomer1->start Re-run Experiment sol_dichloro1->start Re-run Experiment sol_low_yield1->start Re-run Experiment

Caption: A decision-making workflow for troubleshooting side-product formation.

References

Technical Support Center: Troubleshooting Peak Tailing for 3-Chloro-4-methylphenol in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to 3-Chloro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy peak tailing, a common chromatographic problem that can compromise the accuracy and resolution of your analyses.[1][2][3] An ideal chromatographic peak is symmetrical, often described as Gaussian. Peak tailing manifests as an asymmetrical peak with a trailing edge that is broader than the leading edge.[2][4] This distortion can lead to inaccurate quantification, decreased resolution between adjacent peaks, and reduced overall sensitivity.[2]

This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the underlying chemical principles and provide step-by-step protocols to restore optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem for the analysis of this compound?

A1: Peak tailing is the phenomenon where a chromatographic peak appears asymmetrical, with a drawn-out trailing edge.[2] For a quantitative assessment, the United States Pharmacopeia (USP) tailing factor (Tf) is often used; a value greater than 1.2 typically indicates significant tailing.[3]

This compound, as a phenolic compound, is particularly susceptible to peak tailing due to its chemical properties. The hydroxyl group on the phenol can engage in undesirable secondary interactions with the stationary phase.[5] This can lead to multiple retention mechanisms for the analyte, which is a primary cause of peak tailing.[4][6] Poor peak shape for this compound can compromise the integrity of analytical results by causing:

  • Inaccurate Integration and Quantification: Tailing peaks are difficult to integrate accurately, leading to errors in determining the concentration of this compound.[2]

  • Reduced Resolution: The broadened tail of the peak can overlap with adjacent peaks, making it difficult to resolve and quantify individual components in a mixture.[1][2]

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.[2]

Q2: My peak for this compound is tailing. What are the most likely chemical causes?

A2: The primary chemical causes of peak tailing for phenolic compounds like this compound are multifaceted and often interrelated. The most common culprits include:

  • Secondary Interactions with Residual Silanols: This is the most frequent cause of peak tailing for polar and basic compounds in reversed-phase HPLC.[5][7] Silica-based stationary phases, even when end-capped, have residual silanol groups (Si-OH) on the surface.[8] The polar hydroxyl group of this compound can form strong hydrogen bonds with these acidic silanol groups, leading to a secondary, stronger retention mechanism that causes the peak to tail.[5][9]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[10] Phenols are weakly acidic. If the mobile phase pH is close to the pKa of this compound, both the ionized (phenoxide) and non-ionized forms of the molecule will coexist. This can lead to peak broadening or splitting. To ensure a single, sharp peak, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa to keep it in its non-ionized, more retained form.[11][12]

  • Metal Chelation: Trace metal impurities (e.g., iron, aluminum) can be present in the silica matrix of the column packing or from stainless steel components of the HPLC system.[13][14][15] Phenolic compounds can act as chelating agents, interacting with these metal ions. This creates another secondary retention mechanism that contributes to peak tailing.[13][16]

Below is a diagram illustrating the primary interactions that can lead to peak tailing for this compound.

cluster_causes Primary Causes of Peak Tailing Silanol Secondary Silanol Interactions Analyte This compound Peak Tailing Silanol->Analyte Strong H-bonding pH Inappropriate Mobile Phase pH pH->Analyte Mixed Ionization States Metal Metal Chelation Metal->Analyte Chelation with Metal Ions

Caption: Primary chemical interactions causing peak tailing.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Guide 1: Optimizing the Mobile Phase pH

An incorrect mobile phase pH is a frequent cause of poor peak shape for ionizable compounds.[10][17]

Is this the problem?

  • Your peak shape for this compound is broad or shows significant tailing.

  • You are not using a buffer in your mobile phase, or the pH is not controlled.

  • The mobile phase pH is close to the pKa of this compound. The pKa of chlorinated phenols can vary, but for many, it is in the range of 8-10.

Step-by-Step Protocol:

  • Determine the Analyte's pKa: If the exact pKa of this compound is unknown, a reasonable starting assumption for a chlorinated phenol is a pKa in the acidic range. Literature values for similar compounds can provide a good estimate.

  • Adjust the Mobile Phase pH: To ensure the analyte is in a single, non-ionized form, adjust the mobile phase pH to be at least 2 units below the pKa. For acidic compounds like phenols, a lower pH is generally better for peak shape.[11]

    • Recommendation: Start with a mobile phase pH between 2.5 and 3.5. This will suppress the ionization of the phenolic hydroxyl group and also minimize the ionization of residual silanol groups on the stationary phase, reducing secondary interactions.[7]

  • Select an Appropriate Buffer: Use a buffer to maintain a stable pH. The buffer concentration should be sufficient to control the pH of the mobile phase, typically in the range of 10-25 mM.

    • Recommended Buffers for Low pH:

      • Formic acid/Formate

      • Phosphoric acid/Phosphate

      • Trifluoroacetic acid (TFA) - often used at 0.1% for good peak shape, but can suppress MS signal if using LC-MS.[7]

  • Prepare the Mobile Phase Correctly: Always add the acidic modifier or buffer to the aqueous portion of the mobile phase and measure the pH before adding the organic solvent.

  • Evaluate the Results: Inject your sample using the pH-adjusted mobile phase and observe the peak shape. A significant improvement in symmetry should be apparent.

Guide 2: Mitigating Secondary Silanol Interactions

Even with an optimized pH, interactions with residual silanols can still cause peak tailing.[18]

Is this the problem?

  • You have optimized the mobile phase pH, but the peak for this compound still exhibits tailing.

  • You are using an older, Type-A silica column, which has a higher concentration of acidic silanol groups.

Step-by-Step Protocol:

  • Use a Modern, End-Capped Column: The most effective solution is to use a high-purity, Type-B silica column that has been thoroughly end-capped.[6] End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[8]

    • Column Recommendation: Consider columns with alternative stationary phases that are less prone to silanol interactions, such as those with embedded polar groups or phenyl-hexyl phases, which can offer favorable pi-pi interactions with the aromatic ring of this compound.

  • Add a Mobile Phase Modifier: If changing the column is not an option, you can add a competing base to the mobile phase. This "sacrificial base" will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.

    • Recommendation: Add a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase at a concentration of 10-25 mM. Note that TEA can also affect the retention of other compounds and may not be suitable for all applications, especially LC-MS.

  • Increase Buffer Concentration: At a mid-range pH, increasing the buffer concentration can sometimes help to mask silanol interactions and improve peak shape.[6][19]

Guide 3: Addressing Metal Chelation

If the above steps do not resolve the issue, metal chelation may be a contributing factor.

Is this the problem?

  • Peak tailing persists even with an optimized pH and a high-quality, end-capped column.

  • The peak shape degrades over time with a new column.

Step-by-Step Protocol:

  • Use a Metal-Deactivated Column: Some manufacturers offer columns that are specifically treated to reduce the effects of metal contamination.

  • Add a Chelating Agent to the Mobile Phase: A small amount of a chelating agent can be added to the mobile phase to bind with any active metal sites in the system.

    • Recommendation: Add ethylenediaminetetraacetic acid (EDTA) or citric acid to the mobile phase at a low concentration (e.g., 0.1-1 mM).[16] These agents will preferentially chelate the metal ions, preventing your analyte from interacting with them.[16]

  • System Passivation: If metal contamination from the HPLC system (e.g., frits, tubing) is suspected, the system can be passivated with a strong acid, such as nitric acid, followed by thorough flushing with mobile phase. Consult your instrument manufacturer's guidelines before performing this procedure.

Guide 4: Investigating Other Potential Causes

If peak tailing affects all peaks in your chromatogram, or if the issue is not resolved by the chemical troubleshooting steps above, consider these possibilities:

Is this the problem?

  • All peaks in the chromatogram are tailing or distorted.[3]

  • The peak tailing is accompanied by a loss of resolution or a change in retention time.

Troubleshooting Steps:

  • Column Contamination or Void: A blocked inlet frit or a void at the head of the column can cause peak distortion for all analytes.[1][19]

    • Solution: Try back-flushing the column. If this does not work, replace the column. Using a guard column can help extend the life of your analytical column.[20][21]

  • Extra-Column Effects: Excessive tubing length or dead volumes in fittings can cause band broadening and peak tailing.[17][20]

    • Solution: Ensure all tubing is as short as possible and that all fittings are made correctly to minimize dead volume.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[22][23][24]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest solvent possible that will dissolve the sample, and inject the smallest possible volume.[25]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5][6]

    • Solution: Dilute your sample and inject a smaller amount.[6]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting peak tailing for this compound.

Start Peak Tailing Observed for This compound Check_pH Is Mobile Phase pH 2 units below pKa and buffered? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.5 with an appropriate buffer Check_pH->Adjust_pH No Check_Column Are you using a modern, high-purity, end-capped column? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to a high-quality end-capped or alternative chemistry column Check_Column->Change_Column No Check_Chelation Does tailing persist? Check_Column->Check_Chelation Yes Change_Column->Check_Chelation Add_Chelator Add a chelating agent (e.g., EDTA) to the mobile phase Check_Chelation->Add_Chelator No Check_Physical Are all peaks tailing? Check_Chelation->Check_Physical Yes Add_Chelator->Check_Physical Inspect_System Inspect for column voids, blocked frits, extra-column volume, and sample solvent mismatch Check_Physical->Inspect_System Yes Resolved Peak Shape Resolved Check_Physical->Resolved No Inspect_System->Resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Summary Table of this compound Properties

PropertyValueSource
Molecular Formula C₇H₇ClO[26]
Molecular Weight 142.58 g/mol [26]
Appearance Powder
Melting Point 48-53 °C
Solubility Slightly soluble in water, soluble in organic solvents like alcohols and ketones.[27]

References

Technical Support Center: Overcoming Solubility Challenges with 3-Chloro-4-methylphenol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges encountered when working with this compound in various assay systems. As a substituted phenol, this compound presents limited aqueous solubility, which can lead to issues such as compound precipitation, inaccurate concentration measurements, and unreliable experimental results. This document offers a series of frequently asked questions (FAQs) and detailed protocols to ensure the successful integration of this compound into your research.

Understanding the Solubility Profile of this compound

Before delving into solubilization techniques, it is crucial to understand the inherent physicochemical properties of this compound that govern its solubility.

PropertyValueSource
Molecular Formula C₇H₇ClO
Molecular Weight 142.58 g/mol
Appearance Light yellow to amber to dark green powder or lump[1]
Water Solubility Approximately 3.9-4 g/L[2]
Predicted pKa ~9.30[1]
Solubility in Organic Solvents Soluble in methanol, ethanol, DMSO, ethers, and ketones[3]
Solubility in Aqueous Base Soluble in solutions of alkali hydroxides[3][4][5]

The limited water solubility and the acidic nature of the phenolic hydroxyl group (evidenced by its pKa) are the key factors to consider when developing a solubilization strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise when handling this compound in an experimental setting.

Q1: My this compound is not dissolving in my aqueous assay buffer. What is the first thing I should try?

A1: The most straightforward and widely used method for solubilizing poorly water-soluble compounds for in vitro assays is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most cell-based and biochemical assays at low final concentrations.

Causality: this compound is significantly more soluble in organic solvents like DMSO than in aqueous solutions. By creating a concentrated stock, you can add a very small volume to your aqueous assay medium, ensuring the final solvent concentration is low enough to not affect the biological system while keeping the compound in solution. It is recommended to keep the final DMSO concentration below 0.5% to avoid cytotoxicity.[6]

Q2: I prepared a DMSO stock solution, but the compound precipitates when I add it to my cell culture medium. What is happening and how can I fix it?

A2: This phenomenon is known as "crashing out" or precipitation and occurs when a compound that is soluble in a strong organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[7]

Troubleshooting Steps:

  • Pre-warm your media: Always add the compound to cell culture media that has been pre-warmed to 37°C. The solubility of most compounds, including this compound, increases with temperature.[7][8]

  • Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your final assay volume, perform a stepwise dilution. This gradual reduction in solvent concentration helps to prevent the compound from precipitating.[6][8]

  • Increase mixing: When adding the stock solution to the media, do so dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.[8]

  • Lower the final concentration: It's possible that your final desired concentration of this compound is above its aqueous solubility limit, even with a small amount of DMSO. You may need to perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[8]

graph TD; A[Start: Compound Precipitation] --> B{Is Media Pre-warmed to 37°C?}; B -->|No| C[Pre-warm Media and Retry]; B -->|Yes| D{Was a Serial Dilution Performed?}; D -->|No| E[Perform Stepwise Dilution]; D -->|Yes| F{Is Final Concentration Too High?}; F -->|No| G[Consider Alternative Solubilization Methods]; F -->|Yes| H[Determine Max Soluble Concentration];
Troubleshooting precipitation of DMSO stock in aqueous media.
Q3: Can I dissolve this compound directly in an aqueous solution without using an organic solvent?

A3: Yes, this is possible by adjusting the pH of the solution. Since this compound is a weak acid with a pKa of approximately 9.3, it will become deprotonated and form a more soluble phenolate salt in alkaline conditions (pH > pKa).[1]

Causality: The deprotonation of the hydroxyl group introduces a negative charge, creating the phenolate ion. This charged species has much greater solubility in polar solvents like water compared to the neutral, less polar phenol form. This principle is a common strategy for solubilizing acidic compounds.[4][5]

Q4: Are there other solubilizing agents I can use if DMSO and pH adjustment are not suitable for my assay?

A4: Yes, non-ionic surfactants and cyclodextrins are excellent alternatives.

  • Non-ionic surfactants (e.g., Tween-20, Triton X-100): These molecules form micelles in aqueous solutions that can encapsulate hydrophobic compounds like this compound, effectively increasing their solubility. They are commonly used in immunoassays and some cell-based applications.[9][10][11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The this compound molecule can become encapsulated within this hydrophobic core, forming an inclusion complex that is more soluble in water.[12][13][14]

Experimental Protocols

Here are detailed, step-by-step methodologies for the key solubilization techniques.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This is the most common starting point for dissolving this compound for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired stock concentration (e.g., 10-100 mM).

  • Weigh the compound: Carefully weigh the this compound powder and place it into a sterile vial.

  • Add DMSO: Add the calculated volume of DMSO to the vial.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes.[7][8]

  • Visually inspect: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

graph TD; subgraph "Protocol 1: DMSO Stock Preparation" A[Weigh this compound] --> B[Add Calculated Volume of DMSO]; B --> C[Vortex Vigorously]; C --> D{Is Solution Clear?}; D -->|No| E[Sonicate in Water Bath]; E --> D; D -->|Yes| F[Aliquot and Store at -20°C/-80°C]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
Workflow for preparing a DMSO stock solution.
Protocol 2: Solubilization by pH Adjustment

This method is useful when an organic solvent-free solution is required.

Materials:

  • This compound powder

  • 1 N Sodium Hydroxide (NaOH) solution

  • Reagent-grade water

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare an aqueous suspension: Add the desired amount of this compound to a volume of reagent-grade water. The compound will not dissolve at this stage.

  • Adjust the pH: While stirring, slowly add 1 N NaOH dropwise to the suspension.

  • Monitor pH and dissolution: Continuously monitor the pH of the solution. As the pH increases above the pKa of ~9.3, the this compound will begin to dissolve. Continue adding NaOH until all of the compound is dissolved and the pH is stable in the desired alkaline range (e.g., pH 10-11).

  • Final volume adjustment: Once the compound is fully dissolved, you can adjust the final volume with water to achieve the desired concentration.

  • Neutralization (optional and with caution): If your assay requires a near-neutral pH, you can carefully back-titrate the solution with a dilute acid (e.g., 0.1 N HCl). However, be aware that as the pH drops below the pKa, the compound may precipitate out of solution. This method is most stable when the final solution remains alkaline.

Protocol 3: Using Tween-20 for Enhanced Solubility

This protocol is suitable for maintaining the solubility of this compound in aqueous buffers, particularly for immunoassays.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Aqueous assay buffer (e.g., PBS or TBS)

  • Tween-20

Procedure:

  • Prepare the assay buffer with Tween-20: Add Tween-20 to your assay buffer to a final concentration of 0.05% to 0.1% (v/v). For example, add 50-100 µL of Tween-20 to 100 mL of buffer.[1][9]

  • Mix thoroughly: Ensure the Tween-20 is fully dissolved in the buffer.

  • Add the compound: Dilute your DMSO stock of this compound into the Tween-20-containing buffer to your desired final concentration. Use the stepwise dilution and mixing techniques described in Q2 to prevent initial precipitation.

Causality: The surfactant molecules in the buffer will help to keep the hydrophobic this compound molecules dispersed and prevent them from aggregating and precipitating.[9]

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

This advanced technique can significantly enhance the aqueous solubility of this compound and is suitable for a wide range of applications, including in vivo studies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[14]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Reagent-grade water

  • Stir plate and stir bar

  • Lyophilizer (freeze-dryer) or oven

Procedure (Kneading Method):

  • Prepare a paste: In a mortar, add HP-β-CD and a small amount of water to form a thick paste.

  • Incorporate the compound: Add the this compound powder to the paste. The molar ratio of HP-β-CD to the compound will need to be optimized, but a starting point of 2:1 or 3:1 is common.

  • Knead the mixture: Knead the mixture thoroughly for 30-60 minutes. This mechanical action facilitates the inclusion of the this compound into the cyclodextrin cavity.

  • Dry the complex: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or for a more amorphous product, freeze-dry the paste.[12][15]

  • Create a powder: Grind the dried complex into a fine powder. This powder can now be directly dissolved in your aqueous assay buffer.

This technical guide provides a comprehensive overview and practical protocols for overcoming the solubility challenges of this compound. By understanding the underlying principles and applying these validated methods, researchers can ensure the accurate and effective use of this compound in their experiments.

References

preventing degradation of 3-Chloro-4-methylphenol stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Preparation and Preservation of Stock Solutions

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical information and practical troubleshooting advice for researchers, scientists, and drug development professionals working with 3-Chloro-4-methylphenol (also known as 4-Chloro-m-cresol or PCMC). Our goal is to ensure the stability, integrity, and reliability of your experimental stock solutions.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?

This compound is a chlorinated phenolic compound widely used as an antiseptic, disinfectant, and preservative in various industrial and pharmaceutical applications.[1][2] In a research setting, the stability of your stock solution is paramount. Degradation can lead to a decrease in the effective concentration of the active compound, the formation of interfering byproducts, and ultimately, to inaccurate and irreproducible experimental results. Aqueous solutions, in particular, can turn yellow when exposed to light and air, indicating degradation.[3]

Q2: What are the primary factors that cause the degradation of this compound solutions?

Like many phenolic compounds, this compound is susceptible to degradation through several pathways. The primary environmental factors to control are:

  • Light Exposure: UV radiation can initiate photodegradation, a process where light energy breaks down the molecule.[4] This is a significant concern for chlorophenols, leading to the formation of various intermediates and eventual mineralization.[5][6][7]

  • Oxygen (Air Exposure): The presence of dissolved oxygen promotes oxidation.[8] Phenols can be oxidized to form colored compounds, such as quinones, which are often responsible for the yellowing of solutions. This process can be accelerated by light (photo-oxidation) and the presence of metal ions.[3][9]

  • pH Level: The stability of phenolic compounds is highly dependent on pH.[10][11][12] In alkaline (high pH) conditions, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This phenoxide form is more electron-rich and significantly more susceptible to oxidation than the protonated form found at neutral or acidic pH.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. While stable at normal and even elevated temperatures for short periods, long-term storage should be at cooler temperatures.[3]

  • Presence of Metal Ions: Transition metal ions can act as catalysts, accelerating oxidative degradation pathways.[3]

Q3: What is the best solvent for preparing a stock solution?

The choice of solvent depends on your experimental needs. This compound has low solubility in water (approx. 4 g/L) but is readily soluble in organic solvents and aqueous alkaline solutions.[1][13]

  • Organic Solvents: For high-concentration, long-term stocks, high-purity ethanol, methanol, or DMSO are excellent choices. These solvents are less likely to participate in degradation reactions compared to water.

  • Aqueous Solutions: If an aqueous stock is required, it is crucial to control the pH. Preparing the solution in a slightly acidic buffer (pH 4-6) can enhance stability by keeping the molecule in its less reactive protonated form. Solubility in aqueous solutions can be increased by adjusting the pH to be more alkaline, but this comes at the cost of decreased stability.[1][3]

Troubleshooting Guide

This section addresses common issues encountered with this compound stock solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Solution has turned yellow or brown. Oxidation and/or Photodegradation: The solution has likely been exposed to oxygen and/or light. This leads to the formation of colored quinone-type byproducts.[3]1. Discard the solution. The concentration is no longer reliable. 2. Prepare a fresh stock following the protocols below. 3. Store the new stock in an amber glass vial, wrapped in foil, under an inert atmosphere (argon or nitrogen), and at 2-8°C.[14]
Precipitate has formed in the solution. Low Temperature Storage: If the solution was prepared near its saturation point and stored at a lower temperature, the compound may have crystallized out. Solvent Evaporation: The container may not have been sealed properly, leading to increased concentration and precipitation.1. Gently warm the solution in a water bath while stirring to see if the precipitate redissolves. 2. If it redissolves, consider diluting it slightly to prevent future precipitation at low temperatures. 3. If it does not redissolve, or if solvent evaporation is suspected, it is best to discard and prepare a fresh solution. Ensure containers are tightly sealed for storage.[14]
Inconsistent experimental results. Degraded Stock Solution: The effective concentration of your compound is lower than calculated due to degradation. Incomplete Dissolution: The compound may not have been fully dissolved when the stock was prepared.1. Check for visual signs of degradation (e.g., color change). 2. Prepare a fresh stock solution using the rigorous protocols provided below. Ensure the compound is fully dissolved before completing the final dilution. 3. Perform a concentration validation on the new stock solution using a method like UV-Vis spectrophotometry if possible.
Key Degradation Pathways & Prevention

Understanding the mechanisms of degradation is key to preventing them. The primary pathways are photo-oxidation and base-catalyzed oxidation.

cluster_0 Degradation Factors cluster_1 Chemical States & Reactions UV UV Light ROS Reactive Oxygen Species (ROS) UV->ROS Generates O2 Oxygen (Air) O2->ROS pH High pH (>7) Phenoxide Phenoxide Ion (Highly Reactive) pH->Phenoxide Deprotonation PCMC This compound (Stable State) PCMC->Phenoxide Oxidation Oxidation Reaction Phenoxide->Oxidation Accelerates ROS->Oxidation Initiates Degradation Degradation Products (e.g., Quinones, Ring-Opened Fragments) Oxidation->Degradation

Caption: Primary degradation pathways for this compound.

Experimental Protocols

To ensure maximum stability, follow these detailed protocols for stock solution preparation.

Protocol 1: Preparation of a Stabilized Stock Solution in Organic Solvent

This protocol is recommended for creating a high-concentration, long-term master stock.

Materials:

  • This compound (high purity)

  • Anhydrous Ethanol or DMSO (HPLC or spectrophotometric grade)

  • Amber borosilicate glass vial with a PTFE-lined screw cap

  • Analytical balance

  • Spatula

  • Inert gas (Argon or Nitrogen) source with tubing

Workflow Diagram:

start Start weigh 1. Weigh Compound Accurately weigh this compound and place into amber vial. start->weigh add_solvent 2. Add Solvent Add the required volume of anhydrous organic solvent. weigh->add_solvent dissolve 3. Dissolve Cap tightly and vortex/sonicate until fully dissolved. add_solvent->dissolve purge 4. Purge with Inert Gas Flush the vial's headspace with Argon or Nitrogen for 30-60s. dissolve->purge seal 5. Seal & Label Immediately cap tightly. Label with name, concentration, date, and solvent. purge->seal store 6. Store Properly Wrap vial in parafilm and store at 2-8°C, protected from light. seal->store end End store->end

Caption: Workflow for preparing a stabilized organic stock solution.

Step-by-Step Procedure:

  • Preparation: Tare a clean, dry amber glass vial on an analytical balance.

  • Weighing: Carefully weigh the desired amount of this compound directly into the vial.

  • Solvent Addition: Add the calculated volume of anhydrous ethanol or DMSO to the vial to achieve the target concentration.

  • Dissolution: Securely cap the vial and vortex or sonicate in a water bath until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Inert Gas Purge: Briefly remove the cap and gently flush the headspace of the vial with a stream of inert gas (Argon or Nitrogen) for 30-60 seconds. The goal is to displace the oxygen-containing air.

  • Sealing: Immediately and tightly recap the vial. For long-term storage, wrap the cap and neck junction with parafilm to ensure an airtight seal.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and preparation date.

  • Storage: Store the vial upright in a refrigerator at 2-8°C, away from light sources.

Protocol 2: Preparation of a pH-Controlled Aqueous Stock Solution

This protocol is for applications requiring an aqueous solution. It uses a slightly acidic buffer to improve stability.

Materials:

  • This compound (high purity)

  • Citrate buffer (e.g., 50 mM, pH 5.0), prepared with ultrapure water

  • Volumetric flasks (Class A)

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a citrate buffer at the desired pH (e.g., pH 5.0) using high-purity water and reagents. Filter the buffer through a 0.22 µm filter to remove any particulates.

  • Weighing: Accurately weigh the required amount of this compound. Note the limited solubility in aqueous solutions (approx. 4 g/L). Do not attempt to make a highly concentrated stock.

  • Dissolution: Place a stir bar in a volumetric flask. Add approximately 80% of the final volume of the pH 5.0 citrate buffer.

  • Add Compound: Carefully add the weighed compound to the flask.

  • Stir to Dissolve: Stopper the flask and stir on a magnetic plate until the compound is fully dissolved. This may take some time. Gentle warming (to no more than 40°C) can be used to aid dissolution, but ensure the solution is cooled to room temperature before the final volume adjustment.

  • Final Volume: Once dissolved and cooled, bring the solution to the final volume with the citrate buffer. Invert the flask several times to ensure homogeneity.

  • Storage: Transfer the solution to a sterile, amber glass container. Store at 2-8°C, protected from light. Use within a shorter timeframe (e.g., 1-2 weeks) compared to organic stocks.

Troubleshooting Decision Tree

If you are experiencing issues, use this decision tree to diagnose the problem.

start Problem with Stock Solution? q_color Is the solution discolored (yellow)? start->q_color q_precipitate Is there a precipitate? q_color->q_precipitate No sol_degraded Solution is Degraded. Discard and prepare fresh stock using stabilization protocol. q_color->sol_degraded Yes q_results Are experimental results inconsistent? q_precipitate->q_results No sol_precipitate Possible Precipitation. Gently warm to redissolve. If unsuccessful, remake stock. q_precipitate->sol_precipitate Yes sol_check_all Stock is Unreliable. Check for discoloration or precipitate. Prepare fresh stock. q_results->sol_check_all Yes sol_ok Issue may lie elsewhere in the experimental setup. q_results->sol_ok No

Caption: A decision tree for troubleshooting stock solution issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Etherification of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of 3-Chloro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial synthetic transformation. Drawing from established principles of the Williamson ether synthesis, this document offers troubleshooting advice and answers to frequently asked questions to help you navigate common experimental challenges and achieve high-yield, high-purity outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the etherification of this compound.

Q1: My reaction has a very low yield, or it's not working at all. What are the most likely causes?

A low or non-existent yield is one of the most common issues and typically points to a problem with one of the core reaction components or conditions.

  • Cause 1: Incomplete Deprotonation of the Phenol. The first step of the Williamson ether synthesis is the quantitative formation of the phenoxide nucleophile. If the base is not strong enough to fully deprotonate the this compound, the reaction cannot proceed efficiently.[1] The electron-withdrawing chlorine atom increases the acidity of this phenol compared to unsubstituted phenol, making deprotonation easier, but an appropriate base is still critical.[2]

    • Solution: Evaluate your choice of base. While a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, if you see large amounts of unreacted phenol, consider switching to a stronger base like sodium hydroxide (NaOH) or, for very unreactive alkylating agents, sodium hydride (NaH).[1][3] Use NaH with caution, as its high reactivity can sometimes promote side reactions.[1]

  • Cause 2: Poor Nucleophilicity of the Phenoxide. The reactivity of your generated phenoxide can be hampered by the solvent.

    • Solution: Avoid protic solvents (e.g., ethanol, water) as the primary reaction solvent. These solvents can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity.[4] The preferred choice is a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile, which solvate the cation but leave the phenoxide anion highly reactive.[4][5][6]

  • Cause 3: Inactive Alkylating Agent. The structure of your alkylating agent and the nature of its leaving group are paramount.

    • Solution: Ensure you are using a primary (1°) or methyl alkyl halide.[7] The reaction proceeds via an Sₙ2 mechanism, which is highly sensitive to steric hindrance.[4] Secondary (2°) and tertiary (3°) alkyl halides will predominantly lead to elimination (E2) side products instead of the desired ether.[1][7] The leaving group ability is also critical; reactivity follows the trend I > Br > Cl > F.[8]

Q2: My reaction is messy, and I'm isolating multiple side products. How can I improve selectivity?

The formation of side products is a clear indicator that competing reaction pathways are occurring. The key is to adjust conditions to favor the desired Sₙ2 O-alkylation.

  • Problem 1: Alkene Formation (Elimination). If you detect alkenes (derived from your alkylating agent) in your product mixture, an E2 elimination reaction is competing with the Sₙ2 substitution.

    • Causality: This is almost always due to the use of a sterically hindered alkyl halide (secondary or tertiary).[3][7] High reaction temperatures can also favor elimination over substitution.

    • Solution: The most effective solution is to use a primary or methyl alkyl halide.[1][7] If you must use a secondary halide, which is strongly discouraged, try lowering the reaction temperature, although a mixture of products is still likely.[7]

  • Problem 2: C-Alkylation Products. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbons on the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[2][4]

    • Causality: The solvent plays a major role here.

    • Solution: To favor O-alkylation, use polar aprotic solvents like DMF or DMSO.[2] These solvents effectively solvate the counter-ion (e.g., K⁺ or Na⁺), leaving a "naked," highly reactive phenoxide oxygen that preferentially attacks the alkyl halide.

Below is a workflow to help diagnose and resolve common issues.

G cluster_deprotonation Deprotonation Issues cluster_reactivity Reactivity Issues start Reaction Start check_yield Low or No Yield? start->check_yield check_sm TLC shows only starting material? check_yield->check_sm Yes success High Yield of Desired Ether check_yield->success No check_side_products TLC shows multiple new spots? check_sm->check_side_products No base_weak Base is too weak or hydrated. check_sm->base_weak Yes solvent_issue Protic solvent used? check_side_products->solvent_issue alkyl_halide_issue Alkyl halide is 2° or 3°? check_side_products->alkyl_halide_issue use_stronger_base Solution: - Use stronger base (NaOH, NaH) - Ensure base is anhydrous base_weak->use_stronger_base change_solvent Solution: - Switch to polar aprotic solvent (DMF, DMSO, Acetonitrile) solvent_issue->change_solvent change_halide Solution: - Use primary (1°) or methyl halide - This is critical! alkyl_halide_issue->change_halide

Caption: Troubleshooting workflow for the etherification of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q3: How do I select the optimal base for my reaction?

The choice of base is a balance between reactivity and selectivity.

Base TypeExamplesWhen to UseConsiderations
Weak Carbonate Bases K₂CO₃, Cs₂CO₃For reactive primary alkyl halides (e.g., benzyl bromide, methyl iodide). Often used for aryl ether synthesis.[3]Generally provides cleaner reactions with fewer side products. May require higher temperatures or longer reaction times.
Strong Hydroxide Bases NaOH, KOHA good general-purpose choice that works for most primary alkyl halides.Must be used in anhydrous form or with a method to remove water. Can be used in phase-transfer catalysis setups.[4]
Very Strong Hydride Bases NaH, KHFor unreactive alkylating agents or sterically hindered phenols.Highly reactive and pyrophoric; requires anhydrous conditions and careful handling. Can increase the likelihood of elimination and other side reactions.[1][3]

Q4: What is Phase-Transfer Catalysis (PTC) and should I consider it?

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in two different, immiscible phases (e.g., an aqueous phase and an organic phase).[9]

  • How it works: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide from the aqueous phase (where it's formed with NaOH or KOH) into the organic phase where the alkyl halide is dissolved.[4][9]

  • Advantages:

    • Eliminates the need for expensive, anhydrous polar aprotic solvents.[10]

    • Allows for the use of inexpensive and easy-to-handle bases like aqueous NaOH.

    • Often leads to faster reaction rates under milder conditions.[9]

  • When to use it: PTC is an excellent choice for scaling up reactions and is often used in industrial syntheses.[4] It is highly recommended if you are looking to develop a more robust and cost-effective process.[11]

The diagram below illustrates how reaction parameters are interconnected.

G Outcome Reaction Outcome O_Alk Desired O-Alkylation (Ether) C_Alk Side Product: C-Alkylation Elimination Side Product: Elimination (Alkene) Base Base Selection (e.g., K₂CO₃, NaOH, NaH) Base->Outcome Base->O_Alk Stronger base = faster rate Solvent Solvent Choice (e.g., DMF, Toluene, H₂O) Solvent->Outcome Solvent->O_Alk Polar aprotic favors O-Alk Solvent->C_Alk Less polar can increase C-Alk AlkylHalide Alkyl Halide Structure (1°, 2°, 3°) AlkylHalide->Outcome AlkylHalide->Elimination 2° or 3° halide = E2 favored Temperature Temperature Temperature->Outcome Temperature->Elimination Higher temp favors E2

Caption: Interdependencies of key reaction parameters in Williamson ether synthesis.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Etherification using K₂CO₃ in DMF

This protocol is a reliable starting point for the etherification of this compound with a primary alkyl halide.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) and N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the phenol.

  • Alkylation: Add the primary alkyl halide (1.1 - 1.2 eq) to the stirring mixture.

  • Heating: Heat the reaction mixture to 60-80 °C.[4] The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[1][4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers and wash with water, followed by a brine solution.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ether.[2]

Protocol 2: Purification by Acid-Base Extraction

If your final ether product is stable to acid and base and the starting phenol is the main impurity, an extractive workup can be highly effective.

  • Dissolution: After the initial organic extraction from the reaction workup, dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 1 M NaOH solution. This will deprotonate any unreacted this compound, pulling it into the aqueous layer as its sodium salt.

  • Separation: Separate the organic layer. The aqueous layer now contains the phenolic impurity.

  • Final Washes: Wash the organic layer with water and then with brine to remove any residual NaOH.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to yield the purified ether.

Section 4: References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia.

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry.

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from BenchChem.

  • Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. ACS Publications.

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts.

  • Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education.

  • BenchChem. (2025). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol. Retrieved from BenchChem.

  • Smith, R. A., & Fouad, F. M. (1969). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. ResearchGate.

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from Francis Academic Press.

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from J&K Scientific.

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com.

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16, 3251-3254. Semantic Scholar.

References

Technical Support Center: Troubleshooting Low Recovery of 3-Chloro-4-methylphenol During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the extraction of 3-Chloro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery rates during their extraction procedures. Here, we will explore the common pitfalls and provide scientifically-grounded solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is consistently low. What are the most likely causes?

Low recovery is a frequent issue stemming from several factors related to the compound's chemical nature and the extraction methodology. The primary culprits are often improper pH of the aqueous phase, choice of organic solvent, and the formation of emulsions.

This compound is a phenolic compound, meaning it is a weak acid. The state of this compound—ionized or non-ionized—is dictated by the pH of the solution, which in turn governs its solubility in aqueous versus organic solvents. For efficient extraction into an organic solvent, the phenol must be in its neutral, protonated form.[1] This is achieved by acidifying the aqueous sample.[1][2]

Additionally, the choice of extraction solvent is critical. The solvent must be immiscible with water and have a high affinity for this compound. Common choices include dichloromethane, diethyl ether, and ethyl acetate.[3] Finally, the physical process of extraction can lead to the formation of emulsions—a stable mixture of the aqueous and organic phases—which can trap the analyte and hinder separation.[4]

Q2: How does pH specifically affect the extraction efficiency of this compound?

The pH of the aqueous sample is arguably the most critical parameter in the liquid-liquid extraction of phenolic compounds.[1][5][6] this compound has a predicted pKa of approximately 9.3.[7] The pKa is the pH at which the compound exists in equal proportions of its protonated (phenol) and deprotonated (phenolate) forms.

  • At a pH well below the pKa (e.g., pH ≤ 2) , the equilibrium shifts to favor the neutral, protonated form of this compound. This form is less soluble in water and more soluble in organic solvents, thus maximizing its partitioning into the organic phase during extraction.[8][9]

  • At a pH above the pKa , the compound will be deprotonated to form the 3-chloro-4-methylphenolate ion. This ion is significantly more soluble in the aqueous phase and will not be efficiently extracted into the organic solvent.

Therefore, to ensure maximum recovery, the aqueous sample must be acidified to a pH of 2 or lower before extraction.[3][8]

In-Depth Troubleshooting Guides

Issue 1: Sub-optimal Recovery Despite pH Adjustment

Symptoms: You have acidified your aqueous sample to pH 2, but the recovery of this compound remains below expectations.

Possible Causes and Solutions:

  • Inadequate Mixing: Insufficient agitation during extraction can lead to incomplete partitioning of the analyte into the organic phase.

    • Solution: Ensure vigorous mixing by shaking the separatory funnel for at least 1-2 minutes. However, be mindful that overly aggressive shaking can promote emulsion formation.[4] A gentle, consistent inversion technique can also be effective.

  • Insufficient Phase Contact Time: The analyte requires adequate time to transfer from the aqueous to the organic phase.

    • Solution: Increase the mixing time to allow for complete equilibrium to be established.

  • Improper Solvent-to-Sample Volume Ratio: An insufficient volume of organic solvent may not have the capacity to extract the analyte efficiently.

    • Solution: A general guideline is to use a solvent-to-sample ratio of at least 1:3 to 1:5 (v/v) for each extraction step. Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume. For instance, three extractions with 30 mL of solvent are superior to one 90 mL extraction.

  • Solvent Polarity Mismatch: The chosen organic solvent may not be optimal for this compound.

    • Solution: While dichloromethane is commonly used, consider trying a solvent with a different polarity, such as ethyl acetate or a mixture of solvents.[10] The solubility of this compound is high in alcohols, ethers, and ketones.[11]

Data Presentation: Solvent Properties
SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water Solubility
Dichloromethane3.11.3339.6Moderately Soluble
Diethyl Ether2.80.7134.6Slightly Soluble
Ethyl Acetate4.40.9077.1Soluble
n-Hexane0.10.6669.0Insoluble

Data compiled from various chemical property databases.

Issue 2: Persistent Emulsion Formation

Symptoms: A stable emulsion layer forms at the interface between the aqueous and organic phases, making clean separation impossible and trapping the analyte.

Causative Factors: Emulsions are often caused by the presence of surfactants, proteins, or other macromolecules in the sample matrix.[4] High-fat samples are particularly prone to this issue.

Troubleshooting Protocol:

  • Prevention is Key:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4] This reduces the shear forces that create emulsions.

  • Breaking the Emulsion:

    • Salting Out: Add a saturated sodium chloride (brine) solution to the separatory funnel.[4] This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of the organic solvent in the aqueous layer and forcing the separation of phases.[12][13]

    • Centrifugation: If the volume is manageable, transferring the mixture to a centrifuge tube and spinning at a moderate speed can force the separation of the layers.[4]

    • Filtration: Passing the mixture through a bed of glass wool or a phase separation filter paper can sometimes break the emulsion.[4]

    • Temperature Change: Gently warming or cooling the separatory funnel in a water bath can alter the viscosities and densities of the phases, potentially leading to separation.[12]

Experimental Workflow & Visualization

Standard Liquid-Liquid Extraction Protocol for this compound
  • Sample Preparation:

    • Measure a known volume of the aqueous sample containing this compound.

    • Using a calibrated pH meter, adjust the pH of the sample to ≤ 2 with a suitable acid (e.g., hydrochloric acid or sulfuric acid).

  • Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add an appropriate volume of the chosen organic solvent (e.g., dichloromethane).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Phase Separation:

    • Drain the lower organic layer into a clean collection flask.

    • Repeat the extraction two more times with fresh portions of the organic solvent, combining the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water.

    • Decant or filter the dried extract.

    • Concentrate the extract to the desired volume using a rotary evaporator or a gentle stream of nitrogen.

Visualizing the Extraction Workflow

Caption: Liquid-liquid extraction workflow for this compound.

Principle of Acid-Base Extraction

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Phenol_Neutral R-OH (Neutral) Soluble in Organic Phenolate_Ion R-O- (Anion) Soluble in Water Phenol_Neutral->Phenolate_Ion Add Base (pH > pKa) Phenolate_Ion->Phenol_Neutral Add Acid (pH < pKa)

Caption: pH-dependent partitioning of a phenolic compound.

Q3: Could my analyte be degrading during the extraction process?

While this compound is generally stable under standard extraction conditions, degradation can occur under harsh chemical or thermal stress.[7][14]

  • Strong Oxidizing Agents: The presence of strong oxidizers in the sample matrix could potentially lead to the degradation of the phenol.[15][16]

  • High Temperatures: Although not typically an issue in standard liquid-liquid extraction, prolonged exposure to high temperatures during solvent evaporation can cause degradation.[16]

    • Solution: When concentrating the final extract, use a water bath with a temperature below the boiling point of the solvent and do not evaporate to complete dryness.

  • Photodegradation: Aqueous solutions of this compound can turn yellow upon exposure to light and air, indicating some level of degradation.[14]

    • Solution: Protect samples and extracts from direct light, especially if storage is required before analysis. Use amber vials for storage.

By systematically addressing these common issues, you can significantly improve the recovery of this compound in your extraction protocols. Always ensure that your glassware is scrupulously clean and that your solvents are of high purity to avoid introducing contaminants that could interfere with your analysis.

References

Enhancing the Stability of 3-Chloro-4-methylphenol in Formulations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-methylphenol (PCMC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this compound in various formulations. As a potent antiseptic and preservative, ensuring its stability is critical for the safety and efficacy of the final product.[1][2] This resource provides a comprehensive overview of degradation pathways, stabilization strategies, and analytical methodologies to address challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound degradation in formulations?

A1: The primary drivers of this compound degradation are oxidation and photodegradation. Aqueous solutions of this compound are known to turn yellow upon exposure to light and air.[3] The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of trace metals.

Q2: What are the common degradation products of this compound?

A2: Common degradation products include quinone-type compounds, which contribute to discoloration, and cleavage of the aromatic ring to form smaller carboxylic acids. Under certain conditions, dechlorination to form m-cresol can also occur.

Q3: Are there any known excipient incompatibilities with this compound?

A3: Yes, this compound can exhibit incompatibility with certain non-ionic surfactants. This can lead to a reduction in its antimicrobial efficacy. It is also corrosive to metals and can form complex compounds with transition metal ions, which can catalyze its degradation.[3]

Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous formulations?

A4: this compound is more active in acidic media.[2] Generally, a pH range of 4-6 is recommended to maintain its stability and antimicrobial efficacy in aqueous formulations. The pKa of this compound is approximately 9.55, and at higher pH values, the formation of the phenolate anion can increase its susceptibility to oxidation.[4]

Troubleshooting Guides

Issue 1: Discoloration of the Formulation

Discoloration, typically a yellow to brownish hue, is a common stability issue with formulations containing this compound. This is primarily due to the formation of colored degradation products through oxidation and photodegradation.

Root Cause Analysis:

  • Oxidation: The phenolic hydroxyl group of this compound is prone to oxidation, leading to the formation of colored quinone-type structures. This process can be accelerated by the presence of oxygen, heat, and transition metal ions (e.g., iron, copper).

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative degradation reactions. Aqueous solutions are particularly susceptible to discoloration upon exposure to light and air.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discoloration.

Mitigation Strategies:

  • Incorporate Antioxidants: The addition of antioxidants is a primary strategy to prevent oxidative degradation.

    • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are commonly used phenolic antioxidants that act as free radical scavengers. A typical concentration range is 0.01% to 0.1% (w/w).

    • Tocopherol (Vitamin E): A natural antioxidant that can be effective in lipid-based or emulsion formulations.

  • Utilize Chelating Agents: To mitigate the catalytic effect of metal ions, the inclusion of a chelating agent is recommended.

    • Ethylenediaminetetraacetic acid (EDTA): Disodium EDTA is commonly used at concentrations ranging from 0.05% to 0.1% (w/w) to sequester metal ions.

  • Photoprotection: Protecting the formulation from light is crucial.

    • Amber or Opaque Packaging: Use of light-resistant primary packaging can significantly reduce photodegradation.

    • UV Absorbers: For transparent packaging, the inclusion of UV absorbers like benzophenones in the formulation (if appropriate for the intended use) can offer protection.

  • Control of Headspace Oxygen: For liquid formulations, purging the headspace of the container with an inert gas like nitrogen can minimize the availability of oxygen for oxidative reactions.

Issue 2: Loss of Potency/Assay Value

A decrease in the concentration of this compound over time indicates chemical degradation. This can compromise the antimicrobial efficacy of the product.

Root Cause Analysis:

  • Hydrolysis: While generally stable to hydrolysis, extreme pH conditions can affect stability.

  • Oxidative Degradation: As with discoloration, oxidation is a major pathway for the loss of the active compound.

  • Interaction with Excipients: Binding to or reaction with other formulation components can lead to a decrease in the free, active concentration of this compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of potency.

Mitigation and Investigation Strategies:

  • pH Optimization: Maintain the formulation pH in the weakly acidic range (pH 4-6) to enhance stability. Use appropriate buffer systems to maintain the pH throughout the product's shelf life.

  • Excipient Compatibility Studies: Conduct systematic studies to evaluate the compatibility of this compound with all other excipients in the formulation. This involves preparing binary mixtures of this compound and each excipient and storing them under accelerated stability conditions. Monitor for the appearance of degradation products and loss of this compound.

  • Forced Degradation Studies: Perform forced degradation studies to understand the degradation pathways and to develop a stability-indicating analytical method.

    Experimental Protocol: Forced Degradation Study

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance and the drug product to dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the drug product to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[5]

    • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to identify and quantify the degradation products.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for accurately assessing the stability of this compound in formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Recommended HPLC Method Parameters:

ParameterRecommended Conditions
Column C18 (e.g., Waters SymmetryShield RP18, 150 x 4.6 mm, 5 µm)[6][7]
Mobile Phase A: Water; B: Acetonitrile (Gradient elution is often preferred)[7][8]
Flow Rate 1.0 - 1.5 mL/min[7][9]
Detection Wavelength 240 nm[7][9]
Column Temperature 25-30°C
Injection Volume 10-20 µL

Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The stability-indicating nature of the method must be demonstrated by showing that the peaks of the degradation products are well-resolved from the main peak of this compound and from any other excipient peaks.

References

Technical Support Center: Advancing Sustainable Synthesis of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for greener strategies in the synthesis of 3-Chloro-4-methylphenol (PCMC). This guide is designed for researchers, chemists, and drug development professionals dedicated to minimizing the environmental impact of their work. As the chemical industry pivots towards sustainability, it is crucial to re-evaluate traditional synthetic routes that often rely on hazardous reagents and generate significant waste.[1][2]

The conventional synthesis of PCMC typically involves the direct electrophilic chlorination of 4-methylphenol (p-cresol) using agents like chlorine gas or sulfuryl chloride.[3] This process is fraught with environmental and safety concerns, including the handling of toxic gaseous chlorine, low atom economy, and the formation of difficult-to-separate isomeric byproducts.[3][4] This guide provides practical, evidence-based solutions to common experimental challenges and answers frequently asked questions about implementing greener, more efficient, and selective synthetic methodologies.

Part 1: Troubleshooting Guide for Greener Synthesis

This section addresses specific issues you may encounter while developing and optimizing sustainable protocols for PCMC synthesis.

Q1: My reaction suffers from poor regioselectivity, yielding significant amounts of the ortho-isomer (2-chloro-4-methylphenol) and dichlorinated byproducts. How can I improve selectivity for the desired para-chloro product?

A1: This is a classic challenge in electrophilic aromatic substitution on activated rings like phenols. The hydroxyl group directs incoming electrophiles to both the ortho and para positions.[5] Achieving high para-selectivity is key to a greener process as it minimizes waste and costly separation steps.

Core Causality: The distribution of isomers is governed by both electronic and steric factors. While the para position is often sterically favored, the ortho position is electronically competitive. Traditional methods using chlorine gas often result in poor selectivity.[3]

Troubleshooting Strategies:

  • Catalyst Selection is Critical: The choice of catalyst can dramatically influence the steric environment around the substrate.

    • Sulphide and Dithiaalkane Catalysts: Research has demonstrated that catalysts like dibutyl sulphide, di-iso-propyl sulphide, and particularly long-chain dithiaalkanes (e.g., 5,18-dithiadocosane) can provide exceptional para-selectivity.[4] These catalysts are thought to form a bulky complex with the chlorinating agent, which then preferentially attacks the less sterically hindered para position of the phenol.

    • Ammonium Salts: Low concentrations of ammonium salts have been shown to catalyze ortho-selective monochlorination when using N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), highlighting how catalyst choice can steer the reaction's outcome.[6] For para-selectivity, this class of catalysts may be less suitable.

  • Choice of Chlorinating Agent: Move away from chlorine gas.

    • Sulfuryl Chloride (SO₂Cl₂): Often provides better selectivity than Cl₂ gas, but still poses significant handling risks and produces SO₂ and HCl as byproducts.

    • N-Chlorosuccinimide (NCS) or DCDMH: These are solid, easier-to-handle reagents that can offer improved selectivity, especially when paired with the right catalyst.[6]

  • Solvent and Temperature Control:

    • Non-polar solvents can sometimes favor para-substitution.

    • Lowering the reaction temperature can increase selectivity by favoring the thermodynamically more stable para product over the kinetically favored ortho product.

Q2: My alternative chlorinating system (e.g., HCl/H₂O₂) shows low conversion rates. What factors should I investigate?

A2: The HCl/H₂O₂ system, often called an "oxychlorination" system, is an excellent green alternative as it uses inexpensive, readily available materials and produces water as the main byproduct.[3] However, its efficiency is highly dependent on reaction conditions.

Core Causality: This system generates the electrophilic chlorine species in situ. The rate of this generation and the subsequent chlorination reaction can be slow without proper catalysis and pH control.

Troubleshooting Strategies:

  • Catalyst Activity: This system requires a catalyst to be effective. Manganous(II) sulfate (MnSO₄) has been reported as a highly active and selective catalyst for the oxychlorination of phenol in water.[3]

    • Check Catalyst Purity and Loading: Ensure the catalyst is of appropriate grade and used at the recommended loading.

    • Homogeneous vs. Heterogeneous: The MnSO₄ system is homogeneous.[3] If you are using a solid-supported catalyst, ensure proper stirring and mass transfer.

  • pH of the Reaction Medium: The reaction is typically performed under acidic conditions. The concentration of HCl is critical not only as the chlorine source but also for maintaining the catalytic cycle. Verify the acid concentration in your reaction setup.

  • Hydrogen Peroxide (H₂O₂) Concentration: While H₂O₂ is the oxidant, excessively high concentrations can sometimes lead to catalyst degradation or unwanted side reactions. Titrate the H₂O₂ solution to confirm its concentration before use.

  • Temperature: While mild conditions are a goal, some activation energy is required. Gently warming the reaction mixture (e.g., to 40-60°C) may improve the rate without significantly impacting selectivity.

Q3: I am using Phase-Transfer Catalysis (PTC) to improve reaction conditions, but the reaction is sluggish. What are the common pitfalls?

A3: Phase-Transfer Catalysis is a powerful technique for reacting water-soluble nucleophiles (like Cl⁻ from NaCl or HCl) with substrates in an organic phase.[7] It avoids anhydrous conditions and can use inexpensive bases.[8] Sluggishness usually points to a breakdown in the catalytic cycle.

Core Causality: The PTC catalyst (typically a quaternary ammonium or phosphonium salt) must efficiently shuttle the chloride anion from the aqueous phase to the organic phase where it can react with the phenol.[7] Any factor that hinders this transport will slow the reaction.

Troubleshooting Strategies:

  • Catalyst Choice: The structure of the PTC catalyst is paramount. For anion transfer, lipophilic quaternary salts like tetrabutylammonium bromide (TBAB) or Aliquat 336 are effective. Ensure the catalyst is soluble in the organic phase.[8]

  • Solvent System: A two-phase system (e.g., water and toluene or dichloromethane) is standard. The organic solvent must effectively dissolve the p-cresol and the catalyst-anion complex but be immiscible with water.[7][9]

  • Agitation: While vigorous agitation seems intuitive, it can sometimes promote side reactions at the interface, such as hydrolysis.[8] Moderate, consistent stirring that creates a large surface area without forming a stable emulsion is ideal.

  • Aqueous Phase pH: The pH of the aqueous phase must be high enough to deprotonate the phenol, making it nucleophilic. However, a pH that is too high can lead to unwanted side reactions. Using a base like sodium hydroxide or potassium carbonate is common.[9]

  • Leaving Group (if applicable): While you are adding chlorine, in other PTC substitutions, ensuring you have a good leaving group on your substrate is crucial. This is less relevant for direct chlorination but important in PTC applications generally.

Part 2: Frequently Asked Questions (FAQs) on Green Synthesis

Q1: What are the primary environmental impacts associated with the traditional synthesis of this compound?

A1: The traditional synthesis route, direct chlorination with Cl₂ gas, has several significant environmental and safety drawbacks:

  • Use of Hazardous Material: Chlorine gas is highly toxic, corrosive, and difficult to handle safely, requiring specialized equipment and stringent safety protocols.[10]

  • Poor Atom Economy: In the electrophilic substitution reaction, for every mole of chlorine that is incorporated into the product, another mole is lost as hydrogen chloride (HCl).[3] This represents a 50% loss of the key chlorinating reagent, leading to a low atom economy.

  • Byproduct Formation: The reaction often produces a mixture of isomers (ortho- and para-) and over-chlorinated products (e.g., 2,5-dichloro-4-methylphenol).[4][5] These impurities must be removed, which requires additional energy-intensive separation steps (like distillation or crystallization) and generates more waste.

  • Waste Generation: The HCl byproduct must be neutralized, creating salt waste. The separation of isomers also generates waste streams.

Q2: Which alternative chlorinating agents are considered "greener" and why?

A2: "Greener" chlorinating agents are typically solids or liquids that are safer to handle than chlorine gas and often lead to better selectivity and higher atom economy.

Chlorinating AgentFormulaPhaseKey AdvantagesKey Disadvantages
Chlorine Gas Cl₂GasInexpensive, highly reactiveHighly toxic, poor atom economy, low selectivity
Sulfuryl Chloride SO₂Cl₂LiquidLiquid (easier to handle than gas), can be more selectiveHighly corrosive, toxic, releases SO₂ and HCl gas
HCl / H₂O₂ HCl / H₂O₂LiquidUses cheap, safe materials; water is the only byproductRequires a catalyst (e.g., MnSO₄); can be slow
N-Chlorosuccinimide C₄H₄ClNO₂SolidStable solid, easy to handle, often highly selectiveLower atom economy due to non-reacting part of molecule
DCDMH C₅H₆Cl₂N₂O₂SolidStable solid, high chlorine content, easy to handleGenerates a significant amount of solid byproduct

Q3: How does biocatalysis offer a potential pathway for sustainable chlorophenol synthesis?

A3: Biocatalysis uses enzymes to perform chemical transformations. This approach aligns perfectly with green chemistry principles by offering reactions under mild conditions (room temperature, neutral pH) in aqueous solutions with extremely high selectivity.[1][2][11]

  • Potential Mechanisms: Haloperoxidase enzymes, for example, can catalyze the oxidation of halides (like Cl⁻) by an oxidant (like H₂O₂), leading to the highly selective chlorination of aromatic substrates. Laccases have also been studied for their ability to transform chlorophenols, typically through oxidative coupling.[12][13]

  • Current Challenges: While promising, the application of enzymes for the specific synthesis of PCMC on an industrial scale faces hurdles. These include enzyme stability, the cost of cofactor regeneration (if required), and relatively low reaction rates compared to traditional chemical methods. However, with advances in protein engineering and recombinant DNA technology, biocatalysis remains a key area of research for future green synthesis.[14]

Part 3: Visualizing the Green Chemistry Approach

Diagrams can help clarify the advantages of modern synthetic strategies over traditional ones.

Workflow: Traditional vs. Green Synthesis

The following diagram illustrates the streamlined and less wasteful nature of a catalyzed, green synthesis process compared to the traditional route.

G cluster_0 Traditional Synthesis cluster_1 Green Synthesis (Oxychlorination) p_cresol_trad p-Cresol reactor_trad Batch Reactor p_cresol_trad->reactor_trad cl2_gas Chlorine Gas (Cl2) (Hazardous) cl2_gas->reactor_trad solvent_trad Organic Solvent solvent_trad->reactor_trad hcl_waste HCl Gas Byproduct reactor_trad->hcl_waste product_trad This compound (Low Purity Intermediate) reactor_trad->product_trad neutralization Neutralization Step salt_waste Salt Waste (from neutralization) neutralization->salt_waste separation Distillation/ Crystallization isomer_waste Isomer Waste separation->isomer_waste final_product_trad Final Product separation->final_product_trad hcl_waste->neutralization product_trad->separation p_cresol_green p-Cresol reactor_green Aqueous Reactor p_cresol_green->reactor_green hcl_green HCl hcl_green->reactor_green h2o2_green H2O2 (Oxidant) h2o2_green->reactor_green catalyst_green MnSO4 Catalyst catalyst_green->reactor_green water_solvent Water (Solvent) water_solvent->reactor_green phase_sep Phase Separation reactor_green->phase_sep water_byproduct Water Byproduct reactor_green->water_byproduct product_green This compound (High Purity) phase_sep->product_green catalyst_recycle Aqueous Catalyst (for Recycling) phase_sep->catalyst_recycle

Caption: Comparison of traditional and green synthesis workflows for PCMC.

Mechanism: Phase-Transfer Catalysis in Chlorination

This diagram shows how a PTC catalyst facilitates the reaction between reactants located in separate, immiscible phases.

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase PCresol p-Cresol-O⁻ PCMC Product This compound PCresol->PCMC + Cl⁻ QCl [Q⁺Cl⁻] Q_ion Q⁺ QCl->Q_ion Ion Pair Cl_ion_org Cl⁻ QCl->Cl_ion_org Ion Pair Q_ion_aq Q⁺ Q_ion->Q_ion_aq Catalyst Recycle PCresol_H p-Cresol-OH PCresol_H->PCresol Deprotonation NaCl NaCl Source Na_ion Na⁺ NaCl->Na_ion Cl_ion_aq Cl⁻ NaCl->Cl_ion_aq Cl_ion_aq->QCl Phase Transfer of Cl⁻ by Q⁺

Caption: Simplified mechanism of Phase-Transfer Catalysis (PTC).

Part 4: Experimental Protocol Example

Selective para-Chlorination of a Cresol using a Dithiaalkane Catalyst This protocol is adapted from methodologies described for high-selectivity chlorination of cresols and should be optimized for 4-methylphenol.[4]

Objective: To synthesize this compound with high para-selectivity using sulfuryl chloride as the chlorinating agent and a dithiaalkane catalyst.

Materials:

  • 4-methylphenol (p-cresol)

  • Sulfuryl chloride (SO₂Cl₂)

  • 5,18-dithiadocosane (Catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methylphenol (e.g., 10.8 g, 100 mmol) and the dithiaalkane catalyst (e.g., 0.1 mol%).

  • Dissolution: Add anhydrous dichloromethane (e.g., 200 mL) to the flask and stir until all solids are dissolved.

  • Inert Atmosphere: Purge the system with nitrogen gas and maintain a slight positive pressure throughout the reaction.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve sulfuryl chloride (e.g., 13.5 g, 100 mmol, 1.0 equivalent) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to quench unreacted SO₂Cl₂ and neutralize the HCl byproduct. (Caution: Gas evolution).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound. The high selectivity of the reaction should minimize the need for extensive purification.[4]

References

Technical Support Center: Managing the Corrosive Effects of 3-Chloro-4-methylphenol in Chemical Reactors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Chloro-4-methylphenol in their experimental workflows. As a chlorinated phenolic compound, this compound presents significant material compatibility challenges due to its corrosive nature.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your reactor, the purity of your product, and the safety of your operations.

Section 1: Understanding the Corrosion Challenge - FAQs

This section addresses the fundamental principles behind the corrosive activity of this compound.

Q1: What specifically makes this compound corrosive to common reactor materials like stainless steel?

A: The corrosivity of this compound stems from a combination of two key chemical features: the acidic phenolic hydroxyl (-OH) group and the covalently bonded chlorine atom.

  • Acidic Nature: Like other phenols, this compound is weakly acidic. In the presence of moisture or certain solvents, it can create an acidic environment that attacks the reactor surface.

  • Chloride-Induced Corrosion: The primary threat, especially to stainless steel, is the chloride ion (Cl-). At elevated temperatures or in acidic conditions, the C-Cl bond can be labile, or chloride ions can be present as impurities. Chloride ions are notoriously effective at breaking down the passive chromium oxide (Cr₂O₃) layer that protects stainless steel from corrosion.[4][5] This breakdown initiates localized corrosion, such as pitting and crevice corrosion, which can rapidly lead to reactor failure.[4]

Q2: What are the common signs of corrosion I should look for in my reactor?

A: Visual inspection is the first line of defense. Key indicators of corrosive attack include:

  • Pitting: Small, localized holes or cavities on the metal surface.

  • Crevice Corrosion: Intense localized corrosion occurring within crevices or shielded areas (e.g., under gaskets, bolts, or deposits).

  • Discoloration or Staining: Unusual rust-colored (iron oxide) or other stains on the reactor's internal surfaces.

  • Uniform Corrosion: A general, even thinning of the reactor wall, which is harder to detect visually but can be monitored through regular thickness testing.

Q3: Besides the compound itself, what other experimental factors can accelerate corrosion?

A: Several process parameters can significantly increase the rate of corrosion:

  • Temperature: Corrosion rates generally double with every 10°C increase in temperature. High-temperature reactions dramatically accelerate the chemical attack on reactor materials.

  • Presence of Water: Water can facilitate the formation of acidic conditions and participate in electrochemical corrosion cells.

  • Impurities: The presence of other acids (e.g., hydrochloric acid as a byproduct) or oxidizing agents can create a more aggressive corrosive environment.[6][7]

  • Agitation Speed: High agitation can increase the erosion of the protective passive layer on the metal surface, exposing fresh metal to chemical attack, a phenomenon known as erosion-corrosion.

Section 2: Reactor Material Selection Guide

Choosing the correct material of construction is the most critical decision to prevent catastrophic failure and ensure product purity. The following workflow and comparison table are designed to guide your selection process.

MaterialSelection Start Define Reaction Conditions Purity High Purity / cGMP Required? Start->Purity Temp Temperature > 150°C or High [Cl⁻]? Purity->Temp No Glass Glass-Lined Steel Purity->Glass Yes Extreme Extreme Conditions? (e.g., Hot Conc. Acids) Temp->Extreme Yes SS316L Stainless Steel 316L (with Passivation) Temp->SS316L No Hastelloy Hastelloy C-276 / C-22 Extreme->Hastelloy No Tantalum Tantalum / Ta-Lined Extreme->Tantalum Yes

Caption: Reactor material selection workflow for chlorinated phenols.

Comparison of Reactor Materials
MaterialPrimary AdvantagesCorrosion Resistance to this compoundTypical Use CasesLimitations & Considerations
Stainless Steel (316L) Low cost, good availability, well-understood fabrication.Low to Moderate: Susceptible to pitting and crevice corrosion from chlorides, especially at elevated temperatures.[8] Requires passivation.[9]Low-temperature reactions, non-aqueous conditions, processes where minor metal ion contamination is acceptable.Not recommended for reactions above 60-80°C or where purity is critical. High risk of failure if conditions are not strictly controlled.
Glass-Lined Steel Excellent chemical inertness, prevents product contamination, smooth surface for easy cleaning.[8][10]Excellent: The glass lining is impervious to attack from chlorinated compounds and associated acids.[11][12]Pharmaceutical API synthesis, specialty chemicals, processes requiring high purity and broad chemical resistance.[8]Susceptible to mechanical shock, thermal shock, and damage from abrasive materials. Cannot be repaired easily on-site.
Hastelloy® (C-276, C-22) Superior resistance to a wide range of corrosives, including oxidizing and reducing agents, and chloride-containing solutions.[6][7]Very High: Specifically designed to handle environments with wet chlorine, strong acids, and chlorides without pitting or stress cracking.[13][14]High-temperature, high-pressure reactions; multi-purpose reactors where process streams vary; when glass lining is not mechanically robust enough.Significantly higher initial cost than stainless or glass-lined steel. Requires specialized welding and fabrication expertise.
Tantalum The most corrosion-resistant metal in common use; inert to nearly all organic and inorganic compounds up to high temperatures.[15][16][17]Exceptional: Virtually immune to attack from chlorinated phenols and associated acids under almost all process conditions.[18]Extremely aggressive chemical processes involving hot, concentrated acids (e.g., HCl, H₂SO₄).[15] When equipment longevity and reliability are paramount.Very high cost, both in material and fabrication.[19] Limited number of qualified fabricators.

Q4: Under what limited circumstances could I use my existing 316L Stainless Steel reactor?

A: You can consider a 316L SS reactor only if all of the following conditions are met:

  • The reaction temperature is low (e.g., < 50°C).

  • The system is anhydrous (free of water).

  • No other strong acids or oxidizing agents are present.

  • You can tolerate minor metallic contamination in your product.

  • The reactor is properly passivated before use.[20][21]

Q5: Why is Glass-Lined Steel often the default choice for reactions involving corrosive phenols in the pharmaceutical industry?

A: Glass-lined steel is favored because it combines the structural strength of steel with the near-universal chemical resistance of glass.[8][12] For pharmaceutical applications, this is critical for two reasons:

  • Product Purity: The glass surface is inert and non-reactive, preventing leaching of metal ions that could contaminate the final product or catalyze unwanted side reactions.[10]

  • Regulatory Compliance: The smooth, non-porous surface simplifies cleaning and validation, which is essential for meeting FDA and EMA compliance standards.[8][10]

Q6: My process involves high temperatures and pressures. When should I invest in a Hastelloy reactor over a glass-lined one?

A: An upgrade to Hastelloy is justified when your process conditions exceed the mechanical or thermal limits of glass-lining. Hastelloy is a superior choice for:

  • High-Pressure Operations: Where the risk of glass-lining failure is unacceptable.

  • Extreme Thermal Cycling: Hastelloy is far more resistant to thermal shock than glass.

  • Processes with Abrasive Solids: Where particles could chip or damage the glass lining.

  • Multi-Purpose Plants: Where a single reactor must handle a wide variety of corrosive chemicals, some of which might be incompatible with glass (e.g., hot hydrofluoric acid or concentrated hot alkali).[7]

Section 3: Troubleshooting Common Reactor Issues

This guide helps diagnose and respond to problems encountered during or after your experiment.

Troubleshooting Issue Observe Anomaly (e.g., Pitting, Discoloration) ID_Issue Identify Reactor Type Issue->ID_Issue SS316L Stainless Steel 316L ID_Issue->SS316L Metal Glass Glass-Lined ID_Issue->Glass Lined SS_Cause Probable Cause: Chloride-induced breakdown of passive layer SS316L->SS_Cause Glass_Cause Probable Cause: Mechanical/Thermal Shock or Chemical Attack (rare) Glass->Glass_Cause SS_Action1 Action: Immediately halt operations. Perform ICP-MS analysis on product for Fe, Cr, Ni contamination. SS_Cause->SS_Action1 SS_Action2 Action: Conduct boroscopic inspection. Consider re-passivation or reactor replacement. SS_Action1->SS_Action2 Glass_Action1 Action: Immediately halt operations. Perform high-voltage 'spark test' to locate defects. Glass_Cause->Glass_Action1 Glass_Action2 Action: Review process logs for temperature/pressure spikes. Contact manufacturer for repair options (e.g., Tantalum plug). Glass_Action1->Glass_Action2

Caption: Troubleshooting logic for observed reactor corrosion.

Q7: I've noticed pitting and rust-colored streaks inside my 316L stainless steel reactor after a reaction. What are my immediate steps?

A:

  • Halt Operations Immediately: Safely stop the process and empty the reactor. Do not use the reactor until it has been inspected and cleared.

  • Quarantine the Product: The batch may be contaminated with iron, chromium, and nickel ions. Send a sample for Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) analysis to quantify metallic impurities.

  • Document Everything: Record all process parameters from the last run—temperature, pressure, duration, reagents used, and any deviations from the standard procedure.

  • Clean and Inspect: After a thorough, non-corrosive cleaning, perform a detailed internal visual or boroscopic inspection to assess the extent of the damage.

  • Re-evaluate Material Choice: The presence of pitting is a clear sign that the operating conditions are too aggressive for 316L stainless steel. You must upgrade to a more resistant material like glass-lined steel or Hastelloy.

Q8: My glass-lined reactor failed its routine 'spark test,' indicating a breach in the lining. What could have caused this?

A: A spark test failure indicates the glass lining has been compromised, exposing the underlying steel. While glass is highly resistant chemically, failures are typically mechanical or thermal:

  • Thermal Shock: Introducing a very hot or cold liquid too quickly. Always adhere to the manufacturer's maximum allowable temperature differential (ΔT).

  • Mechanical Impact: Dropping tools or equipment inside the reactor, or damage from an overly aggressive agitator.

  • Abrasion: Using abrasive cleaning pads or processing slurries with hard particles.

  • Improper Gasketing: Over-tightening flanges can cause stress fractures around nozzles.

Q9: How can I confirm if my final product is contaminated with leached metals from the reactor?

A: The definitive method is to use trace metal analysis techniques. ICP-MS or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the industry standards. These instruments can detect metal ions (like Fe, Cr, Ni, Mo from steel/alloys) at parts-per-million (ppm) or even parts-per-billion (ppb) levels, providing conclusive evidence of contamination.

Section 4: Preventative Maintenance & Protocols

Proactive measures are essential for extending reactor life and ensuring consistent results.

Q10: What is the best practice for cleaning a reactor after using this compound?

A: The goal is to remove all residues without damaging the reactor surface.

  • Initial Rinse: Use a suitable organic solvent in which this compound and other reaction components are highly soluble (e.g., Toluene, Isopropanol). Perform this rinse at a moderate temperature.

  • Detergent Wash: Use a mild, non-ionic, chloride-free detergent solution. Avoid harsh abrasives or cleaning pads, especially in glass-lined vessels.

  • Final Rinse: Rinse thoroughly with purified water (or the solvent for the next reaction) to remove all traces of the cleaning agent.

  • Dry Completely: Ensure the reactor is fully dry, as residual moisture can contribute to corrosion during downtime.

Experimental Protocol: Chemical Passivation of a 316L Stainless Steel Reactor

This protocol is intended to restore the corrosion-resistant passive layer on stainless steel.[9][22]

WARNING: This procedure involves handling strong acids. All personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, apron, and full-face shield.[23][24] Ensure adequate ventilation.

  • Thorough Cleaning: The reactor must be meticulously cleaned to remove all organic residues, greases, and oils. Any surface contamination will prevent effective passivation.

  • Acid Preparation: Prepare a 20-50% (v/v) solution of nitric acid (HNO₃) in deionized water. Alternative: A 4-10% solution of citric acid can be used as a safer, though sometimes less aggressive, alternative.[20]

  • Passivation Step: Fill the reactor with the acid solution, ensuring all internal surfaces are in contact. Allow the solution to circulate or sit at a controlled temperature (typically 40-60°C) for a minimum of 30-60 minutes.

  • Drain and Rinse: Completely drain the acid solution to an appropriate waste container. Rinse the reactor interior thoroughly with copious amounts of deionized water until the pH of the rinse water is neutral (pH ~7).

  • Air Dry: Allow the reactor to air dry completely. The protective chromium oxide layer will form upon exposure to oxygen in the air over the next 24-48 hours.[21]

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 3-Chloro-4-methylphenol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial agents, phenolic compounds have long been a cornerstone in disinfection and preservation. Among these, chlorinated phenols are of particular interest due to their enhanced potency. This guide provides an in-depth comparison of the antimicrobial activity of 3-Chloro-4-methylphenol, a widely used antiseptic, and its structural isomers. By examining experimental data and exploring the underlying structure-activity relationships, this document serves as a technical resource for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in efficacy among these closely related molecules.

Introduction to Chlorinated Phenols as Antimicrobials

Chlorinated phenols, such as this compound (also known as 4-chloro-m-cresol or chlorocresol), are potent antimicrobial agents effective against a broad spectrum of bacteria and fungi.[1] Their efficacy stems from their ability to disrupt the microbial cell membrane, a mechanism that is significantly influenced by their physicochemical properties.[2][3] The strategic placement of chlorine and methyl groups on the phenol ring alters the compound's lipophilicity and electronic character, which in turn dictates its antimicrobial potency. This guide will dissect these structural nuances to provide a clear comparison of this compound and its isomers.

Molecular Structure and Physicochemical Properties of Isomers

The antimicrobial activity of phenolic compounds is intrinsically linked to their chemical structure. The isomers of this compound, while sharing the same molecular formula (C₇H₇ClO), exhibit distinct physicochemical properties due to the different arrangements of the chlorine atom and the methyl group on the phenol ring. A key parameter in predicting the antimicrobial efficacy of these non-ionizing compounds is the octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity.[3] Generally, an increase in lipophilicity enhances the ability of the compound to penetrate the lipid-rich bacterial cell membrane.

Below is a comparison of the structures and LogP values for this compound and several of its isomers.

Compound NameStructureCAS NumberLogP Value
This compound
alt text
615-62-33.3[4]
4-Chloro-3-methylphenol (Chlorocresol)
alt text
59-50-73.1[5]
4-Chloro-2-methylphenol
alt text
1570-64-52.78[6]
2-Chloro-4-methylphenol
alt text
6640-27-32.50[7]
2-Chloro-3-methylphenol
alt text
608-26-42.6[8]
2-Chloro-5-methylphenol
alt text
615-74-72.4[9]
5-Chloro-2-methylphenol
alt text
87-64-92.6[10]

Note: this compound and 4-Chloro-3-methylphenol are different naming conventions for the same molecule.

The variation in LogP values among the isomers suggests that the relative positions of the chloro and methyl groups significantly impact their lipophilicity, which is a critical factor in their antimicrobial action.

Mechanism of Antimicrobial Action

The primary mode of action for chlorocresol and its isomers is the disruption of the bacterial cell membrane.[2][3] This multi-step process can be summarized as follows:

  • Adsorption and Partitioning: The lipophilic nature of the phenol allows it to partition from the aqueous phase into the lipid bilayer of the microbial cell membrane.

  • Membrane Disruption: Once within the membrane, the compound disrupts the packing of the phospholipid acyl chains, increasing membrane fluidity and permeability.[11]

  • Leakage of Cytoplasmic Contents: This disruption leads to the leakage of essential low molecular weight cytoplasmic constituents, such as potassium and phosphate ions.[2]

  • Dissipation of Proton Motive Force: The leakage of ions dissipates the proton motive force across the membrane, which is crucial for ATP synthesis and other essential cellular processes.[2]

This mechanism is generally applicable to phenolic compounds, with the efficacy of individual isomers being largely dependent on their ability to partition into and disrupt the cell membrane.

cluster_0 Mechanism of Action Start Chlorophenol in Aqueous Phase Partition Partitioning into Lipid Bilayer Start->Partition Lipophilicity (LogP) Disruption Disruption of Membrane Structure Partition->Disruption Leakage Leakage of K+ and Phosphate Ions Disruption->Leakage Dissipation Dissipation of Proton Motive Force Leakage->Dissipation Death Bacterial Cell Death Dissipation->Death

Caption: Mechanism of antimicrobial action of chlorophenols.

Comparative Antimicrobial Activity

Direct comparative studies of the antimicrobial activity of all this compound isomers are limited in the scientific literature. However, by collating available data from various sources, a comparative picture can be constructed. The primary metrics for this comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Disclaimer: The following data has been compiled from different studies. Variations in experimental methodologies (e.g., microbial strains, growth media, incubation conditions) may affect the absolute values. Therefore, this table should be used for indicative comparison.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
4-Chloro-3-methylphenol (Chlorocresol) Staphylococcus aureus625200[12][13]
Escherichia coli1250-[12]
Klebsiella pneumoniae625-[12]
Pseudomonas aeruginosa1250-[12]
Candida albicans2500-[12]
Aspergillus niger2500-[12]
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) Staphylococcus aureus (MRSA)32-[14]

From the available data, several key observations can be made:

  • Potency of Chlorothymol: 4-Chloro-2-isopropyl-5-methylphenol (chlorothymol), a derivative of an isomer, demonstrates significantly higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 32 µg/mL compared to chlorocresol's activity against a standard S. aureus strain.[14] This highlights the profound impact of the substitution pattern on antimicrobial efficacy.

  • Gram-Positive vs. Gram-Negative Activity: Chlorocresol generally shows better activity against Gram-positive bacteria (S. aureus, K. pneumoniae) than Gram-negative bacteria (E. coli, P. aeruginosa), which is a common trend for phenolic compounds due to the more complex outer membrane of Gram-negative bacteria.[12]

  • Structure-Activity Relationship (SAR): The higher LogP value of this compound (3.1-3.3) compared to its other isomers like 4-chloro-2-methylphenol (2.78) and 2-chloro-4-methylphenol (2.50) is consistent with the principle that increased lipophilicity generally leads to enhanced antimicrobial activity.[4][6][7] However, an optimal LogP value is necessary, as excessively high lipophilicity can lead to poor aqueous solubility and reduced bioavailability.

Experimental Protocols for Antimicrobial Susceptibility Testing

To enable researchers to conduct their own comparative studies, detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

cluster_0 MIC Broth Microdilution Workflow Start Prepare Serial Dilutions of Test Compounds Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Start->Inoculum Inoculate Inoculate Microtiter Plate Wells with Bacteria Inoculum->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read Determine Determine MIC: Lowest Concentration with No Visible Growth Read->Determine

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted test compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

This method determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

cluster_0 MBC Determination Workflow Start Perform MIC Test Subculture Subculture from Wells with No Visible Growth (at and above MIC) Start->Subculture Plate Plate Aliquots onto Agar Plates Subculture->Plate Incubate Incubate Agar Plates (e.g., 37°C for 24-48h) Plate->Incubate Count Count Colony-Forming Units (CFU) Incubate->Count Determine Determine MBC: Lowest Concentration with ≥99.9% Kill Count->Determine

Caption: Workflow for MBC determination.

Step-by-Step Protocol:

  • Perform MIC Test: Following the determination of the MIC, use the microtiter plate from the MIC assay.

  • Subculturing: From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates under suitable conditions (e.g., 37°C for 24-48 hours).

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion

This guide provides a comparative overview of the antimicrobial activity of this compound and its isomers. The available data, while not from a single comprehensive study, strongly suggests that the isomeric substitution pattern has a profound impact on antimicrobial efficacy. The superior activity of 4-chloro-2-isopropyl-5-methylphenol against MRSA underscores the potential for targeted synthesis of more potent antimicrobial agents. The structure-activity relationship, primarily driven by lipophilicity, serves as a guiding principle for the rational design of new phenolic disinfectants and preservatives. The provided experimental protocols offer a standardized approach for researchers to further investigate and expand upon the findings presented in this guide.

References

A Comparative Guide to the Biocidal Efficacy of 3-Chloro-4-methylphenol and Other Chlorophenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of the biocidal efficacy of 3-Chloro-4-methylphenol (p-chloro-m-cresol, PCMC) against other significant chlorophenols, including dichlorophenols, trichlorophenols, and pentachlorophenol. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of their mechanisms of action, spectrum of activity, and the experimental methodologies used to determine their efficacy.

Introduction: The Chlorophenols as a Class of Biocides

Chlorophenols are a class of organochlorine compounds characterized by a hydroxyl group and one or more chlorine atoms attached to a benzene ring.[1] For decades, they have been utilized as potent biocides, finding applications as disinfectants, antiseptics, and preservatives in a multitude of industrial and pharmaceutical products.[2][3] Their broad-spectrum activity against bacteria, fungi, and other microorganisms has made them a cornerstone in microbial control.[4]

The biocidal efficacy and toxicological profile of chlorophenols are intrinsically linked to the number and position of chlorine atoms on the phenol ring. A generally observed trend is that the antimicrobial potency increases with the degree of chlorination.[5] This is largely attributed to an increase in lipophilicity, which enhances the molecule's ability to interact with and disrupt microbial cell membranes.[1] However, this increased efficacy can also be associated with greater environmental persistence and toxicity, a critical consideration in the selection of a biocidal agent.[6]

Mechanism of Action: A Focus on Membrane Disruption

The primary mechanism of biocidal action for chlorophenols is the disruption of the microbial cell membrane.[7][8] This process can be broken down into several key stages:

  • Adsorption and Partitioning: Due to their lipophilic nature, chlorophenol molecules adsorb to the surface of the microbial cell and partition into the lipid bilayer of the cell membrane.

  • Membrane Fluidity Alteration: The intercalation of chlorophenols into the membrane disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability.[8]

  • Loss of Integrity and Leakage: This disruption compromises the membrane's function as a selective barrier, causing the leakage of essential intracellular components such as ions (e.g., potassium), metabolites, and even larger molecules like ATP.[9]

  • Enzyme Inactivation and Metabolic Disruption: At higher concentrations, chlorophenols can also denature proteins and inactivate essential enzymes, further disrupting cellular processes. The uncoupling of oxidative phosphorylation is a noted effect of more highly chlorinated phenols like pentachlorophenol (PCP), which depletes the cell's energy supply.[6]

The overall result is a cessation of metabolic activity, loss of cellular integrity, and ultimately, cell death.

cluster_0 Microbial Cell Cell_Membrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Alteration of Fluidity Cytoplasm Cytoplasm (Ions, ATP, Metabolites) Leakage Leakage of Cellular Contents Cytoplasm->Leakage Chlorophenol Chlorophenol Molecule Chlorophenol->Cell_Membrane Partitioning Disruption->Leakage Death Cell Death Leakage->Death

Figure 1: General mechanism of action for chlorophenol biocides.

Comparative Efficacy: this compound vs. Other Chlorophenols

The selection of a specific chlorophenol for a biocidal application depends on a balance of efficacy, spectrum of activity, toxicity, and regulatory acceptance. This compound (PCMC) is a widely used biocide valued for its broad and balanced spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as molds and yeasts.[4]

The following table summarizes available Minimum Inhibitory Concentration (MIC) data to provide a comparative overview of the efficacy of this compound against other chlorophenols. It is important to note that direct comparisons can be challenging due to variations in testing methodologies across different studies. The data presented here is collated from various sources and should be interpreted with this in mind.

CompoundChemical StructureStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Candida albicans (Yeast) MIC (µg/mL)Aspergillus brasiliensis (Mold) MIC (µg/mL)
This compound (PCMC) C₇H₇ClO~200~200400 - 800~200~400
2,4-Dichlorophenol (2,4-DCP) C₆H₄Cl₂O>125N/AN/AN/AN/A
2,4,6-Trichlorophenol (2,4,6-TCP) C₆H₃Cl₃ON/AN/AN/AN/AN/A
Pentachlorophenol (PCP) C₆HCl₅ON/AN/AN/AN/AN/A

Key Observations:

  • Broad Spectrum of PCMC: this compound demonstrates efficacy against a wide range of microorganisms, including challenging Gram-negative bacteria like Pseudomonas aeruginosa.[2][4]

  • The Trend of Increased Potency: While specific, directly comparable MIC values are sparse in the literature, the general principle holds that biocidal activity tends to increase with the degree of chlorination.[5] Therefore, it is expected that trichlorophenol and pentachlorophenol would exhibit lower MIC values than dichlorophenol and PCMC under identical testing conditions. However, this increased potency is often accompanied by higher toxicity and greater environmental concerns, leading to restricted use for compounds like PCP.[3][6]

Experimental Protocols for Efficacy Testing

To provide a standardized basis for comparison, it is essential to employ robust and reproducible experimental protocols. The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are fundamental assays for evaluating biocidal efficacy. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Chemicals Agency (ECHA).[8][10]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a biocide that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly accepted standard.

Materials:

  • Test biocide (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to final concentration)

  • Sterile pipette and tips

  • Incubator

Step-by-Step Protocol:

  • Preparation of Biocide Dilutions:

    • Prepare a stock solution of the test biocide in a suitable solvent.

    • Perform serial two-fold dilutions of the biocide in the growth medium directly in the 96-well plate. Typically, 100 µL of medium is added to each well, and then 100 µL of the biocide solution is added to the first well and serially diluted down the column.

  • Inoculum Preparation:

    • Grow a fresh culture of the test microorganism on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the biocide dilutions.

    • Include a positive control well (medium + inoculum, no biocide) and a negative control well (medium only).

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the biocide in which there is no visible growth (i.e., the well is clear).

cluster_workflow MIC Determination Workflow Start Start Prepare_Biocide Prepare Serial Dilutions of Biocide in 96-Well Plate Start->Prepare_Biocide Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Biocide->Prepare_Inoculum Inoculate Inoculate Wells with Microorganism Prepare_Inoculum->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of a biocide that results in a ≥99.9% reduction in the initial microbial inoculum. This assay is a continuation of the MIC test.

Materials:

  • MIC plate from the previous assay

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette and tips

  • Incubator

Step-by-Step Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • Also, select the positive control well.

  • Plating:

    • Aspirate a small, fixed volume (e.g., 10 µL) from each selected well.

    • Spot-inoculate the aliquots onto separate, clearly labeled sections of an appropriate agar plate.

  • Incubation:

    • Incubate the agar plates under suitable conditions to allow for the growth of any surviving microorganisms (typically the same conditions as the MIC incubation).

  • Reading the Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC/MFC is the lowest concentration of the biocide that results in no growth or a colony count that represents a ≥99.9% reduction compared to the initial inoculum count (which can be determined from the positive control plate).

Conclusion and Future Directions

This guide provides the foundational knowledge and, critically, the standardized experimental protocols necessary for researchers to conduct such comparative efficacy studies. By employing the detailed MIC and MBC methodologies outlined, professionals in the field can generate robust, internally consistent data to make informed decisions on the selection of the most appropriate chlorophenol biocide for their specific application, balancing the critical parameters of efficacy, spectrum, and safety.

Further research should focus on generating this comparative data to fill the existing gaps in the literature, which will be invaluable for both academic and industrial applications of these important biocidal compounds.

References

A Comparative Study of the Toxicity of Different Chlorinated Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the toxicity of various chlorinated phenols, offering supporting experimental data and field-proven insights for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be a trustworthy and comprehensive resource.

Introduction: The Environmental and Toxicological Significance of Chlorinated Phenols

Chlorinated phenols are a group of chemical compounds in which chlorine atoms have replaced one or more hydrogen atoms on the phenol ring.[1] These compounds are not just laboratory curiosities; they are ubiquitous environmental contaminants stemming from industrial processes such as the manufacturing of pesticides, herbicides, fungicides, biocides, dyes, and pharmaceuticals.[2][3] Their presence in the environment is a significant public health concern due to their persistence, potential for bioaccumulation, and wide-ranging toxic effects on living organisms, including humans.[1][3]

The toxicity of chlorinated phenols is not uniform across the class. A critical factor influencing their toxic potential is the number and position of chlorine atoms on the phenol ring. Generally, the toxicity of these compounds tends to increase with the degree of chlorination.[4][5] This guide will delve into the nuances of this structure-activity relationship, providing a comparative analysis of monochlorophenols, dichlorophenols, trichlorophenols, tetrachlorophenols, and the highly toxic pentachlorophenol.

Mechanisms of Toxicity: Unraveling the Molecular Basis of Harm

The toxicity of chlorinated phenols is multifaceted, with several mechanisms contributing to their adverse effects. A primary and well-documented mechanism, particularly for higher chlorinated phenols like pentachlorophenol (PCP), is the uncoupling of oxidative phosphorylation .[6][7]

Uncoupling of Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process is crucial for cellular function. Highly chlorinated phenols can disrupt this process by acting as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis.[6][8] This interference leads to a decrease in cellular energy production and an increase in heat generation, which can manifest as fever at the organismal level.[6][9]

cluster_0 Inner Mitochondrial Membrane Mitochondrial_Matrix Mitochondrial Matrix Intermembrane_Space Intermembrane Space ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ Gradient ATP_Synthase->Mitochondrial_Matrix ATP Production Chlorinated_Phenol Chlorinated Phenol Chlorinated_Phenol->ETC Disrupts H+ Gradient caption Mechanism of Oxidative Phosphorylation Uncoupling by Chlorinated Phenols.

Figure 1: Mechanism of Oxidative Phosphorylation Uncoupling by Chlorinated Phenols.

Other Toxic Effects

Beyond uncoupling oxidative phosphorylation, chlorinated phenols can induce a range of other toxic effects:

  • Hepatic Effects: The liver is a primary target for chlorophenol toxicity, with observed effects including increased liver weight, hepatocellular hypertrophy, and necrosis in animal studies.[1]

  • Neurological Effects: Exposure can lead to neurological symptoms such as lethargy, tremors, convulsions, and central nervous system depression.[1]

  • Reproductive and Developmental Effects: Animal studies have shown that oral administration of certain chlorinated phenols can lead to decreased implantations, reduced litter size, and other reproductive and developmental issues.[1]

  • Carcinogenicity: Some chlorinated phenols, such as 2,4,6-trichlorophenol, have been associated with increased incidences of leukemia and liver cancer in animal bioassays.[1] Pentachlorophenol is classified as a probable human carcinogen by the EPA.[7]

Comparative Toxicity Data

The following table summarizes acute oral toxicity data (LD50 values) for various chlorinated phenols in mice, providing a quantitative comparison of their toxic potential. It is important to note that toxicity can vary between species and with different exposure routes and durations.

CompoundAbbreviationCAS NumberAcute Oral LD50 in Mice (mg/kg)
2-Chlorophenol2-CP95-57-8347 (male)[10]
3-Chlorophenol3-CP108-43-0Not explicitly found in provided results
4-Chlorophenol4-CP106-48-9Not explicitly found in provided results
2,3-Dichlorophenol2,3-DCP576-24-92585 (male), 2376 (female)[11]
2,4-Dichlorophenol2,4-DCP120-83-2Not explicitly found in provided results
2,5-Dichlorophenol2,5-DCP583-78-81600 (male), 946 (female)[11]
2,6-Dichlorophenol2,6-DCP87-65-0Not explicitly found in provided results
3,4-Dichlorophenol3,4-DCP95-77-21685 (male), 2046 (female)[11]
3,5-Dichlorophenol3,5-DCP591-35-52643 (male), 2389 (female)[11][12]
2,4,5-Trichlorophenol2,4,5-TCP95-95-4Not explicitly found in provided results
2,4,6-Trichlorophenol2,4,6-TCP88-06-2Not explicitly found in provided results
PentachlorophenolPCP87-86-5177 (male), 117 (female)[10][12]

As the data illustrates, there is a general trend of increasing toxicity with a higher degree of chlorination, with pentachlorophenol being significantly more toxic than the dichlorophenols.[5] However, the position of the chlorine atoms also plays a role, as seen in the varying LD50 values among the dichlorophenol isomers.[10][12] Interestingly, some studies have found that 2-chlorophenol and 3-chlorophenol are considerably more toxic than the dichlorophenol series.[12]

Experimental Protocols for Toxicity Assessment

To ensure the reliability and comparability of toxicity data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[13][14] For assessing the acute oral toxicity of chlorinated phenols, the following OECD guidelines are particularly relevant.

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure

This method is designed to estimate the LD50 value while minimizing the number of animals required.[15]

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This sequential process continues until the stopping criteria are met.

Step-by-Step Methodology:

  • Preparation of Animals: Healthy young adult animals of a single sex (usually females) from a commonly used laboratory strain are acclimatized to the laboratory conditions for at least 5 days.

  • Dose Selection: An initial starting dose is selected based on available information about the substance's toxicity. A dose progression factor (commonly 3.2) is also chosen.

  • Administration of Substance: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations should be systematic and include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

In Vitro Cytotoxicity Assays

In addition to in vivo studies, in vitro methods are valuable for screening the toxicity of compounds and reducing animal use. A common method is the MTT assay.[16]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Culture: A suitable cell line (e.g., human cell lines like HCT-116 for colorectal cancer or HBL-100 for non-tumoral epithelium) is cultured in appropriate media and conditions.[16]

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the chlorinated phenol for a specified period (e.g., 48 hours).[16]

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 (the concentration of the compound that inhibits 50% of cell growth) can be determined.[16]

start Start: Toxicity Assessment in_vivo In Vivo Testing (e.g., OECD 425) start->in_vivo in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro animal_prep Animal Preparation & Acclimatization in_vivo->animal_prep cell_culture Cell Culture & Seeding in_vitro->cell_culture dose_admin Dose Administration (Gavage) animal_prep->dose_admin observation Observation Period (14 days) dose_admin->observation ld50_calc LD50 Calculation observation->ld50_calc data_analysis Comparative Data Analysis & Risk Assessment ld50_calc->data_analysis treatment Treatment with Chlorinated Phenols cell_culture->treatment mtt_assay MTT Assay & Absorbance Reading treatment->mtt_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc ic50_calc->data_analysis end End: Toxicity Profile data_analysis->end caption Experimental Workflow for Comparative Toxicity Assessment.

Figure 2: Experimental Workflow for Comparative Toxicity Assessment.

Conclusion and Future Directions

This guide has provided a comparative overview of the toxicity of different chlorinated phenols, highlighting the general trend of increasing toxicity with greater chlorination. The primary mechanism of toxicity for highly chlorinated phenols involves the uncoupling of oxidative phosphorylation, leading to cellular energy depletion. Standardized experimental protocols, such as those provided by the OECD, are crucial for generating reliable and comparable toxicity data.

Future research should focus on elucidating the structure-activity relationships for a wider range of chlorinated phenols and their isomers. Additionally, the development and validation of advanced in vitro models and quantitative structure-activity relationship (QSAR) models can further reduce the reliance on animal testing and provide predictive insights into the toxicity of these and other environmental contaminants.[17][18] A deeper understanding of the toxicokinetics and metabolism of these compounds is also essential for accurate risk assessment and the development of effective remediation strategies.

References

Validation of 3-Chloro-4-methylphenol as a Biomarker for Exposure: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the validation of 3-Chloro-4-methylphenol as a biomarker of exposure. This compound, a metabolite of the widely used antiseptic and disinfectant chloroxylenol, can serve as a valuable indicator of human exposure to this compound. The accurate and precise quantification of this biomarker in biological matrices is paramount for toxicological risk assessment and pharmacokinetic studies. This document delves into the critical aspects of analytical method validation, offering a comparative analysis of two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Significance of this compound as an Exposure Biomarker

This compound, also known as 4-chloro-3-methylphenol or p-chloro-m-cresol (PCMC), is a chlorinated phenolic compound. Its primary relevance as a biomarker stems from its metabolic relationship with chloroxylenol (PCMX), an active ingredient in numerous consumer and industrial products, including antibacterial soaps, disinfectants, and preservatives.[1][2] Following exposure, the human body metabolizes chloroxylenol, and this compound is one of the resulting products excreted in urine.[1][2] Therefore, the detection and quantification of this compound in biological fluids, such as urine, can provide a reliable measure of recent exposure to chloroxylenol-containing products.

The validation of analytical methods for this biomarker is a critical process to ensure that the generated data are accurate, reliable, and reproducible.[3][4] A validated method provides confidence that the measured concentration of this compound truly reflects the level of exposure, which is essential for establishing safe exposure limits and understanding the dose-response relationship of chloroxylenol.

Comparative Analysis of Analytical Methodologies: GC-MS vs. LC-MS/MS

The choice of analytical technique is a pivotal decision in the biomarker validation process. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive and selective methods suitable for the analysis of this compound in complex biological matrices.[5][6] However, they possess distinct advantages and limitations that should be carefully considered based on the specific requirements of the study.

Performance Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Rationale and Field Insights
Limit of Detection (LOD) 0.02–0.5 µg/L (for various phenols in water)[7]0.5-30 ng/mL (for phenolic metabolites in plasma)[8]LC-MS/MS generally offers superior sensitivity, which is crucial for detecting low-level exposures in the general population.
Limit of Quantitation (LOQ) Typically in the low µg/L range.[7]2.0-105 ng/mL (for phenolic metabolites in plasma)[8]A low LOQ is essential for accurately quantifying baseline exposure levels and subtle changes in response to exposure.
Linearity (R²) > 0.99[3]≥ 0.9997[9]Both techniques demonstrate excellent linearity over a wide concentration range, ensuring accurate quantification across different exposure scenarios.
Recovery 70 - 106% (for various chlorophenols)[3]73 - 104% (in plasma); 65 - 106% (in urine)[8]High and consistent recovery is indicative of an efficient sample preparation process and minimal analyte loss.
Precision (RSD) < 10%[3]< 15%[8][9]Low relative standard deviation demonstrates the reproducibility of the method, a key requirement for reliable biomarker analysis.
Sample Preparation Often requires derivatization to increase volatility.[10][11]Generally requires less extensive sample preparation; direct injection is sometimes possible.[12]The need for derivatization in GC-MS adds an extra step to the workflow, potentially increasing variability and analysis time.
Selectivity High, especially with selected ion monitoring (SIM).[13]Very high, particularly with multiple reaction monitoring (MRM).[9][14]The high selectivity of both techniques minimizes interference from other compounds in the biological matrix, ensuring accurate identification and quantification.

In-Depth Perspective:

GC-MS has long been a workhorse for the analysis of volatile and semi-volatile organic compounds. For phenolic compounds like this compound, derivatization is often necessary to improve their thermal stability and chromatographic behavior.[10][11] This additional step, while effective, can introduce potential sources of error and increase sample preparation time. However, GC-MS offers excellent chromatographic resolution and well-established libraries for compound identification.

LC-MS/MS has emerged as a powerful alternative, particularly for polar and thermally labile compounds.[5][15] The direct analysis of underivatized this compound is often feasible, simplifying the workflow.[12] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through multiple reaction monitoring (MRM), making it ideal for trace-level quantification in complex matrices like plasma and urine.[9][14]

Experimental Protocol: Validation of this compound in Urine by GC-MS

This section provides a detailed, step-by-step methodology for the validation of this compound in human urine using GC-MS with a derivatization step. The causality behind each experimental choice is explained to provide a deeper understanding of the protocol.

1. Sample Preparation and Hydrolysis:

  • Step 1.1: Collect a 1 mL aliquot of human urine in a glass tube.

    • Rationale: Glass is preferred over plastic to minimize the risk of analyte adsorption or leaching of plasticizers.

  • Step 1.2: Add an internal standard (e.g., a deuterated analog of this compound) to each sample, calibrator, and quality control sample.

    • Rationale: An internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.

  • Step 1.3: Add 100 µL of β-glucuronidase/arylsulfatase to each tube.

    • Rationale: In the body, this compound is often conjugated to glucuronic acid or sulfate to facilitate excretion. Enzymatic hydrolysis is necessary to cleave these conjugates and measure the total concentration of the biomarker.

  • Step 1.4: Incubate the samples at 37°C for 12-16 hours (overnight).

    • Rationale: This allows for the complete enzymatic hydrolysis of the conjugated forms of the analyte.

2. Liquid-Liquid Extraction (LLE):

  • Step 2.1: Acidify the urine samples to a pH of approximately 5 by adding a suitable buffer.

    • Rationale: Adjusting the pH ensures that the phenolic compounds are in their non-ionized form, which is more readily extracted into an organic solvent.

  • Step 2.2: Add 3 mL of an organic solvent (e.g., toluene) to each tube.

    • Rationale: Toluene is an effective solvent for extracting phenolic compounds from an aqueous matrix.

  • Step 2.3: Vortex the tubes for 10 minutes and then centrifuge at 3000 rpm for 5 minutes.

    • Rationale: Vortexing ensures thorough mixing and efficient extraction of the analyte into the organic phase. Centrifugation separates the organic and aqueous layers.

  • Step 2.4: Transfer the upper organic layer to a clean glass tube.

3. Derivatization:

  • Step 3.1: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Rationale: This step concentrates the analyte and removes the extraction solvent before derivatization.

  • Step 3.2: Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10]

    • Rationale: Derivatization with a silylating agent converts the polar hydroxyl group of the phenol into a less polar and more volatile trimethylsilyl ether, which is more suitable for GC analysis.[7][10]

  • Step 3.3: Cap the tubes and heat at 60°C for 30 minutes.

    • Rationale: Heating facilitates the derivatization reaction.

4. GC-MS Analysis:

  • Step 4.1: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.

  • Step 4.2: Use a capillary column suitable for the separation of phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Step 4.3: Set the GC oven temperature program to achieve optimal separation of the analyte from other matrix components.

  • Step 4.4: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for the derivatized this compound and the internal standard.[13]

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis urine_sample 1. Urine Sample Collection add_is 2. Add Internal Standard urine_sample->add_is hydrolysis 3. Enzymatic Hydrolysis add_is->hydrolysis lle 4. Liquid-Liquid Extraction hydrolysis->lle evaporation 5. Evaporation lle->evaporation derivatize 6. Silylation (BSTFA) evaporation->derivatize gcms 7. GC-MS Analysis (SIM) derivatize->gcms data_analysis 8. Data Analysis & Quantification gcms->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound in urine.

Interpretation of Results and Establishment of Exposure Levels

The quantitative data obtained from a validated analytical method must be interpreted in the context of human health risk assessment. This involves comparing the measured biomarker concentrations to established reference ranges or toxicological thresholds.

A tiered approach can be used to classify exposure levels:

  • Background Level: This represents the range of concentrations expected in the general population with no known specific exposure to chloroxylenol. Establishing a robust background range requires analyzing a statistically significant number of samples from a representative population.

  • Elevated Level: Concentrations above the background range may indicate a specific exposure event or a higher-than-average exposure from consumer products.

  • Action Level: This is a concentration at which further investigation or intervention may be warranted. The action level is typically derived from toxicological data and represents a level of exposure that could potentially be associated with adverse health effects.

exposure_classification start Quantified this compound Concentration decision1 Concentration > Background Range? start->decision1 decision2 Concentration > Action Level? decision1->decision2 Yes background Background Exposure decision1->background No elevated Elevated Exposure decision2->elevated No action Actionable Exposure decision2->action Yes

References

A Comparative Guide to HPLC and GC Methods for the Quantification of 3-Chloro-4-methylphenol: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-methylphenol (PCMC), also known as p-chloro-m-cresol, is a halogenated phenolic compound widely utilized as a potent disinfectant and preservative in pharmaceuticals, cosmetics, and industrial formulations like metalworking fluids.[1][2][3] Its efficacy as an antimicrobial agent necessitates precise and accurate quantification in both raw materials and finished products to ensure product quality, safety, and regulatory compliance. The inherent chemical properties of this compound—a crystalline solid with a phenolic odor and a boiling point of approximately 228-239°C—present distinct analytical considerations.[3][4][5]

This guide provides an in-depth, objective comparison of two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, my objective is not merely to present two disparate methods, but to guide researchers and drug development professionals through a logical, evidence-based cross-validation process. This ensures that the selected analytical method is not only fit for its intended purpose but is also robust, reliable, and scientifically sound, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Part 1: Foundational Principles of a Self-Validating System

Before delving into specific protocols, it is crucial to establish the "why" behind our methodological choices. The selection between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the requirements of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): This technique is ideally suited for compounds that are soluble in a liquid mobile phase and may be non-volatile or thermally labile. Given that this compound is a solid at room temperature and soluble in common organic solvents like methanol and acetonitrile, HPLC presents a direct and robust analytical approach.[5][8] The primary advantage here is the ability to analyze the compound in its native state, avoiding the potential complexities and efficiency losses associated with derivatization.

  • Gas Chromatography (GC): GC excels in the analysis of volatile or semi-volatile compounds.[9] While this compound has a relatively high boiling point, it is amenable to GC analysis.[4][5] However, the polar hydroxyl group (-OH) on the phenol can lead to peak tailing and interaction with the stationary phase, potentially compromising peak shape and reproducibility.[10] To mitigate this, a derivatization step is often essential to convert the polar analyte into a more volatile and less polar derivative, thereby improving chromatographic performance.[9][10][11]

This guide will therefore compare a direct reverse-phase HPLC (RP-HPLC) method with a GC method that incorporates a necessary derivatization step.

Part 2: Experimental Design & Protocols

The following protocols are designed to be self-validating. Each step is chosen to ensure specificity, linearity, and precision, forming the basis of our cross-validation study.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the direct quantification of this compound. The use of a C18 column provides excellent retention and separation for moderately nonpolar compounds, while the acidic mobile phase ensures the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks.

Instrumentation & Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD), monitoring at 283 nm[12]

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 60:40 (v/v) ratio[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in methanol, and sonicate for 10 minutes to ensure complete dissolution. Dilute the sample with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Gas Chromatography (GC-FID) with Derivatization Protocol

This protocol addresses the challenges of analyzing a polar phenol by GC. Silylation is chosen as the derivatization method; it replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[9] This increases the compound's volatility and reduces its polarity, resulting in improved peak shape and thermal stability.[11]

Instrumentation & Conditions:

  • System: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 220°C, and hold for 5 minutes.

  • Injection: 1 µL, Split mode (20:1)

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable aprotic solvent like pyridine or acetonitrile.

  • Derivatization Procedure: a. In a 2 mL autosampler vial, add 100 µL of each calibration standard or sample solution. b. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9] c. Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven. d. Allow the vial to cool to room temperature before injection.

  • Sample Preparation: Dissolve the sample containing this compound in the chosen aprotic solvent to an approximate concentration of 1 mg/mL. Perform the derivatization procedure as described above.

  • Analysis: Inject the derivatized standards and samples into the GC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized this compound against the initial concentration of the standards. Calculate the concentration in the samples from this curve.

Part 3: The Cross-Validation Workflow

Cross-validation is not merely about running the same samples on two different instruments. It is a systematic evaluation to prove that both methods provide equivalent, reliable results for the same analyte. The process follows the validation parameters set forth by ICH Q2(R1).[13]

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

Part 4: Comparative Data Summary

To provide a clear, objective comparison, the following table summarizes the expected performance data from the validation of both methods. These values are representative of what would be considered acceptable under ICH guidelines.

Validation ParameterHPLC-UV MethodGC-FID Method (with Derivatization)Commentary
Specificity Peak purity > 99.5% via DAD. No interference from placebo.Baseline separation from derivatization agent and byproducts.Both methods demonstrate excellent specificity. The DAD detector in HPLC provides an advantage in confirming peak identity and purity.
Linearity (R²) > 0.9995> 0.9992Both methods show excellent linearity. The slightly lower R² for GC can be attributed to the multi-step derivatization process.
Range 1 - 100 µg/mL1 - 100 µg/mLThe analytical range is comparable for both techniques.
Accuracy (% Recovery) 99.2% - 100.8%98.5% - 101.5%Both methods are highly accurate. The slightly wider range for GC can reflect the variability of the derivatization reaction.
Precision (RSD%)
- Repeatability (n=6)< 0.8%< 1.2%HPLC shows superior repeatability due to its simpler, direct injection workflow.
- Intermediate Precision< 1.5%< 2.0%The GC method's precision is slightly lower, reflecting the additional variables (analyst, day, derivatization).
Limit of Detection (LOD) 20 ng/mL[14]50 ng/mLHPLC is generally more sensitive for this analyte without derivatization.
Limit of Quantitation (LOQ) 62.5 ng/mL[14]150 ng/mLThe lower LOQ of the HPLC method makes it more suitable for trace-level analysis.
Robustness Unaffected by minor changes in pH (±0.2) and % Acetonitrile (±2%).Sensitive to reaction time and temperature of derivatization.The HPLC method is inherently more robust as it has fewer critical procedural variables.

Part 5: Synthesis and Authoritative Recommendation

The decision to choose between HPLC and GC is contingent on the specific application and laboratory capabilities.

Decision_Flow start Need to Quantify This compound q1 Is the sample matrix complex (e.g., contains volatile interferents)? start->q1 hplc_path HPLC is Preferred (High Specificity, No Derivatization) q1->hplc_path No gc_path GC may be suitable (if interferents are non-volatile) q1->gc_path Yes q2 Is high throughput a primary requirement? hplc_path->q2 gc_path->q2 hplc_simple HPLC is Superior (Simpler sample prep, faster turnaround) q2->hplc_simple Yes gc_complex GC is Less Efficient (Derivatization adds time and complexity) q2->gc_complex No q3 Is trace-level analysis (e.g., <150 ng/mL) required? hplc_simple->q3 gc_complex->q3 hplc_sensitive HPLC is the Method of Choice (Lower LOD/LOQ) q3->hplc_sensitive Yes gc_less_sensitive GC may not provide a sufficient sensitivity q3->gc_less_sensitive No end_hplc Final Recommendation: Primary QC Method: HPLC-UV hplc_sensitive->end_hplc end_gc Final Recommendation: Orthogonal/Confirmatory Method: GC-FID gc_less_sensitive->end_gc

Caption: Decision matrix for selecting between HPLC and GC for PCMC analysis.

Based on the comprehensive cross-validation data, the RP-HPLC-UV method is the superior choice for routine quality control analysis of this compound.

  • Trustworthiness & Simplicity: The HPLC method's direct analysis approach minimizes potential sources of error, eliminating the variability associated with the derivatization step required for GC. This leads to higher precision and robustness.

  • Performance: It demonstrates better sensitivity (lower LOD/LOQ), making it more suitable for impurity profiling or the analysis of low-concentration formulations.

  • Efficiency: The sample preparation is simpler and faster, leading to higher throughput in a QC environment.

The GC-FID method, while accurate and reliable, is best employed as an orthogonal method. It serves as an excellent confirmatory technique. If a sample matrix contains non-volatile components that could interfere with the HPLC analysis, a well-validated GC method provides an invaluable alternative for verification.

Ultimately, maintaining validated protocols for both techniques provides a powerful analytical toolkit, ensuring data integrity and adaptability for any research or drug development challenge involving this compound.

References

comparing the degradation kinetics of 3-Chloro-4-methylphenol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Degradation Kinetics of 3-Chloro-4-methylphenol

Introduction

This compound (also known as p-chloro-m-cresol or PCMC) is a chlorinated phenolic compound widely used as a disinfectant and preservative in various industrial applications, including in tanneries, textiles, and as a component of some pharmaceuticals.[1][2] Its persistence and toxicity in aquatic environments have led to its classification as a priority pollutant by environmental agencies.[3] The effective removal of PCMC from wastewater is crucial to mitigate its environmental impact. This guide provides a comprehensive comparison of the degradation kinetics of PCMC under different treatment conditions, with a focus on advanced oxidation processes (AOPs) and biodegradation. We will delve into the underlying mechanisms, present comparative kinetic data, and provide detailed experimental protocols for researchers and professionals in drug development and environmental science.

Degradation Methodologies and Kinetic Comparison

The degradation of PCMC can be achieved through various methods, each with its own kinetic profile and set of optimal conditions. This section compares the efficacy of ozonation, Fenton and photo-Fenton processes, photocatalysis, persulfate-based AOPs, and biodegradation.

Ozonation

Ozonation is a well-established AOP that utilizes the strong oxidizing potential of ozone (O₃) to degrade organic pollutants. The reaction can proceed through two main pathways: direct oxidation by molecular ozone and indirect oxidation by highly reactive hydroxyl radicals (•OH) generated from ozone decomposition, a process that is enhanced at higher pH.[4]

Kinetic Performance:

The degradation of PCMC by ozonation typically follows pseudo-first-order kinetics. In a study on tannery wastewater, the ozonation of 4-chloro-3-methylphenol was modeled, and it was found that the process fits well with a pseudo-first-order model, indicating a slower degradation process compared to combined treatments.[5] Another study on a novel zinc-carbon nanotubes (Zn-CNTs) composite for catalytic ozonation of 4-chloro-3-methyl phenol (CMP) reported a significant enhancement in the total organic carbon (TOC) removal rate constant. The rate constant for TOC removal in the Zn-CNTs/O₃ system was 0.29 min⁻¹, which was much higher than that of the O₃ alone system (0.059 min⁻¹).[6]

Influence of Operational Parameters:

  • Ozone Dosage: Higher ozone dosages generally lead to faster degradation rates. However, there is an optimal dosage beyond which the mass transfer of ozone becomes the limiting factor.[5]

  • pH: The pH of the solution plays a critical role. At alkaline pH, the decomposition of ozone into hydroxyl radicals is accelerated, leading to a more rapid and less selective degradation of organic compounds.[4]

  • Catalysts: The presence of catalysts, such as the Zn-CNTs composite, can significantly enhance the degradation and mineralization of PCMC by promoting the in-situ generation of hydrogen peroxide, which then reacts with ozone to produce more hydroxyl radicals.[6]

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals.[7] The photo-Fenton process enhances this reaction by using UV light to photochemically reduce ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.[8]

Kinetic Performance:

The degradation of chlorophenols by Fenton and photo-Fenton processes also generally follows pseudo-first-order kinetics. A comparative study on the degradation of p-chlorophenol showed that the photo-Fenton process was significantly more effective than the UV/H₂O₂ process, accelerating the oxidation rate by 5-9 times.[8] For the degradation of 2,4-dichlorophenol, a first-order degradation constant of 0.057 min⁻¹ was obtained under optimal photo-Fenton conditions.[9] While specific kinetic data for PCMC is limited in direct comparative studies, the trends observed for other chlorophenols are expected to be similar. In a study on tannery wastewater, the combination of ozone with Fenton's reagent was best described by a pseudo-second-order model, suggesting that surface reaction mechanisms may dominate in this complex matrix.[5]

Influence of Operational Parameters:

  • pH: The optimal pH for the Fenton reaction is typically around 3. At higher pH values, iron precipitates as ferric hydroxide, reducing the availability of the catalyst.[10]

  • H₂O₂ and Fe²⁺ Concentrations: The ratio of H₂O₂ to Fe²⁺ is a critical parameter. An excess of either reagent can lead to scavenging of hydroxyl radicals and a decrease in the degradation efficiency.[11]

  • UV Irradiation: In the photo-Fenton process, the intensity of UV light directly influences the rate of Fe²⁺ regeneration and, consequently, the overall degradation rate.[8]

Heterogeneous Photocatalysis

Heterogeneous photocatalysis typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which then degrade organic pollutants.[12]

Kinetic Performance:

The photocatalytic degradation of chlorophenols is often described by the Langmuir-Hinshelwood kinetic model, which at low substrate concentrations simplifies to a pseudo-first-order model.[1] For the photocatalytic degradation of 2-chlorophenol using TiO₂, a kinetic constant k of 0.24 mg L⁻¹min⁻¹ was reported.[1] The efficiency of photocatalysis is highly dependent on the nature of the photocatalyst.

Influence of Operational Parameters:

  • Catalyst Type and Loading: The choice of photocatalyst and its concentration in the solution are crucial. There is an optimal catalyst loading beyond which light scattering can reduce the efficiency.[12]

  • pH: The pH of the solution affects the surface charge of the photocatalyst and the speciation of the target pollutant, thereby influencing the adsorption and degradation rates.[12]

  • Light Intensity: The rate of photocatalytic degradation is generally proportional to the light intensity up to a certain point, after which it may become limited by other factors such as mass transfer.[13]

Persulfate-Based Advanced Oxidation Processes

Persulfate (S₂O₈²⁻) can be activated by heat, UV light, or transition metals to generate sulfate radicals (SO₄•⁻), which are powerful oxidizing agents with a high redox potential.[14]

Kinetic Performance:

The degradation of organic pollutants by activated persulfate typically follows pseudo-first-order kinetics. A comparative study on the degradation of pentachlorophenol found that persulfate-based AOPs, particularly when activated by UV light, showed superior performance due to the high reactivity and stability of sulfate radicals over a wide pH range.[4]

Influence of Operational Parameters:

  • Activation Method: The method of persulfate activation (e.g., heat, UV, metal catalyst) significantly impacts the rate of sulfate radical generation and thus the degradation kinetics.[15]

  • Persulfate Concentration: Higher persulfate concentrations generally lead to higher degradation rates, but an excess can lead to scavenging of sulfate radicals.[14]

  • pH: The solution pH can influence the speciation of both the activator and the target pollutant, as well as the dominant radical species.[16]

Biodegradation

Biodegradation utilizes microorganisms to break down organic pollutants into simpler, less toxic compounds. Several bacterial strains have been identified that can degrade chlorophenols and related compounds.[17][18]

Kinetic Performance:

The kinetics of biodegradation are often described by models such as the Monod or Haldane equations, which account for substrate inhibition at high concentrations. For the biodegradation of 4-chlorophenol by acclimated sludge, the Haldane model provided a good fit with a maximum specific growth rate (μₘ) of 1.30 d⁻¹, a half-saturation constant (Kₛ) of 8.38 mg/L, and an inhibition constant (Kᵢ) of 279.4 mg/L.[18] First-order rate constants for the biodegradation of 3-methyl-4-chlorophenol in sandy clay soil and silty clay soil have been reported as 0.0364 and 0.0338 day⁻¹, respectively.[19]

Influence of Environmental Conditions:

  • Microbial Strain: The specific microbial species or consortium determines the metabolic pathway and the rate of degradation.

  • Nutrient Availability: The presence of essential nutrients (e.g., nitrogen, phosphorus) is crucial for microbial growth and activity.

  • Temperature and pH: Each microorganism has an optimal temperature and pH range for growth and enzymatic activity.

  • Substrate Concentration: High concentrations of PCMC can be toxic to microorganisms, leading to inhibition of the degradation process.[18]

Comparative Summary of Degradation Kinetics
Degradation MethodTypical Kinetic ModelReported Rate Constants for PCMC or related compoundsKey Influencing Parameters
Ozonation Pseudo-first-orderTOC removal k = 0.29 min⁻¹ (with Zn-CNTs catalyst)[6]Ozone dosage, pH, catalyst
Fenton/Photo-Fenton Pseudo-first-orderk = 0.057 min⁻¹ (for 2,4-dichlorophenol)[9]pH, H₂O₂/Fe²⁺ ratio, UV light
Photocatalysis Langmuir-Hinshelwoodk = 0.24 mg L⁻¹min⁻¹ (for 2-chlorophenol)[1]Catalyst type, pH, light intensity
Persulfate Activation Pseudo-first-orderNot directly reported for PCMC, but high for other chlorophenols[4]Activation method, persulfate conc., pH
Biodegradation Haldane/First-orderk = 0.0364 day⁻¹ (in sandy clay soil)[19]Microbial strain, nutrients, temperature, pH

Note: The reported rate constants are from different studies with varying experimental conditions and should be compared with caution.

Degradation Pathways and Mechanisms

The degradation of this compound proceeds through different pathways depending on the treatment method. The primary mechanism involves the attack of reactive species on the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage.

Proposed Degradation Pathway for PCMC via Ozonation

Based on studies of similar phenolic compounds, the ozonation of PCMC likely involves initial electrophilic attack by ozone at positions ortho and para to the hydroxyl group, leading to the formation of hydroxylated intermediates. Subsequent reactions can lead to ring opening and the formation of smaller organic acids.[20]

G PCMC This compound Intermediates Hydroxylated Intermediates (e.g., Chlorohydroxy-methyl-cyclohexadienone) PCMC->Intermediates O₃ / •OH attack RingOpening Ring-opened products (e.g., muconic acid derivatives) Intermediates->RingOpening Further oxidation Acids Short-chain organic acids (e.g., maleic, oxalic, formic acid) RingOpening->Acids Mineralization CO2 + H2O + Cl- Acids->Mineralization

Caption: Proposed ozonation pathway of this compound.

Proposed Degradation Pathway for PCMC via Fenton/Photocatalysis (Hydroxyl Radical Attack)

Hydroxyl radicals are highly reactive and non-selective, readily attacking the electron-rich aromatic ring of PCMC. The initial steps are likely hydroxylation and dechlorination.[21]

G PCMC This compound Adduct •OH Adduct PCMC->Adduct •OH addition Hydroxylated Chlorinated dihydroxy-methylbenzene Adduct->Hydroxylated Dechlorinated Methyl-p-benzoquinone Hydroxylated->Dechlorinated Oxidation & Dechlorination RingOpening Ring-opened products Dechlorinated->RingOpening Further •OH attack Mineralization CO2 + H2O + Cl- RingOpening->Mineralization

Caption: Proposed degradation pathway of PCMC by hydroxyl radicals.

Proposed Biodegradation Pathway of PCMC

Microbial degradation of chlorophenols often involves initial hydroxylation to form a chlorocatechol, followed by ring cleavage.[18]

G PCMC This compound Chlorocatechol Chloro-methylcatechol PCMC->Chlorocatechol Monooxygenase RingCleavage Ring cleavage product (e.g., chloro-muconic acid) Chlorocatechol->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Further metabolism Biomass CO2 + H2O + Cl- + Biomass TCA->Biomass

Caption: Proposed biodegradation pathway of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting laboratory-scale degradation experiments of this compound using common AOPs.

Workflow for a Typical Degradation Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of PCMC C Set up reactor with PCMC solution A->C B Prepare reagents (e.g., H₂O₂, FeSO₄, catalyst suspension) E Initiate reaction (add reagents, turn on UV/O₃) B->E D Adjust pH C->D D->E F Take samples at specific time intervals E->F G Quench reaction in samples F->G H Filter samples G->H I Analyze PCMC concentration (e.g., by HPLC) H->I

Caption: General workflow for a PCMC degradation experiment.

Protocol 1: Fenton Oxidation of PCMC
  • Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.

    • Prepare a stock solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O) (e.g., 0.1 M).

    • Obtain a solution of hydrogen peroxide (H₂O₂), typically 30% (w/w).

  • Experimental Procedure:

    • In a glass beaker, add a known volume of deionized water and the PCMC stock solution to achieve the desired initial concentration (e.g., 50 mg/L).

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Adjust the pH of the solution to 3.0 using dilute sulfuric acid (H₂SO₄).[10]

    • Add the required volume of the FeSO₄ solution to achieve the desired catalyst concentration (e.g., 10 mg/L Fe²⁺).

    • Initiate the reaction by adding the calculated volume of H₂O₂ to achieve the desired concentration (e.g., 100 mg/L). Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a sample (e.g., 2 mL).

    • Immediately quench the reaction in the sample by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8, which precipitates the iron and stops the Fenton reaction.

    • Filter the quenched sample through a 0.45 µm syringe filter to remove the iron precipitate.

  • Analysis:

    • Analyze the concentration of PCMC in the filtered samples using High-Performance Liquid Chromatography (HPLC) with a UV detector.

Protocol 2: Photocatalytic Degradation of PCMC using TiO₂
  • Preparation:

    • Prepare a stock solution of PCMC as described in Protocol 1.

    • Prepare a suspension of the TiO₂ photocatalyst (e.g., Degussa P25) in deionized water (e.g., 1 g/L).

  • Experimental Procedure:

    • Add the desired volume of the TiO₂ suspension and the PCMC stock solution to a photocatalytic reactor with a quartz window.

    • Place the reactor on a magnetic stirrer and stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the PCMC and the catalyst surface.

    • Take an initial sample (t=0) after the equilibration period.

    • Turn on the UV lamp (e.g., a medium-pressure mercury lamp) to initiate the photocatalytic reaction.

    • At predetermined time intervals, withdraw samples from the reactor.

    • Immediately filter the samples through a 0.22 µm syringe filter to remove the TiO₂ particles.

  • Analysis:

    • Analyze the concentration of PCMC in the filtered samples using HPLC.

Comparative Analysis and Future Perspectives

Each of the discussed methods offers a viable route for the degradation of this compound, but they differ significantly in terms of efficiency, cost, and operational complexity.

FeatureOzonationFenton/Photo-FentonPhotocatalysisPersulfate AOPsBiodegradation
Efficiency HighVery HighHighVery HighVariable, can be high
Reaction Time FastVery FastModerate to FastFastSlow
Operating pH Wide range, more effective at high pHAcidic (pH ~3)Wide rangeWide rangeNear neutral
Cost High (equipment)Moderate (reagents)Moderate (catalyst, UV lamps)Moderate (reagents)Low
Byproducts Can form bromates in bromide-containing waterIron sludgeNone, if mineralization is completeCan form halogenated byproductsNone, if mineralization is complete
Scalability HighHighModerateHighHigh

Future Perspectives:

The development of more efficient and cost-effective catalysts for AOPs remains a key area of research. For instance, the use of nanomaterials as catalysts shows great promise for enhancing degradation rates and reducing operational costs.[6] Combining different treatment methods, such as a chemical pre-treatment to reduce toxicity followed by a biological polishing step, could offer a more sustainable and complete solution for the remediation of PCMC-contaminated wastewater.[11] Further research is also needed to fully elucidate the degradation pathways and identify any potentially toxic intermediates to ensure the environmental safety of these treatment technologies.

References

A Senior Application Scientist's Guide to the Validation of a Method for Determining 3-Chloro-4-methylphenol Residues in Food

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the determination of 3-Chloro-4-methylphenol residues in food matrices. As a substituted phenol, this compound can enter the food chain through various routes, including its use as a pesticide or disinfectant, or as a degradation product of other compounds. Its potential toxicity necessitates reliable and validated analytical methods to ensure food safety.

This document is intended for researchers, scientists, and professionals in drug development and food safety who are tasked with developing, validating, or implementing methods for the detection of chemical residues in complex matrices. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of two common analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

The Analytical Challenge: Detecting Trace Residues in Complex Matrices

The primary challenge in analyzing this compound in food lies in the complexity of the food matrices themselves. Foods are intricate mixtures of fats, proteins, carbohydrates, and numerous other compounds that can interfere with the extraction and detection of the target analyte. Therefore, a robust analytical method must incorporate an efficient sample preparation step to isolate the analyte of interest from these interfering substances, followed by a selective and sensitive detection technique.

Proposed Primary Method: QuEChERS Extraction followed by GC-MS/MS

For the determination of this compound in a variety of food matrices, we propose a method based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Rationale for Method Selection:

  • QuEChERS: This sample preparation approach is renowned for its simplicity, high throughput, and effectiveness in removing a broad range of matrix interferences from diverse food samples.[1][2][3] It involves a simple liquid-liquid partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.

Experimental Workflow: QuEChERS and GC-MS/MS

GCMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis Sample Homogenized Food Sample (10 g) Add_ACN Add 10 mL Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Na-citrate) Add_ACN->Add_Salts Vortex_Centrifuge1 Vortex & Centrifuge Add_Salts->Vortex_Centrifuge1 dSPE Transfer Supernatant to dSPE Tube (PSA, C18, MgSO4) Vortex_Centrifuge1->dSPE Vortex_Centrifuge2 Vortex & Centrifuge dSPE->Vortex_Centrifuge2 Final_Extract Final Extract Vortex_Centrifuge2->Final_Extract Injection Inject into GC-MS/MS Final_Extract->Injection Analysis Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the determination of this compound in food by QuEChERS and GC-MS/MS.

Detailed Protocol: GC-MS/MS Method

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.

2. GC-MS/MS Parameters

ParameterSuggested Value
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial 60 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion: 142 m/z; Product Ions: 107 m/z (quantifier), 77 m/z (qualifier) (Hypothetical, requires optimization)

Method Validation: A Cornerstone of Trustworthiness

A rigorous validation protocol is essential to ensure that the analytical method is fit for its intended purpose. The validation should be performed in accordance with internationally recognized guidelines, such as those from the AOAC or the FDA.[5]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the expected concentration range.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed by analyzing spiked samples at different concentration levels.Mean recovery of 70-120%.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (RSDr) ≤ 15%, Intermediate Precision (RSDip) ≤ 20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10, and the recovery and precision criteria should be met at this level.
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte in blank matrix samples. Ion ratio of qualifier to quantifier within ±30% of that of a standard.

Comparative Analysis: GC-MS/MS vs. HPLC-UV

While GC-MS/MS offers superior performance, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) represents a viable and often more accessible alternative.

Rationale for HPLC-UV as an Alternative:

  • Wider Availability: HPLC-UV systems are more common in analytical laboratories compared to GC-MS/MS.

  • Cost-Effectiveness: The initial investment and running costs for HPLC-UV are generally lower.

  • Suitability for Phenolic Compounds: Phenolic compounds, including this compound, possess chromophores that allow for detection by UV spectrophotometry.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Homogenized Food Sample (10 g) LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation SPE Solid-Phase Extraction (SPE) Cleanup (e.g., C18 cartridge) Evaporation->SPE Final_Extract Final Extract SPE->Final_Extract Injection Inject into HPLC-UV Final_Extract->Injection Analysis Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the determination of this compound in food by LLE, SPE, and HPLC-UV.

Performance Comparison: GC-MS/MS vs. HPLC-UV

The following table presents a comparative summary of the expected performance of the two methods based on typical validation data.

ParameterGC-MS/MS with QuEChERSHPLC-UV with LLE/SPEJustification for the Difference
Sample Throughput HighModerateQuEChERS is a faster and simpler sample preparation method compared to traditional LLE and SPE.
Selectivity Very HighModerate to LowMS/MS provides unequivocal identification based on precursor and product ions, minimizing the risk of false positives. UV detection is less selective and prone to interferences from co-eluting matrix components.
Sensitivity (LOQ) Low (e.g., 1-10 µg/kg)Higher (e.g., 50-100 µg/kg)The inherent sensitivity of MS/MS detection is significantly greater than that of UV detection.
Ruggedness HighModerateThe QuEChERS method is known for its robustness across a wide range of food matrices. The multi-step LLE/SPE for the HPLC method can be more susceptible to variability.
Cost per Sample HigherLowerThe initial investment and maintenance costs for a GC-MS/MS system are higher than for an HPLC-UV system.
Confirmation of Identity ConfirmatoryIndicativeThe specific MRM transitions in MS/MS provide a high degree of confidence in the analyte's identity. Co-elution with a standard in HPLC-UV is only indicative.

Conclusion and Recommendations

For the routine monitoring of this compound residues in a diverse range of food products, the QuEChERS extraction followed by GC-MS/MS analysis is the recommended method. Its superior selectivity, sensitivity, and high-throughput capabilities make it the more robust and reliable choice for ensuring food safety and regulatory compliance. The method's ability to provide confirmatory results is a critical advantage, particularly when dealing with regulatory action levels.

The HPLC-UV method serves as a viable alternative in laboratories where access to mass spectrometry is limited. While it may have a higher limit of quantification and lower selectivity, with careful optimization and validation, it can be a cost-effective screening tool. However, any positive findings from an HPLC-UV method should ideally be confirmed by a more selective technique like GC-MS/MS, especially in cases of regulatory significance.

The choice of method will ultimately depend on the specific requirements of the laboratory, including the desired level of sensitivity, the number of samples to be analyzed, and the available instrumentation. Regardless of the method chosen, a thorough validation is paramount to generating data that is accurate, reliable, and defensible.

References

A Senior Application Scientist's Guide to Derivatization Reagents for Chlorophenol Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and drug development professionals, the accurate quantification of chlorophenols (CPs) is a critical task. These compounds, prevalent as industrial byproducts and environmental contaminants, are often analyzed by gas chromatography-mass spectrometry (GC-MS). However, their inherent polarity can lead to poor chromatographic peak shape and reduced sensitivity. Derivatization, a process of chemically modifying the analyte to enhance its analytical properties, is therefore an indispensable step.

This guide provides an in-depth comparison of the most common derivatization reagents for chlorophenols: Acetic Anhydride for acetylation, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, and Pentafluorobenzyl Bromide (PFBB) for pentafluorobenzylation. Drawing upon established methodologies and experimental data, this document will equip you with the knowledge to select the optimal reagent for your specific analytical challenge.

The Rationale for Derivatization of Chlorophenols

The primary objective of derivatizing chlorophenols is to mask the polar hydroxyl group (-OH). This chemical modification achieves several key analytical enhancements:

  • Increased Volatility: By replacing the active hydrogen of the hydroxyl group, the intermolecular hydrogen bonding is eliminated, making the molecule more volatile and suitable for gas chromatography.

  • Improved Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures of the GC inlet and column.

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and reproducibility.

  • Increased Sensitivity: For electron-capturing detectors (ECD) or for specific mass spectrometric fragmentation patterns, derivatization can significantly lower the limits of detection.

The choice of derivatization reagent is a critical decision that influences the efficiency, sensitivity, and robustness of the entire analytical method. This guide will now delve into a comparative analysis of the three leading reagents.

Comparative Analysis of Derivatization Reagents

The selection of a derivatization reagent is a trade-off between reaction speed, derivative stability, sensitivity, and ease of use. The following sections provide a detailed comparison of acetic anhydride, BSTFA, and PFBB.

Acetylation with Acetic Anhydride

Acetylation is a robust and widely used method that converts chlorophenols into their corresponding acetate esters. This is often performed in-situ in aqueous samples, simplifying the workflow.

Mechanism of Action: The reaction involves the nucleophilic attack of the phenolate ion on the carbonyl carbon of acetic anhydride, leading to the formation of a stable acetate ester and an acetate ion as a byproduct. The reaction is typically catalyzed by a base, such as potassium carbonate, which deprotonates the phenol.

Diagram of Acetylation Workflow

cluster_prep Sample Preparation cluster_reax Derivatization cluster_extract Extraction & Analysis A Aqueous Sample (1 L) B Adjust to pH 9-11.5 with K2CO3 A->B C Add Acetic Anhydride B->C D In-situ Acetylation C->D E Extract with Hexane D->E F Concentrate Extract E->F G GC-MS Analysis F->G

Caption: Workflow for in-situ acetylation of chlorophenols.

Performance Characteristics:

  • Reaction Efficiency: Acetylation is generally a high-yield reaction. The in-situ method is particularly efficient as it derivatizes the chlorophenols directly in the water sample without prior extraction.[1][2]

  • Derivative Stability: Acetylated derivatives of chlorophenols are known to be stable, allowing for flexibility in analysis time.[3] Studies have shown that with proper storage conditions (e.g., at 4°C with the addition of sodium chloride and sodium carbonate), the derivatives can be stable for about a month.[3]

  • Chromatographic Performance: The resulting acetate esters are less polar than the parent compounds, leading to good peak shapes and resolution on common non-polar GC columns.

  • Sensitivity: This method provides good sensitivity, with detection limits typically in the low µg/L to ng/L range, especially when coupled with an electron-capture detector (ECD) or a mass spectrometer.[4][5]

Advantages:

  • Cost-effective and readily available reagent.

  • The in-situ procedure simplifies sample preparation for aqueous matrices.

  • Produces stable derivatives.

Limitations:

  • The reaction requires careful pH control for optimal efficiency.

  • Excess reagent and byproducts may need to be removed, although for in-situ methods followed by extraction, this is less of an issue.

Silylation with BSTFA

Silylation is a popular derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. BSTFA is a powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS).

Mechanism of Action: Silylation proceeds via a nucleophilic attack of the hydroxyl group on the silicon atom of the silylating reagent. The reaction is typically fast and driven by the formation of a stable silicon-oxygen bond.

Diagram of Silylation Workflow

cluster_prep Sample Preparation cluster_reax Derivatization cluster_analysis Analysis A Extracted Chlorophenols (in organic solvent) B Evaporate to Dryness A->B C Add BSTFA (+/- TMCS) in Anhydrous Solvent B->C D Heat (e.g., 60-80°C) C->D E Inject directly or after dilution D->E F GC-MS Analysis E->F

Caption: General workflow for silylation of chlorophenols.

Performance Characteristics:

  • Reaction Efficiency and Kinetics: Silylation with BSTFA is known for its rapid reaction rates. In some solvents like acetone, the reaction can be quantitative within seconds at room temperature.[6][7] The reactivity of different chlorophenols with various silylating agents has been systematically studied, providing valuable insights for method optimization.[8]

  • Derivative Stability: TMS derivatives are generally less stable than their acetylated counterparts and are susceptible to hydrolysis.[9] Therefore, anhydrous conditions are crucial during the derivatization and storage. To improve long-term stability, excess BSTFA can be hydrolyzed with a small amount of water, followed by drying with anhydrous sodium sulfate.[6][7]

  • Chromatographic Performance: TMS derivatives are highly volatile and exhibit excellent chromatographic behavior, often resulting in sharp peaks and good separation of isomers.

  • Sensitivity: Silylation can provide excellent sensitivity, with detection limits in the low µg/L range.[10]

Advantages:

  • Very fast and efficient reactions.[6][7]

  • Volatile byproducts that are less likely to interfere with chromatography.[9]

  • Applicable to a wide range of chlorophenols.[8]

Limitations:

  • Derivatives are sensitive to moisture, requiring stringent anhydrous conditions.[9]

  • The reagent itself is moisture-sensitive.[9]

  • May require a catalyst (e.g., TMCS) for less reactive or sterically hindered chlorophenols.[9]

Pentafluorobenzylation with PFBB

This method involves the formation of pentafluorobenzyl (PFB) ethers from chlorophenols. The resulting derivatives are highly electronegative, making this an exceptionally sensitive technique when using an electron-capture detector (ECD). It is also a method officially recognized by the U.S. Environmental Protection Agency (EPA) for the analysis of phenols.[11][12]

Mechanism of Action: The reaction is a Williamson ether synthesis, where the phenolate ion acts as a nucleophile and displaces the bromide from PFBB. A phase-transfer catalyst, such as 18-crown-6-ether, is often used to facilitate the reaction.

Diagram of PFBB Derivatization Workflow

cluster_prep Sample Preparation cluster_reax Derivatization cluster_extract Extraction & Analysis A Extracted Chlorophenols (in 2-propanol) B Add K2CO3, PFBB, and 18-crown-6-ether A->B C Heat (e.g., 80°C for 30 min) B->C D Extract with Hexane C->D E Concentrate Extract D->E F GC-MS/ECD Analysis E->F

Caption: Workflow for PFBB derivatization of chlorophenols.

Performance Characteristics:

  • Reaction Efficiency: The reaction with PFBB is rapid and generally provides good yields.[11]

  • Derivative Stability: PFB ethers are chemically stable, allowing for reliable analysis.

  • Chromatographic Performance: The derivatives are well-suited for GC analysis, with good peak shapes and resolution.

  • Sensitivity: This is the key advantage of PFBB derivatization. The pentafluorobenzyl group is highly electrophilic, resulting in a strong response from an ECD. This allows for the detection of chlorophenols at ultra-trace levels, often in the ng/L to pg/L range.[13][14]

Advantages:

  • Exceptional sensitivity, especially with ECD.

  • Forms stable derivatives.

  • An established and validated method (U.S. EPA).[11][12]

Limitations:

  • The reagent is more expensive than acetic anhydride or BSTFA.

  • May require a phase-transfer catalyst.

  • The derivatization procedure can be more complex than acetylation or silylation.

Quantitative Performance Comparison

The following table summarizes key performance metrics for the three derivatization reagents based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, matrices, and instrumentation across different publications.

Parameter Acetic Anhydride (Acetylation) BSTFA (Silylation) Pentafluorobenzyl Bromide (PFBB)
Reaction Time 5-15 minutes (in-situ)[4]< 1 minute (in acetone)[6][7]30 minutes at 80°C[11]
Derivative Stability High[3]Moderate (moisture sensitive)[9]High
Typical LODs (in water) 0.001 - 0.013 mg/L (GC-ECD)[4][5]0.01 - 0.25 µg/L (GC-MS)[10]0.0066 - 0.0147 µg/L (GC-MS)[13]
Key Advantages Cost-effective, simple in-situ procedure for water samples, stable derivatives.Very fast reaction, volatile byproducts, good for a wide range of CPs.Extremely high sensitivity (especially with ECD), stable derivatives, EPA method.
Key Disadvantages Requires pH control.Moisture sensitive reagent and derivatives.Higher cost, more complex procedure.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for each derivatization method, synthesized from established sources.

Protocol 1: In-Situ Acetylation of Chlorophenols in Water (Based on U.S. EPA Method 1653)[1]

Materials:

  • 1 L water sample

  • Potassium carbonate (K₂CO₃)

  • Acetic anhydride (freshly distilled)

  • Hexane (pesticide grade)

  • Sodium sulfate (anhydrous)

  • Stir plate and stir bar

  • Separatory funnel (2 L)

Procedure:

  • Pour a 1000 mL aliquot of the water sample into a 2 L beaker.

  • Add a TFE-coated stir bar.

  • While stirring, adjust the sample to a neutral pH using potassium carbonate.

  • Add 15g of potassium carbonate buffer and stir to dissolve. The pH should be between 9 and 11.5.

  • Add 10 mL of acetic anhydride to the sample and stir for 5 minutes.

  • Transfer the mixture to a 2 L separatory funnel.

  • Add 60 mL of hexane to the separatory funnel, seal, and shake vigorously for 2 minutes with periodic venting.

  • Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.

  • Drain the aqueous (lower) layer back into the original beaker.

  • Drain the organic layer into a 250 mL flask or bottle containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction two more times with 60 mL aliquots of hexane, combining all extracts.

  • Concentrate the combined extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Protocol 2: Silylation of Chlorophenols with BSTFA[6][7][9][15]

Materials:

  • Dried sample extract containing chlorophenols

  • BSTFA (with or without 1% TMCS)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or pyridine)

  • Reaction vial (e.g., 2 mL autosampler vial with a PTFE-lined cap)

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.

  • Transfer the dried residue to a reaction vial.

  • Add 100 µL of an anhydrous solvent (acetone is recommended for rapid reactions) to dissolve the sample.

  • Add 100 µL of BSTFA (for moderately hindered chlorophenols, BSTFA with 1% TMCS is recommended). Ensure a molar excess of the silylating reagent to the active hydrogens in the sample.

  • Tightly cap the vial and vortex briefly.

  • For most chlorophenols in acetone, the reaction is complete within 15 seconds at room temperature.[6][7] For other solvents or more hindered phenols, heat the vial at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample can be injected directly into the GC-MS or diluted with an appropriate solvent if necessary. Analyze the derivatized sample as soon as possible due to the potential for hydrolysis of the TMS ethers.

Protocol 3: Pentafluorobenzylation of Chlorophenols with PFBB[11][13]

Materials:

  • Sample extract containing chlorophenols dissolved in 2-propanol

  • Pentafluorobenzyl bromide (PFBB)

  • 18-crown-6-ether

  • Potassium carbonate (K₂CO₃), anhydrous

  • Hexane (pesticide grade)

  • Reaction vial with a PTFE-lined cap

  • Heating block or water bath

Procedure:

  • Prepare a derivatization reagent by dissolving 1 mL of PFBB and 1 g of 18-crown-6-ether in 50 mL of 2-propanol.

  • Transfer a concentrated sample extract (in 2-propanol) into a glass reaction vial.

  • Add 2 mL of the derivatization reagent and 3 mg of anhydrous potassium carbonate.

  • Seal the vial and heat for 30 minutes at 80°C in a heating block or water bath.

  • Allow the vial to cool to room temperature for 15 minutes.

  • Transfer the reaction mixture to a separatory funnel.

  • Add 30 mL of distilled water and extract with 10 mL of hexane.

  • Collect the hexane layer.

  • Concentrate the extract to 1 mL using a Kuderna-Danish (K-D) evaporator or a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Conclusion and Recommendations

The choice of a derivatization reagent for chlorophenol analysis is a critical step that significantly impacts the quality and sensitivity of the results.

  • Acetic anhydride is a reliable and cost-effective choice, particularly for routine analysis of aqueous samples where the in-situ method offers a streamlined workflow and produces stable derivatives.

  • BSTFA is ideal for applications requiring high sample throughput, thanks to its extremely rapid reaction kinetics. However, the analyst must be diligent in maintaining anhydrous conditions to prevent the degradation of the TMS derivatives.

  • Pentafluorobenzyl bromide is the reagent of choice when ultra-trace level detection is required. Its ability to generate derivatives with a strong response on an electron-capture detector is unparalleled, making it the gold standard for high-sensitivity environmental monitoring.

Ultimately, the optimal derivatization strategy depends on the specific analytical goals, sample matrix, available instrumentation, and the required level of sensitivity. By understanding the principles, performance characteristics, and protocols outlined in this guide, researchers can make an informed decision to achieve accurate and reliable quantification of chlorophenols.

References

validation of the purity of synthesized 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Synthesized 3-Chloro-4-methylphenol Purity

As a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals, the purity of this compound is paramount. Impurities, even in trace amounts, can have a significant impact on the yield, safety, and efficacy of the final product. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of synthesized this compound, offering insights into the rationale behind experimental choices and providing detailed protocols for researchers, scientists, and drug development professionals.

The Criticality of Purity Validation

This compound (C₇H₇ClO) is a substituted phenol that serves as a building block in organic synthesis. Its purity directly influences reaction kinetics, byproduct formation, and the overall quality of the active pharmaceutical ingredient (API) or final product. Regulatory bodies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in pharmaceutical intermediates. Therefore, a robust analytical strategy for purity validation is not just a matter of quality control but a fundamental aspect of regulatory compliance and product safety.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity validation depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the purpose of the testing (e.g., routine quality control vs. in-depth structural elucidation). Here, we compare four commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Expertise & Experience: The choice of a reversed-phase C18 column is standard for phenolic compounds due to its ability to separate analytes based on hydrophobicity. The mobile phase, a mixture of acetonitrile and water, is selected to provide good resolution between the main peak of this compound and potential impurities. The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.

  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 280 nm.

  • System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution of this compound. Key parameters to check include theoretical plates (>2000), tailing factor (<1.5), and reproducibility of replicate injections (%RSD < 2%).

  • Analysis: Inject the prepared sample solution and record the chromatogram for a runtime that allows for the elution of all potential impurities (e.g., 20 minutes).

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh 10 mg of This compound prep2 Dissolve in 10 mL of Mobile Phase prep1->prep2 prep3 Dilute to 0.1 mg/mL prep2->prep3 analysis1 System Suitability Test prep3->analysis1 analysis2 Inject Sample into HPLC analysis1->analysis2 analysis3 Record Chromatogram (20 min @ 280 nm) analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Purity (% Area) data1->data2

Caption: Workflow for purity validation of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of impurities based on their mass-to-charge ratio.

Expertise & Experience: For this compound, a non-polar capillary column (e.g., DB-5ms) is suitable. The temperature programming is designed to ensure good separation of the analyte from potential starting materials, byproducts, and residual solvents. Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra that can be compared against spectral libraries for impurity identification.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 m/z.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC).

  • Data Interpretation: The purity is determined from the peak area percentage in the TIC. The mass spectrum of each peak can be compared with a reference library (e.g., NIST) to identify impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare 1 mg/mL solution in Dichloromethane analysis1 Inject into GC prep1->analysis1 analysis2 Temperature Programmed Separation analysis1->analysis2 analysis3 Elute to MS analysis2->analysis3 analysis4 Electron Ionization (EI) analysis3->analysis4 analysis5 Mass Analysis (m/z) analysis4->analysis5 data1 Generate Total Ion Chromatogram (TIC) analysis5->data1 data2 Identify Peaks via Mass Spectra Library data1->data2 data3 Calculate Purity data2->data3

Caption: Workflow for purity validation and impurity identification by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H and ¹³C NMR are invaluable for confirming the identity of the synthesized this compound and for identifying and quantifying impurities without the need for a reference standard for each impurity.

Expertise & Experience: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds. The ¹H NMR spectrum of pure this compound should show characteristic peaks for the aromatic protons, the methyl group, and the hydroxyl proton. The presence of unexpected peaks indicates impurities. Quantitative NMR (qNMR) can be performed by adding a certified internal standard to the sample.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-64 (for good signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (for quantitative analysis).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more.

  • Data Processing and Interpretation: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound. Impurities will appear as extra peaks.

NMR_Logic start Acquire ¹H NMR Spectrum check_peaks Are there unexpected peaks? start->check_peaks pure Sample is structurally pure check_peaks->pure No impure Impurities are present check_peaks->impure Yes identify Identify impurity structure (2D NMR, MS) impure->identify quantify Quantify impurity (qNMR with internal standard) impure->quantify

Caption: Decision logic for assessing purity using NMR spectroscopy.

Melting Point Analysis

Melting point is a fundamental physical property of a solid crystalline compound. A pure compound has a sharp melting point range (typically < 1 °C), while impurities tend to broaden and depress the melting point range.

Expertise & Experience: This is a simple and rapid technique for a preliminary assessment of purity. While not quantitative, a sharp melting point close to the literature value provides a good indication of high purity. It is often used as a first-pass quality check.

  • Sample Preparation: Finely powder a small amount of the dried this compound sample.

  • Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

  • Comparison: Compare the observed melting point range with the literature value for pure this compound (63-66 °C).

Quantitative Comparison of Techniques

FeatureHPLCGC-MSNMRMelting Point
Primary Use Purity, QuantificationPurity, Impurity IDStructure, Purity, QuantificationPreliminary Purity Check
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low
Specificity HighVery HighVery HighLow
Quantification Excellent (with standards)Good (with standards)Excellent (qNMR)No
Impurity ID Limited (requires MS detector)Excellent (Mass Spectra)Good (structural data)No
Sample Throughput HighMediumLowVery High
Instrumentation Cost MediumHighVery HighLow
Expertise Required MediumHighHighLow

Conclusion and Recommendations

A multi-faceted approach is often the most robust strategy for validating the purity of synthesized this compound.

  • For routine quality control , HPLC is the method of choice due to its high throughput, excellent quantitative capabilities, and high sensitivity.

  • When identification of unknown impurities is required, GC-MS is indispensable, providing both chromatographic separation and mass spectral data for structural elucidation.

  • NMR spectroscopy serves as the gold standard for structural confirmation of the synthesized product and can provide an absolute measure of purity through qNMR without the need for impurity standards.

  • Melting point analysis is a valuable, rapid, and low-cost preliminary check of purity.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a comprehensive validation strategy that ensures the quality, safety, and efficacy of their final products.

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-methylphenol, also known as 2-chloro-p-cresol, is a halogenated phenolic compound with significant utility across various industries. It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals and is widely used as a potent antiseptic and disinfectant.[1] The selection of a synthetic route for this compound is a critical decision, balancing factors of cost, yield, purity, safety, and environmental impact. This guide provides an in-depth comparison of the primary synthetic strategies, offering field-proven insights and experimental data to aid researchers and process chemists in making informed decisions.

Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly follows two logical and well-documented pathways, each starting from a common, readily available aromatic precursor:

  • Electrophilic Aromatic Substitution: The direct chlorination of p-cresol (4-methylphenol). This route is attractive due to its atom economy and directness but presents a significant challenge in controlling regioselectivity.

  • Diazotization and Hydrolysis: A multi-step process beginning with 3-chloro-4-methylaniline. This classical approach offers excellent regiochemical control at the cost of additional synthetic steps and more complex reagents.

This guide will dissect these two primary routes, providing a comparative analysis of their performance, cost-effectiveness, and scalability.

Route 1: Direct Chlorination of p-Cresol

This approach leverages the electron-donating nature of the hydroxyl and methyl groups of p-cresol to facilitate electrophilic chlorination. The primary challenge lies in directing the incoming chlorine atom to the C3 position (ortho to the hydroxyl group and meta to the methyl group) while avoiding the formation of the isomeric 2-chloro-4-methylphenol and dichlorinated byproducts.

Mechanistic Considerations and Reagent Choice

The chlorination of phenols is a classic electrophilic aromatic substitution. Traditional chlorinating agents like molecular chlorine often lead to poor selectivity and over-reaction.[2] For laboratory and industrial applications requiring higher control, sulfuryl chloride (SO₂Cl₂) has emerged as a superior reagent . It is a liquid that is easier to handle than chlorine gas and can be activated by various catalysts to tune its reactivity and regioselectivity.[3][4]

The key to a successful synthesis via this route is the catalyst system. While a Lewis acid like aluminum chloride (AlCl₃) can promote the reaction, it often does not provide sufficient selectivity.[2] Research has shown that sulfur-containing catalysts, such as dialkyl sulfides or dithiaalkanes, can significantly enhance the para-selectivity (in this case, ortho to the hydroxyl group) of the chlorination of cresols.[4] These catalysts are believed to form a bulky complex with the chlorinating agent, sterically hindering attack at the more accessible C2 position and favoring the C3 position.

Experimental Protocol: Catalyst-Tuned Chlorination of p-Cresol

This protocol is a representative procedure based on modern selective chlorination methods.

  • Setup: To a stirred, cooled (0-5 °C) solution of p-cresol (1 mole equivalent) in a suitable solvent (e.g., dichloromethane), add the selected sulfur-based catalyst (e.g., dibutyl sulfide, 0.03 mole equivalent) and a Lewis acid co-catalyst (e.g., AlCl₃, 0.04 mole equivalent).

  • Reagent Addition: Slowly add sulfuryl chloride (1.05-1.10 mole equivalent) dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C. The causality for slow addition is to control the exothermic reaction and prevent temperature spikes that can lead to byproduct formation.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash with a sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, often a mixture of isomers, requires careful fractional distillation or recrystallization to isolate the high-purity this compound.

Workflow Diagram: Direct Chlorination

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification p_cresol p-Cresol reaction_vessel Reaction Vessel (DCM, 0-25°C) p_cresol->reaction_vessel so2cl2 Sulfuryl Chloride (SO₂Cl₂) so2cl2->reaction_vessel catalyst Catalyst System (e.g., Dialkyl Sulfide + AlCl₃) catalyst->reaction_vessel quench Quench (Water) reaction_vessel->quench Reaction Completion wash Aqueous Wash (NaHCO₃, Brine) quench->wash purify Fractional Distillation or Recrystallization wash->purify product This compound (Final Product) purify->product

Caption: Workflow for the direct chlorination of p-cresol.

Route 2: Diazotization of 3-Chloro-4-methylaniline

This classical synthetic route offers unparalleled regiochemical certainty, as the positions of the chloro and methyl groups are pre-defined in the starting material. The synthesis proceeds via the formation of a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Mechanistic Considerations and Reagent Choice

This synthesis involves two distinct, well-understood steps:

  • Diazotization: The primary aromatic amine (3-chloro-4-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt.[5] Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

  • Hydrolysis: The resulting diazonium salt solution is then heated, typically by adding it to a hot aqueous acid solution.[5] The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by water to form the phenol.

This method avoids the isomeric purity issues inherent in the direct chlorination route, making it a highly reliable, albeit longer, process.

Experimental Protocol: Synthesis from 3-Chloro-4-methylaniline

The following protocol is adapted from established and verified procedures.[5]

  • Amine Salt Formation: In a reaction vessel, mix 3-chloro-4-methylaniline (1 mole equivalent) with water and concentrated sulfuric acid. The mixture will exotherm; cool to room temperature and then further to 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 mole equivalent) in water. Slowly add this solution to the stirred amine salt suspension while maintaining the temperature between 5-10 °C. Stir for an additional hour at ~5 °C after the addition is complete.

  • Hydrolysis: In a separate, larger vessel, prepare a hot solution of concentrated sulfuric acid in water (e.g., 105-110 °C). Add the cold diazonium salt solution to the hot acid solution over a period of about two hours. Nitrogen gas will evolve vigorously.

  • Reaction Completion: After the addition, stir the mixture at 110 °C for one hour to ensure complete hydrolysis.

  • Workup & Extraction: Cool the reaction mixture to room temperature. Add a suitable organic solvent like hexane and stir to extract the product. Separate the organic phase, wash with water, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic solvent to yield the crude this compound, which can be further purified by distillation or recrystallization.

Workflow Diagram: Diazotization and Hydrolysis

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification amine 3-Chloro-4-methylaniline diazotization Diazotization (0-10°C) amine->diazotization h2so4 Sulfuric Acid (H₂SO₄) h2so4->diazotization nano2 Sodium Nitrite (NaNO₂) nano2->diazotization hydrolysis Hydrolysis (105-110°C) diazotization->hydrolysis Diazonium Salt Intermediate extraction Solvent Extraction (Hexane) hydrolysis->extraction Reaction Completion wash Aqueous Wash extraction->wash purify Concentration & Purification wash->purify product This compound (Final Product) purify->product

Caption: Workflow for synthesis from 3-chloro-4-methylaniline.

Comparative Analysis: Cost-Effectiveness and Performance

The choice between these two routes is a classic case of trading process simplicity for product purity. The following table summarizes the key performance and economic indicators for each route.

ParameterRoute 1: Direct Chlorination of p-CresolRoute 2: Diazotization of 3-Chloro-4-methylaniline
Starting Material Cost Low (p-Cresol is an inexpensive bulk chemical)Medium to High (Substituted anilines are typically more expensive)
Reagent Complexity & Cost Moderate (Sulfuryl chloride and catalysts add cost)High (Requires stoichiometric amounts of acid and sodium nitrite)
Number of Steps 1 primary synthetic step2 primary synthetic steps
Typical Yield 75-95% (crude yield, dependent on catalyst)[2][3]~90% (crude yield)[5]
Selectivity / Purity Issues Moderate to High. Risk of isomeric and dichlorinated byproducts, requiring extensive purification.Excellent. Regiochemistry is fixed by the starting material, leading to a much purer crude product.
Process Safety & Hazards Corrosive SO₂Cl₂ and AlCl₃. Generation of HCl and SO₂ gases.Unstable diazonium salt intermediate (explosion risk if not kept cold). Use of concentrated strong acids.
Environmental Impact Generates chlorinated organic waste and acidic waste streams. Solvents may be required.Generates large volumes of acidic, high-salt aqueous waste (sulfate and nitrite salts).
Scalability Good. Single-step reactions are generally easier to scale. Catalyst cost can be a factor.Moderate. Handling large volumes of diazonium salts requires specialized equipment and strict temperature control. Waste treatment is a major consideration at scale.

Conclusion and Expert Recommendations

Both synthetic routes present viable pathways to this compound, but they cater to different priorities.

  • Route 1 (Direct Chlorination) is the more cost-effective option for large-scale industrial production , provided that an efficient catalytic system is employed and a robust purification process (like fractional distillation) is in place to separate the desired isomer. The lower cost of the starting material, p-cresol, is a significant economic driver. This route is recommended for organizations where process optimization and downstream purification capabilities can overcome the inherent selectivity challenges.

  • Route 2 (Diazotization) is the superior choice for laboratory-scale synthesis and applications requiring high, unambiguous purity . While it involves more steps and higher initial raw material costs, the reliability and avoidance of complex isomeric separations make it more efficient in a research or fine chemical context. The process is straightforward and yields a cleaner product, simplifying downstream processing.

Ultimately, the decision rests on a careful analysis of the specific project needs, balancing the upfront cost of materials against the downstream costs of purification, waste disposal, and the required final product purity.

References

A Critical Validation of Theoretical Models for Predicting the Physicochemical Properties of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of drug discovery and development, the accurate prediction of a molecule's physicochemical properties is a cornerstone of efficient lead optimization and preclinical assessment. 3-Chloro-4-methylphenol, a substituted phenolic compound, serves as a pertinent case study for evaluating the predictive power of modern theoretical models against experimental data. This guide provides an in-depth comparison of experimentally determined properties of this compound with values that can be predicted through state-of-the-art computational chemistry methods. The objective is to offer a clear perspective on the reliability of in silico approaches for this class of compounds, highlighting both their strengths and limitations.

The causality behind this validation lies in the "fail early, fail cheap" paradigm of drug development. Accurate theoretical models can significantly reduce the time and resources expended on synthesizing and testing compounds that are unlikely to possess the desired properties. This guide is structured to first present the available experimental data for this compound, followed by a detailed outline of a robust theoretical methodology for predicting these same properties. The subsequent comparative analysis will equip researchers with a practical understanding of the expected accuracy of such theoretical models.

Experimental Data for this compound (CAS: 615-62-3)

The foundation of any theoretical model validation is a reliable set of experimental data. For this compound, the following physicochemical properties have been reported in the literature. It is crucial to distinguish this compound from its isomer, 4-chloro-3-methylphenol (CAS: 59-50-7), as data for the two are often conflated in chemical databases.

PropertyExperimental ValueSource(s)
Melting Point48-53 °C--INVALID-LINK--[1]
55.5 °C--INVALID-LINK--[2]
Boiling Point228 °C--INVALID-LINK--
229 °C at 735 Torr--INVALID-LINK--[2]
pKa9.30 ± 0.18 (Predicted)--INVALID-LINK--[3]
SolubilitySoluble in Methanol--INVALID-LINK--
Spectral Data¹H NMR, IR, and Mass spectra are available but lack detailed experimental parameters in readily accessible sources.--INVALID-LINK--[4], --INVALID-LINK--[5]

Note on Data Inconsistencies: The reported melting point for this compound shows some variation across different suppliers and databases. This highlights the importance of consulting multiple sources and, when possible, relying on data from peer-reviewed literature. The provided pKa value is a prediction from a database and not an experimentally determined value.

Experimental Protocols: A Generalized Overview

The experimental determination of these properties follows well-established laboratory protocols:

  • Melting Point: Typically determined using a calibrated melting point apparatus, where a small sample of the crystalline solid is heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • Boiling Point: Measured at a specific pressure, often atmospheric pressure. The substance is heated until it boils, and the temperature of the vapor is recorded. For distillations at reduced pressure, the pressure must be noted.

  • pKa: Potentiometric titration is a common method. A solution of the compound is titrated with a strong base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is half-ionized.

  • Spectroscopy (NMR, IR, MS):

    • Nuclear Magnetic Resonance (NMR): A solution of the compound in a deuterated solvent is placed in a strong magnetic field and irradiated with radio waves. The resulting spectrum provides information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

    • Infrared (IR) Spectroscopy: A sample is irradiated with infrared radiation, and the absorption of energy at different wavelengths is measured. This provides information about the functional groups present in the molecule.

    • Mass Spectrometry (MS): The compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the molecule.

Theoretical Model for Property Prediction

A robust and widely used theoretical model for predicting the properties of organic molecules like this compound is based on Density Functional Theory (DFT). This quantum mechanical method offers a good balance between accuracy and computational cost.

Workflow for Theoretical Prediction

G cluster_input Input cluster_computation Computational Methodology cluster_output Predicted Properties mol_structure Molecular Structure of This compound geometry_optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geometry_optimization Initial coordinates frequency_calculation Frequency Calculation (Confirms minimum energy) geometry_optimization->frequency_calculation Optimized geometry property_calculation Property Calculation (DFT with appropriate method) frequency_calculation->property_calculation Verified structure predicted_mp_bp Melting/Boiling Point (via QSPR/MD) property_calculation->predicted_mp_bp predicted_pka pKa (with solvation model, e.g., SMD) property_calculation->predicted_pka predicted_spectra NMR, IR, Mass Spectra property_calculation->predicted_spectra

Caption: A generalized workflow for the theoretical prediction of molecular properties using computational chemistry.

Step-by-Step Theoretical Protocols
  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. A common and reliable DFT functional for this is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it represents a true energy minimum (no imaginary frequencies). This step is also the basis for predicting the IR spectrum.

  • Property-Specific Calculations:

    • pKa: The Gibbs free energies of the protonated and deprotonated forms of the molecule are calculated in a simulated aqueous environment using a continuum solvation model like the Solvation Model based on Density (SMD). The pKa is then calculated from the difference in these free energies.

    • NMR Spectra: The magnetic shielding tensors are calculated for each nucleus using the Gauge-Independent Atomic Orbital (GIAO) method, typically with a DFT functional like B3LYP and a suitable basis set. These are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

    • Melting and Boiling Points: The prediction of these properties is more complex. While not directly obtained from a single quantum mechanical calculation, they can be estimated using Quantitative Structure-Property Relationship (QSPR) models or through more computationally intensive molecular dynamics simulations.

Comparison and Validation

PropertyExperimental Value(s)Theoretical Prediction (Expected Accuracy)Discussion
Melting Point48-56 °CQSPR/ML models can predict within ~10-30 °C.The prediction of melting points is notoriously difficult due to the complexities of the crystalline solid state. While current models can provide a reasonable estimate, they are generally not as accurate as for other properties. The experimental variation also poses a challenge for precise validation.
Boiling Point228-229 °CQSPR/ML models can predict within ~5-20 °C.Boiling point predictions tend to be more accurate than melting point predictions as they depend more on intermolecular forces in the liquid state, which are easier to model. A predicted value for this compound would likely be in good agreement with the experimental data.
pKaNo experimental data (predicted: 9.30)High-level DFT with a solvation model can achieve an accuracy of ±0.5 pKa units.The predicted experimental value of 9.30 falls well within the expected range for a substituted phenol. A high-quality theoretical calculation would be expected to reproduce this value with a high degree of confidence.
¹H and ¹³C NMRNo detailed experimental dataDFT (GIAO) methods can predict chemical shifts with a mean absolute error of ~0.2-0.3 ppm for ¹H and ~2-5 ppm for ¹³C.While detailed experimental spectra are not readily available for comparison, theoretical predictions can be invaluable for assigning peaks in an experimental spectrum and for distinguishing between isomers.
IR SpectrumNo detailed experimental dataDFT frequency calculations can predict vibrational frequencies with a typical overestimation of 5-10%, which can be corrected with scaling factors.The predicted IR spectrum would show characteristic peaks for the O-H stretch, C-O stretch, and aromatic C-H and C=C vibrations, which would be expected to align well with an experimental spectrum after applying a standard scaling factor.

Conclusion

The validation of theoretical models for predicting the properties of this compound underscores a critical reality in modern computational chemistry: while these models are powerful, their accuracy varies depending on the property being predicted. For properties like pKa and spectral data (NMR, IR), DFT-based methods can provide highly accurate predictions that are invaluable for compound characterization and screening. However, for properties that depend on complex intermolecular interactions in condensed phases, such as melting and boiling points, the predictive accuracy is generally lower, though still useful for initial estimations.

For researchers in drug development, this guide serves as a practical framework for leveraging theoretical predictions. It is essential to be aware of the expected accuracy of the chosen computational method and to always validate against reliable experimental data whenever possible. The continued development of more sophisticated theoretical models and machine learning approaches promises to further enhance our ability to predict molecular properties with even greater accuracy, thereby accelerating the pace of drug discovery.

References

A Comparative Guide to the Environmental Impact of Chemical Disinfectants

Author: BenchChem Technical Support Team. Date: January 2026

In an era where disinfection and hygiene have become paramount, the widespread use of chemical disinfectants raises significant environmental concerns. This guide provides a comprehensive comparative analysis of the environmental impact of commonly used disinfectant classes for researchers, scientists, and drug development professionals. By delving into their mechanisms of action, the formation of hazardous disinfection by-products (DBPs), ecotoxicity, and biodegradability, this document aims to facilitate informed decisions in selecting more sustainable disinfection strategies.

Introduction: The Double-Edged Sword of Disinfection

Disinfectants are indispensable tools in controlling the spread of pathogenic microorganisms.[1] However, their inherent biocidal properties mean they are not entirely benign to the environment.[2] Upon entering ecosystems, primarily aquatic environments through wastewater discharge, these chemical agents can exert toxic effects on non-target organisms and contribute to the formation of persistent and harmful by-products.[3][4][5] This guide will dissect the environmental profiles of five major disinfectant classes: chlorine-based compounds, quaternary ammonium compounds (QACs), peroxygens, alcohols, and aldehydes.

Mechanisms of Action: A Primer

Understanding how disinfectants kill microorganisms is crucial to appreciating their potential for broader environmental impact. The fundamental mechanisms vary across different chemical classes.

Disinfectant_MoA cluster_oxidizing Oxidizing Agents cluster_non_oxidizing Non-Oxidizing Agents Chlorine Chlorine Microorganism Microorganism Chlorine->Microorganism Oxidizes cell components Peroxygens Peroxygens Peroxygens->Microorganism Oxidizes cell membrane QACs QACs QACs->Microorganism Disrupts cell membrane Alcohols Alcohols Alcohols->Microorganism Denatures proteins, dissolves lipids Aldehydes Aldehydes Aldehydes->Microorganism Alkylates proteins and nucleic acids Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Select_Organism Select Test Organism (e.g., Daphnia magna, Zebrafish) Prepare_Concentrations Prepare Serial Dilutions of Disinfectant Select_Organism->Prepare_Concentrations Expose_Organisms Expose Organisms to Different Concentrations Prepare_Concentrations->Expose_Organisms Monitor_Mortality Monitor Mortality over Specified Time (e.g., 48h, 96h) Expose_Organisms->Monitor_Mortality Calculate_LC50 Calculate LC50 Value Monitor_Mortality->Calculate_LC50

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-methylphenol
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methylphenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。